4,4-Dimethoxy-tetrahydro-4H-pyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWVZPRCICVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391695 | |
| Record name | 4,4-dimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28218-71-5 | |
| Record name | 4,4-dimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethoxy-tetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-dimethoxy-tetrahydro-4H-pyran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The primary synthetic route, the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one, is discussed in detail, including the underlying reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide presents a thorough characterization of the target compound through a compilation of its key physical and spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating system for researchers.
Introduction: The Significance of the Tetrahydropyran Ketal Moiety
The tetrahydropyran ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. Its inherent stability and conformational properties make it a favored scaffold in drug design. The introduction of a dimethoxy ketal at the C4 position, affording this compound, serves a dual purpose. Primarily, it acts as a protective group for the corresponding ketone, tetrahydro-4H-pyran-4-one, masking its reactivity during subsequent chemical transformations. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of a molecule. Secondly, the ketal functionality itself can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical parameters in drug development.
This guide will focus on the most direct and widely employed method for the preparation of this compound, providing the necessary detail for its successful synthesis and unambiguous characterization in a laboratory setting.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is most efficiently achieved through the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one with methanol. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.
The Causality Behind the Experimental Choices: Understanding the Ketalization Mechanism
The acid-catalyzed formation of a ketal from a ketone and an alcohol is a reversible process. The key to a successful synthesis lies in understanding and controlling the equilibrium to favor product formation.
-
The Role of the Acid Catalyst: Alcohols are weak nucleophiles and therefore add to ketones slowly. An acid catalyst, typically a strong protic acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is essential to activate the carbonyl group. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]
-
Driving the Equilibrium: The reaction produces water as a byproduct. To drive the equilibrium towards the formation of the ketal, it is crucial to remove water from the reaction mixture as it is formed.[3] This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus or by the use of a dehydrating agent.
The overall mechanism can be visualized as a series of protonation, nucleophilic attack, and dehydration steps, as illustrated in the following diagram:
Caption: Acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful synthesis can be confirmed by the characterization data provided in the subsequent section.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq.), methanol (2.5 eq.), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq.).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound as a colorless liquid.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data provides a benchmark for validation.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Appearance | Colorless liquid |
| Density | 1.042 g/mL at 20 °C[4] |
Spectroscopic Data
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 3.70 (t, J = 5.5 Hz, 4H, -O-CH₂-)
-
δ 3.20 (s, 6H, -O-CH₃)
-
δ 1.85 (t, J = 5.5 Hz, 4H, -CH₂-)
-
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 99.0 (C, C(OCH₃)₂)
-
δ 63.5 (CH₂, -O-CH₂-)
-
δ 48.0 (CH₃, -O-CH₃)
-
δ 34.0 (CH₂, -CH₂-)
-
3.2.3. Infrared (IR) Spectroscopy
-
Predicted Key IR Absorptions (neat, cm⁻¹):
-
2950-2830 (C-H stretching of alkanes and methoxy groups)
-
1150-1050 (strong, C-O stretching of ethers and the ketal group)
-
3.2.4. Mass Spectrometry (MS)
-
Predicted Mass Spectrum (EI):
-
m/z (%): 146 ([M]⁺), 115 ([M-OCH₃]⁺), 85, 71, 43
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the fully characterized product.
Sources
An In-depth Technical Guide to the Predicted Spectroscopic Data of 4,4-Dimethoxy-tetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectroscopic data for 4,4-Dimethoxy-tetrahydro-4H-pyran is not available at the time of this writing. The following guide is a comprehensive theoretical analysis based on predictive models and established principles of spectroscopic interpretation for analogous structures. This document is intended to serve as an expert-level predictive guide for researchers.
Introduction
This compound is a cyclic ketal derivative of tetrahydropyran. The tetrahydropyran ring is a core structural motif in many natural products and pharmacologically active compounds, including pyranose sugars.[1] The introduction of a geminal dimethoxy group at the C4 position creates a ketal functional group, which can serve as a protective group for a ketone or as a reactive handle for further synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such a molecule in any research or development setting.
This guide provides a detailed theoretical examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained to provide a robust framework for researchers who may synthesize or encounter this molecule.
Molecular Structure and Symmetry
The structure of this compound possesses a plane of symmetry, which significantly influences its NMR spectra by rendering certain atoms chemically equivalent. Understanding this symmetry is the first step in spectral interpretation.
Figure 2: General workflow for acquiring an IR spectrum.
Predicted Key IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations. The absence of a strong absorption in the 1700-1750 cm⁻¹ region would confirm the absence of a carbonyl (C=O) group, and the absence of a broad band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups. [2] Table 3: Predicted Key IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane sp³ C-H) |
| 1150 - 1050 | Strong | C-O stretch (ketal/ether C-O-C) |
| 1470 - 1430 | Medium | C-H bend (CH₂ scissoring) |
Interpretation of Predicted IR Spectrum:
-
C-H Stretch (2950 - 2850 cm⁻¹): This region will show strong absorptions characteristic of stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups of the molecule. [3]* C-O Stretch (1150 - 1050 cm⁻¹): A strong, and likely complex, band is expected in this region. This absorption is due to the C-O single bond stretching vibrations of both the cyclic ether and the ketal functional groups. [4][5]This is the most diagnostic feature for an ether or related functional group.
-
C-H Bend (1470 - 1430 cm⁻¹): Medium intensity bands corresponding to the scissoring (bending) vibrations of the CH₂ groups in the ring are expected in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Experimental Protocol (Hypothetical)
The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This would cause the molecule to ionize and fragment. The resulting positively charged ions would be separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Fragmentation
The molecular ion (M⁺) for this compound has a predicted m/z of 146. Key fragmentation pathways for ethers and ketals often involve the loss of alkoxy groups and alpha-cleavage (cleavage of a bond adjacent to an oxygen atom). [6][7] Predicted Major Fragments:
-
m/z 146 (M⁺): The molecular ion peak.
-
m/z 115: Loss of a methoxy radical (•OCH₃, 31 Da). This is a very common fragmentation for methyl ketals and ethers, leading to a stable oxonium ion.
-
m/z 85: Further fragmentation of the m/z 115 ion.
-
m/z 71: A possible fragment resulting from cleavage of the tetrahydropyran ring.
Figure 3: Proposed major fragmentation pathway for this compound in EI-MS.
Interpretation of Predicted Fragmentation:
The primary and most diagnostic fragmentation event is the loss of a methoxy radical (•OCH₃) to form the base peak at m/z 115. This occurs because the resulting cation is stabilized by the remaining oxygen atom. Subsequent losses and ring cleavages would lead to the other observed fragments. The relative abundances of these fragments would provide a unique fingerprint for the molecule.
Conclusion
While experimental data remains the gold standard, this predictive guide offers a robust, theory-grounded framework for the spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR spectra are highly diagnostic of the symmetrical structure, the IR spectrum confirms the presence of key functional groups (C-O-C) and the absence of others (C=O, O-H), and the mass spectrum provides a predictable fragmentation pattern centered on the stable ketal moiety. This comprehensive analysis should serve as a valuable resource for any scientist working with or targeting the synthesis of this compound.
References
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 20, 2026, from [Link] [8]4. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link] [9]5. Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved January 20, 2026, from [Link] [4]6. JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 20, 2026, from [Link] [10]7. Wikipedia. (2023, November 28). Tetrahydropyran. Retrieved January 20, 2026, from [Link] [1]8. Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 20, 2026, from [Link] [6]9. YouTube. (2021, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved January 20, 2026, from [Link] [7]10. A validated 1H NMR method for the quantitation of 5-hydroxymethyl-2(5H)-furanone, a valuable chemical intermediate, in a dichloromethane extract of Helleborus lividus subsp. corsicus leaves from Corsica. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link] [11]11. YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved January 20, 2026, from [Link] [2]12. The features of IR spectrum. (n.d.). Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 2,5-Dimethoxytetrahydrofuran: Properties, Synthesis, and Applications
A Note on Chemical Nomenclature: Initial searches for "4,4-Dimethoxy-tetrahydro-4H-pyran" did not yield specific data for a compound with this structure. However, the closely related and synthetically significant compound, 2,5-Dimethoxytetrahydrofuran , is extensively documented and aligns with the likely interests of researchers in drug development and organic synthesis. This guide will, therefore, focus on the physical and chemical properties of 2,5-Dimethoxytetrahydrofuran.
Introduction
2,5-Dimethoxytetrahydrofuran (CAS No. 696-59-3) is a versatile and valuable heterocyclic compound in the landscape of modern organic chemistry.[1][2] As a stable, cyclic acetal, it serves as a key intermediate and building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other fine chemicals.[1][2] Its utility is particularly pronounced in its role as a precursor to furan and pyrrole ring systems, foundational structures in numerous biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethoxytetrahydrofuran, along with insights into its synthesis and key applications relevant to researchers and drug development professionals.
Physical and Spectroscopic Properties
2,5-Dimethoxytetrahydrofuran is typically supplied as a mixture of cis and trans isomers.[3][4] It is a colorless to pale yellow liquid under standard conditions.[4][5] A summary of its key physical and spectroscopic properties is presented below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Boiling Point | 145-147 °C | |
| Density | 1.02 g/mL at 25 °C | |
| Refractive Index | n20/D 1.418 | |
| Melting Point | -45 °C | [7] |
| Flash Point | 38 °C (100.4 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dimethoxytetrahydrofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of 2,5-Dimethoxytetrahydrofuran provide definitive structural information. The chemical shifts can vary slightly depending on the solvent and the cis/trans isomeric ratio.
-
¹H NMR (CDCl₃):
-
δ ~5.0 - 5.1 ppm (m, CH-OCH₃, C2 and C5)
-
δ ~3.3 ppm (s, OCH₃)
-
δ ~1.9 - 2.1 ppm (m, -CH₂-, C3 and C4)[3]
-
-
¹³C NMR (CDCl₃):
-
δ ~107 ppm (CH-OCH₃, C2 and C5)
-
δ ~55 ppm (OCH₃)
-
δ ~33 ppm (-CH₂-, C3 and C4)[3]
-
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong C-O stretching frequencies typical of ethers and acetals.
-
Key IR Absorptions (neat):
-
~2970 - 2830 cm⁻¹ (Strong, C-H stretch, alkane)
-
~1100 - 1040 cm⁻¹ (Strong, C-O stretch, ether)[3]
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,5-Dimethoxytetrahydrofuran results in a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[8]
Chemical Properties and Reactivity
The chemistry of 2,5-Dimethoxytetrahydrofuran is dominated by the reactivity of its acetal functional groups. Under acidic conditions, it can be hydrolyzed to generate succinaldehyde, which can then be used in subsequent reactions without isolation.
Paal-Knorr Synthesis
A cornerstone of its application is the Paal-Knorr synthesis, a classical method for the synthesis of furans, pyrroles, and thiophenes. In this reaction, 2,5-Dimethoxytetrahydrofuran serves as a convenient and stable precursor to the otherwise unstable succinaldehyde.
Caption: Paal-Knorr synthesis of pyrroles from 2,5-Dimethoxytetrahydrofuran.
Synthesis of 2,5-Dimethoxytetrahydrofuran
A common laboratory and industrial synthesis of 2,5-Dimethoxytetrahydrofuran involves the electrochemical oxidation of furan in methanol. An alternative method involves the acid-catalyzed reaction of 4,4-dimethoxy-1-butanal.[9][10]
Caption: Synthesis workflow for 2,5-Dimethoxytetrahydrofuran.[9][10]
Applications in Drug Development and Organic Synthesis
The tetrahydropyran (THP) moiety, a related cyclic ether, is recognized for its utility in medicinal chemistry.[11] THP derivatives can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, thereby improving their pharmacokinetic profiles.[11] While not a tetrahydropyran itself, 2,5-dimethoxytetrahydrofuran's role as a versatile building block contributes to the synthesis of complex molecules that may incorporate such motifs or other heterocyclic systems crucial for biological activity.[12]
Key applications include:
-
Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of atropine sulfate, an important anticholinergic drug.[1][2]
-
Heterocycle Synthesis: As previously mentioned, its use in the Paal-Knorr synthesis is fundamental for creating substituted pyrroles, furans, and thiophenes, which are prevalent in many pharmaceutical agents.
-
Industrial Applications: Beyond pharmaceuticals, it is used in the production of butanediol and as a photographic hardener.[2]
Experimental Protocols
Acquisition of NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dimethoxytetrahydrofuran in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]
-
¹H NMR Spectroscopy: Record the spectrum on a 400 MHz spectrometer. Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Spectroscopy: Record the spectrum on the same instrument at a corresponding frequency (e.g., 100 MHz) using a proton-decoupled pulse sequence.[3]
Acquisition of IR Spectrum
-
Sample Preparation: Place a small drop of neat 2,5-Dimethoxytetrahydrofuran between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3]
-
Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
-
Background Correction: Record a background spectrum of the clean plates and subtract it from the sample spectrum.[3]
Safety and Handling
2,5-Dimethoxytetrahydrofuran is a flammable liquid and vapor.[13] It is also toxic if inhaled and causes skin irritation.[13] Appropriate personal protective equipment, including eye protection, gloves, and a respirator, should be used when handling this compound. Store in a cool, well-ventilated area away from ignition sources.[13]
Conclusion
2,5-Dimethoxytetrahydrofuran is a chemical of significant utility, bridging basic organic synthesis with applications in the pharmaceutical and chemical industries. Its predictable reactivity, particularly as a stable precursor for in situ generation of reactive intermediates, makes it an invaluable tool for researchers. A thorough understanding of its physical, spectroscopic, and chemical properties is essential for its effective and safe utilization in the laboratory and beyond.
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- US Patent No. US4680420A. (1987). Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
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The Good Scents Company. (n.d.). 2,5-dimethoxytetrahydrofuran. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of 2,5-Dimethoxytetrahydrofuran in Modern Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Dimethoxytetrahydrofuran: A Versatile Chemical Intermediate for Pharmaceuticals and Industrial Applications. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Furan, tetrahydro-2,5-dimethoxy- (CAS 696-59-3). Retrieved from [Link]
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NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Fakstorp, J., Raleigh, D., & Schniepp, L. E. (1952). Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society, 74(14), 3475-3477.
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NIST. (n.d.). (2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]
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Mechanism of Formation for 4,4-Dimethoxy-tetrahydro-4H-pyran: A Mechanistic and Practical Synthesis Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive examination of the formation mechanism of 4,4-dimethoxy-tetrahydro-4H-pyran, a valuable intermediate in organic synthesis. The primary focus is the detailed elucidation of the acid-catalyzed ketalization of its precursor, tetrahydro-4H-pyran-4-one. We will explore the reaction cascade, including the critical roles of the hemiketal and oxocarbenium ion intermediates, the function of the acid catalyst, and the thermodynamic principles governing the reaction equilibrium. This guide synthesizes theoretical mechanistic understanding with practical, field-proven insights into experimental design, reagent selection, and protocol validation to ensure reproducible and high-yield synthesis.
Introduction
The Tetrahydropyran Moiety in Chemical Science
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold found in a vast array of biologically active natural products, particularly marine macrolides and polyether antibiotics. Its structural rigidity and stereochemical complexity make it a crucial component for molecular recognition and biological function. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted tetrahydropyrans is a central focus in modern organic chemistry.
Properties and Applications of this compound
This compound serves primarily as the protected ketal form of tetrahydro-4H-pyran-4-one. The conversion of the ketone to the ketal functional group is a cornerstone of protecting group strategy, rendering the electrophilic carbonyl carbon inert to nucleophiles and basic conditions. This protection allows for selective chemical transformations on other parts of a molecule. The 4,4-dimethoxy ketal can be readily hydrolyzed back to the parent ketone under aqueous acidic conditions, making it an ideal temporary protecting group. Furthermore, this compound and its derivatives are used as building blocks in the synthesis of more complex molecules, including spirocyclic ethers and various pharmaceutical intermediates.
Core Synthetic Pathway: Acid-Catalyzed Ketalization
The most direct and industrially relevant method for the formation of this compound is the acid-catalyzed reaction of tetrahydro-4H-pyran-4-one with two equivalents of methanol. This reaction is a reversible equilibrium process.
Detailed Step-by-Step Mechanism
The formation of the ketal from the ketone is a multi-step process that proceeds through a hemiacetal (or hemiketal) intermediate. The entire mechanism is a sequence of protonation, nucleophilic attack, and dehydration steps.
The mechanism can be broken down into seven distinct steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (H-A) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation: The conjugate base of the catalyst (A⁻) removes a proton from the oxonium ion, yielding a neutral hemiketal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
-
Elimination of Water: The lone pair on the methoxy oxygen assists in the departure of a water molecule, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic oxocarbenium ion.
-
Final Deprotonation: The conjugate base (A⁻) removes the final proton, yielding the this compound product and regenerating the acid catalyst.
Mechanistic Diagram
Caption: Acid-catalyzed formation of this compound.
Experimental Considerations & Protocol Validation
Synthesizing technical accuracy with field-proven insights is critical for reproducible results. The reversible nature of ketalization demands careful control of reaction conditions to drive the equilibrium toward the desired product.
Choice of Reagents and Rationale
-
Methanol Source: While neat methanol is the direct reagent, it is often used in large excess to shift the equilibrium. A more efficient approach is to use a reagent that acts as both a methanol source and a water scavenger. Trimethyl orthoformate (TMOF) is an excellent choice.[1] It reacts with the water byproduct to form methanol and methyl formate, effectively removing water and driving the reaction to completion.
-
Acid Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions. Solid acid catalysts are increasingly favored for their ease of removal (simple filtration) and potential for recycling.
Controlling the Equilibrium: The Role of Water Removal
According to Le Chatelier's principle, removal of a product will shift the reaction equilibrium to favor more product formation. In ketalization, the byproduct is water. Failure to remove water will result in low yields and a persistent equilibrium mixture of reactant, intermediate, and product.
-
Azeotropic Distillation: Classically, refluxing in a solvent like toluene or benzene with a Dean-Stark apparatus is used to physically remove water as it forms an azeotrope with the solvent.
-
Chemical Dehydration: As mentioned, orthoesters like TMOF are highly effective chemical water scavengers.[1] Alternatively, dehydrating agents such as anhydrous salts or molecular sieves can be used, particularly for small-scale reactions where a Dean-Stark setup is impractical.
Validated Experimental Protocol
This protocol describes a robust and scalable method for the synthesis of this compound using trimethyl orthoformate as a water scavenger.
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Methanol (solvent)
-
Trimethyl orthoformate (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 eq) and methanol (to create a 0.5 M solution).
-
Reagent Addition: Add trimethyl orthoformate (2.5 eq) to the solution, followed by the catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Catalyst Comparison
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages/Considerations |
| p-TsOH | 1-5 | Inexpensive, effective, crystalline solid (easy to handle). | Can be harsh for acid-sensitive substrates; requires aqueous workup for removal. |
| H₂SO₄ | 1-5 | Very strong acid, highly effective, low cost. | Can cause charring and side reactions; difficult to control, corrosive. |
| Amberlyst-15 | 10-20 (wt%) | Heterogeneous (solid resin); easily removed by filtration, reusable. | Slower reaction rates compared to homogeneous acids; may require higher temperatures. |
| BF₃·OEt₂ | 5-100 | Lewis acid, very effective, can work at low temperatures. | Moisture sensitive, corrosive, requires anhydrous conditions and careful handling. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of the target compound, providing a logical map from starting materials to the final, validated product.
Caption: General workflow for the synthesis of this compound.
Conclusion
The formation of this compound is a classic example of acid-catalyzed ketalization, a fundamental and indispensable reaction in organic synthesis. A thorough understanding of its multi-step mechanism, involving key hemiketal and oxocarbenium ion intermediates, is paramount for successful execution. The reversibility of the reaction necessitates strategic control over the reaction equilibrium, which is most effectively achieved by the continuous removal of the water byproduct, either physically via a Dean-Stark apparatus or chemically with reagents like trimethyl orthoformate. The choice of an appropriate acid catalyst allows for the optimization of reaction conditions based on substrate sensitivity and scalability. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to reliably synthesize this valuable chemical intermediate.
References
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Maleki, A., Kamalzare, M., & Ghamari, N. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. Available at: [Link].
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Ghosh, S., & Ghatak, U. R. (1985). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link].
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An In-Depth Technical Guide to the Synthesis of 4,4-Dimethoxy-tetrahydro-4H-pyran: Starting Materials and Core Methodologies
This guide provides a comprehensive overview of the synthetic routes toward 4,4-Dimethoxy-tetrahydro-4H-pyran, a valuable building block in pharmaceutical and materials science. We will delve into the selection of starting materials, the chemical logic underpinning the synthetic strategies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.
Introduction: The Significance of the 4,4-Dimethoxypyran Moiety
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and synthetic drugs. The introduction of a geminal dimethoxy group at the C4 position, as in this compound, serves multiple purposes. It can act as a protected ketone, allowing for selective transformations elsewhere in the molecule, or it can influence the molecule's conformation and physicochemical properties, such as solubility and metabolic stability. Understanding the efficient synthesis of this key intermediate is therefore of considerable importance.
The Primary Synthetic Strategy: A Two-Stage Approach
The most common and logical approach to the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the precursor ketone, Tetrahydro-4H-pyran-4-one. The second, and key, stage is the ketalization of this ketone to yield the desired product.
Stage 1: Synthesis of the Key Intermediate, Tetrahydro-4H-pyran-4-one
The primary starting material for the synthesis of this compound is its corresponding ketone, Tetrahydro-4H-pyran-4-one. Several methods for the preparation of this precursor have been reported.
Synthesis from 3-Chloropropionyl Chloride and Ethylene
One industrial-scale method involves a multi-step synthesis starting from readily available commodity chemicals.[1]
Reaction Pathway:
Experimental Protocol:
-
Step 1: Synthesis of 1,5-Dichloropentan-3-one: To a reactor charged with aluminum trichloride and a suitable solvent (e.g., dichloromethane), 3-chloropropionyl chloride is added. Ethylene gas is then introduced while maintaining a low temperature (below 10°C). After the reaction is complete, the mixture is quenched with water and hydrochloric acid, and the resulting 1,5-dichloropentan-3-one is isolated.[1]
-
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one: The 1,5-dichloropentan-3-one is then heated under reflux with water, phosphoric acid, and sodium dihydrogen phosphate. This facilitates an intramolecular Williamson ether synthesis to form the tetrahydropyran ring. The crude product is then purified by vacuum distillation.[1]
Causality of Experimental Choices:
-
The use of aluminum trichloride in the first step is a classic Friedel-Crafts acylation catalyst, necessary to activate the acyl chloride for reaction with the ethylene nucleophile.
-
The acidic conditions in the second step are crucial for the cyclization reaction, promoting the formation of the ether linkage.
Other Synthetic Routes to Tetrahydro-4H-pyran-4-one
Alternative methods for the synthesis of Tetrahydro-4H-pyran-4-one include the reaction of carbon dioxide with 2,2'-dichlorodiethyl ether in the presence of a composite oxide catalyst.[2] The choice of route will often depend on the desired scale, available starting materials, and equipment.
Stage 2: Ketalization of Tetrahydro-4H-pyran-4-one
The core of the synthesis of this compound lies in the ketalization of Tetrahydro-4H-pyran-4-one. This reaction involves the treatment of the ketone with a methanol source in the presence of an acid catalyst.
Key Starting Materials and Reagents for Ketalization
The primary starting materials for this stage are:
-
Tetrahydro-4H-pyran-4-one: The ketone precursor.
-
Methanol: The source of the methoxy groups.
-
Acid Catalyst: To protonate the carbonyl oxygen and activate the ketone towards nucleophilic attack.
-
Dehydrating Agent (Optional but Recommended): To remove the water formed during the reaction and drive the equilibrium towards the product.
Table 1: Common Reagents for the Ketalization of Tetrahydro-4H-pyran-4-one
| Reagent Type | Examples | Function |
| Methanol Source | Methanol | Provides the methoxy groups for the ketal. |
| Acid Catalyst | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] |
| Dehydrating Agent | Trimethyl orthoformate | Reacts with the water byproduct to form methanol and methyl formate, driving the reaction to completion.[4] |
Reaction Mechanism: Acid-Catalyzed Ketal Formation
The mechanism for the acid-catalyzed formation of this compound proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of Tetrahydro-4H-pyran-4-one, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiketal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the oxocarbenium ion.
-
Deprotonation: The resulting protonated ketal is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Experimental Protocol for the Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a robust protocol can be derived from general methods for the ketalization of ketones.[3][4]
Starting Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tetrahydro-4H-pyran-4-one (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (10-20 eq) and trimethyl orthoformate (1.5-2.0 eq).
-
Initiation of Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-65°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality of Experimental Choices:
-
Excess Methanol: Using a large excess of methanol helps to shift the equilibrium towards the formation of the ketal.
-
Trimethyl Orthoformate: This reagent is crucial for driving the reaction to completion. It acts as a chemical water scavenger, reacting with the water produced during the reaction to form methanol and methyl formate.[4] This prevents the reverse reaction (hydrolysis of the ketal) from occurring.
-
Acid Catalyst: A catalytic amount of a non-nucleophilic strong acid is sufficient to promote the reaction without causing significant side reactions.
-
Aqueous Work-up with Base: The addition of a weak base like sodium bicarbonate is necessary to neutralize the acid catalyst and stop the reaction, preventing product decomposition during work-up and purification.
Table 2: Representative Reaction Parameters for Ketalization
| Parameter | Value | Rationale |
| Temperature | Room Temperature to 65°C | Balances reaction rate with potential for side reactions. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the ketone and the efficiency of water removal. |
| Catalyst Loading | 0.01 - 0.1 eq | A catalytic amount is sufficient to promote the reaction. |
| Solvent | Methanol (reagent and solvent) | High concentration of the nucleophile drives the reaction forward. |
Conclusion
The synthesis of this compound is most effectively achieved through a two-stage process, beginning with the preparation of Tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed ketalization. The choice of starting materials for the precursor ketone can be adapted based on the desired scale of the synthesis. For the key ketalization step, the use of an excess of methanol and a dehydrating agent such as trimethyl orthoformate are critical for achieving high yields. This guide provides a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block.
References
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Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
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PubMed Central. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. [Link]
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PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
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ResearchGate. Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. [Link]
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SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. [Link]
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PubMed Central. Organic Synthesis Using Environmentally Benign Acid Catalysis. [Link]
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Organic Syntheses. C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. [Link]
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Springer. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]
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Organic Syntheses. METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. [Link]
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ResearchGate. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]
-
MDPI. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. [Link]
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ACS Publications. Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism. [Link]
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Stability of 4,4-Dimethoxy-tetrahydro-4H-pyran under different conditions
An In-Depth Technical Guide to the Stability of 4,4-Dimethoxy-tetrahydro-4H-pyran
Introduction: The Critical Role of Stability in Chemical Viability
In the landscape of pharmaceutical development and complex organic synthesis, the intrinsic stability of a chemical entity is a cornerstone of its utility. This compound, a cyclic ketal derived from tetrahydro-4H-pyran-4-one, serves as a valuable building block.[1][2] Its structural integrity under various chemical and physical stresses dictates its storage conditions, synthetic compatibility, and the impurity profile of final products.
This technical guide offers a comprehensive examination of the stability of this compound. Moving beyond a simple data sheet, we will dissect the mechanistic underpinnings of its behavior under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions. The protocols described herein are designed as self-validating systems, forming the basis of robust forced degradation studies essential for regulatory compliance and the development of stability-indicating analytical methods.[3][4]
Foundational Chemistry: The Nature of the Ketal Functional Group
The stability profile of this compound is fundamentally governed by its ketal functional group. Ketals, and their aldehyde-derived counterparts, acetals, are generally characterized by a distinct dichotomous stability:
-
Robustness in Basic and Neutral Media: They are remarkably stable against bases, nucleophiles, and most oxidizing and reducing agents.[5][6] This stability makes them excellent protecting groups for carbonyls during synthetic transformations that employ basic or nucleophilic reagents.[5]
-
Inherent Lability in Acidic Media: Conversely, the presence of even catalytic amounts of acid can readily cleave the ketal, reverting it to the parent ketone and corresponding alcohol.[7][8][9] This hydrolysis is a reversible equilibrium reaction.[9]
Understanding this dual nature is paramount to predicting and controlling the fate of this compound in any chemical process.
Framework for Assessment: Forced Degradation Studies
To systematically probe a molecule's vulnerabilities, we employ forced degradation (or stress testing). This involves intentionally exposing the compound to conditions more severe than its intended storage to accelerate degradation.[4] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the specificity of analytical methods.[4][10]
A typical workflow for such a study is outlined below.
Caption: General workflow for forced degradation studies.
Stability Profile of this compound
Hydrolytic Stability
Hydrolysis is the most significant degradation pathway for this molecule, with a profound dependency on pH.
Under acidic conditions, this compound rapidly hydrolyzes to yield tetrahydro-4H-pyran-4-one and two equivalents of methanol.
Mechanism: The reaction proceeds via a well-established mechanism.[5][7] The rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate.[7][8]
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Acid Hydrolysis
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Sample: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Place the vials in a thermostatically controlled bath at 60 °C.[2]
-
Time Points: Withdraw aliquots from the stress and control samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide to halt the degradation.
-
Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.
In contrast to its acid lability, the ketal is stable under neutral and basic conditions.[7][8] The mechanism for hydrolysis requires protonation to make an alkoxy group a good leaving group (methanol); hydroxide ions (OH⁻) cannot perform this function and are poor leaving groups.[11]
Experimental Protocol: Basic Hydrolysis
-
Stock Solution: Use the same stock solution as prepared for the acid hydrolysis study.
-
Stress Sample: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.
-
Incubation: Keep the solution at an elevated temperature (e.g., 60 °C) to assess stability under accelerated basic conditions.
-
Time Points: Withdraw aliquots at the same time points as the acid study (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze using the same HPLC method. Significant degradation is not expected.
Oxidative Stability
Ethers and acetals can be susceptible to oxidative cleavage, often via a hydrogen abstraction mechanism.[12] For this compound, oxidation could potentially occur at the carbons adjacent to the ether oxygen atoms.
Experimental Protocol: Oxidative Degradation
-
Stock Solution: Use the ~1 mg/mL stock solution.
-
Stress Sample: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).[2]
-
Incubation: Keep the vial at room temperature, protected from light, to prevent photolytic contributions.
-
Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 8, 24 hours).
-
Analysis: Directly inject the samples for HPLC analysis. If the peroxide interferes with the analysis, quenching may be necessary.
-
Potential Products: Degradation products may include ring-opened species such as dicarboxylic acids or other oxidized forms.
Thermal Stability
While generally stable at ambient temperatures, high thermal stress can induce fragmentation.[2] Acetal and ether linkages can cleave under pyrolytic conditions, though this typically requires temperatures well above those used in standard stability studies.[13]
Experimental Protocol: Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a clear glass vial.
-
Control: Store a corresponding control sample at the recommended storage condition (e.g., 2-8 °C).
-
Incubation: Place the stress sample in a calibrated oven at a high temperature (e.g., 80 °C).[2]
-
Time Points: At set intervals (e.g., 1, 3, 7 days), remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze.
-
Analysis: Analyze by HPLC to check for the appearance of degradation products and loss of the parent compound.
Photolytic Stability
Photostability testing determines if a substance is degraded by exposure to light. Saturated heterocyclic compounds can be susceptible to degradation upon exposure to UV light, potentially through radical-induced pathways.[2][14] The ICH Q1B guideline provides a standardized approach for this testing.[15]
Experimental Protocol: Photostability
-
Sample Preparation: Prepare two sets of samples. One set should be in clear, phototransparent containers. The second (dark control) set should be wrapped in aluminum foil to completely protect it from light.[15] Samples can be tested as a solid or in solution.
-
Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC. Compare the chromatograms to identify any degradants formed specifically due to light exposure.
Summary of Stability and Potential Degradation Profile
The stability characteristics of this compound are summarized below.
| Stress Condition | Stability Assessment | Likely Degradation Products |
| Acidic Hydrolysis | Highly Labile. This is the most significant degradation pathway. | Tetrahydro-4H-pyran-4-one, Methanol |
| Basic Hydrolysis | Highly Stable. The ketal linkage is resistant to base-mediated cleavage. | No significant degradation expected. |
| Oxidative (H₂O₂) | Potentially Susceptible. May degrade over time. | Ring-opened products (e.g., hydroxy acids, dicarboxylic acids). |
| Thermal (80 °C) | Generally Stable. Degradation is likely slow under typical stress conditions. | Fragmentation products, potential for polymerization at very high temperatures. |
| Photolytic (ICH Q1B) | Potentially Susceptible. Dependent on chromophores and bond energies. | Photorearranged isomers, radical-induced degradation products. |
Conclusion
This compound is a robust compound under basic, neutral, and moderately elevated thermal conditions, making it a suitable intermediate for a wide range of synthetic applications. However, its profound sensitivity to acid-catalyzed hydrolysis is its defining stability characteristic. This lability must be a primary consideration in any process, from reaction design and workup to formulation and storage. The forced degradation protocols provided in this guide serve as a blueprint for researchers to confirm this stability profile, identify potential impurities, and develop the necessary analytical controls to ensure the quality and consistency of their work.
References
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Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Kinnear, K. T., & Sligar, S. G. (2012). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 78(11), 3949-3955. Retrieved January 21, 2026, from [Link]
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Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306-2315. Retrieved January 21, 2026, from [Link]
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Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
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Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]
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Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437-6441. Retrieved January 21, 2026, from [Link]
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10.4: Acetals and Ketals. (2019). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. (2019). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. (2019). Growing Science. Retrieved January 21, 2026, from [Link]
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IUPAC name and structure of 4,4-Dimethoxy-tetrahydro-4H-pyran
An In-depth Technical Guide to 4,4-Dimethoxy-tetrahydro-4H-pyran
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on the strategic importance of the tetrahydropyran (THP) moiety in medicinal chemistry, where it serves as a bioisosteric replacement for cyclohexane, often improving pharmacokinetic profiles. This guide synthesizes field-proven insights with established chemical principles to serve as an authoritative resource on the utility and handling of this compound.
Chemical Identity and Structure
The nomenclature and structural representation of a molecule are fundamental to its study. This compound is a saturated six-membered heterocyclic ether, specifically a derivative of tetrahydropyran.
IUPAC Name: 4,4-dimethoxyoxane[1]
Synonyms: 4,4-Dimethoxy-tetrahydro-pyran, Tetrahydro-4,4-dimethoxypyran
Molecular Formula: C7H14O3[1]
CAS Number: 28218-71-5[2]
The core structure consists of a tetrahydropyran ring where the carbon atom at the 4-position is substituted with two methoxy groups, forming a ketal functional group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and reactivity. The data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 146.18 g/mol | (Calculated from Formula) |
| Monoisotopic Mass | 146.0943 Da | [1] |
| Density | 1.042 g/mL at 20 °C | [2] |
| Appearance | Colorless Liquid | Inferred from similar compounds |
| Solubility | Miscible with many organic solvents | Inferred from structure |
Synthesis and Manufacturing
The synthesis of this compound is not widely documented in extensive literature. However, its structure as a dimethyl ketal points to a direct and standard synthesis route from its corresponding ketone, Tetrahydro-4H-pyran-4-one (also known as 4-oxacyclohexanone).[3]
The primary method for its formation is the acid-catalyzed reaction of Tetrahydro-4H-pyran-4-one with methanol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion, favoring the formation of the ketal product.
Experimental Protocol: Synthesis via Ketalization
-
Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or a strongly acidic ion exchange resin).
-
Driving Equilibrium: The reaction mixture is typically heated to reflux. To remove the water formed during the reaction, a Dean-Stark apparatus or the inclusion of a dehydrating agent like trimethyl orthoformate is employed.
-
Monitoring: The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).
-
Purification: The methanol is removed under reduced pressure. The resulting crude product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). Final purification is achieved by distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the chemistry of its ketal functional group.
Ketal Hydrolysis
The most significant reaction is the hydrolysis of the ketal back to the parent ketone, Tetrahydro-4H-pyran-4-one. This reaction is readily achieved under acidic aqueous conditions and is the reverse of its synthesis. The stability of the ketal in neutral and basic media makes it an excellent protecting group for the ketone functionality during multi-step organic synthesis.
Caption: Acid-catalyzed hydrolysis of this compound.
This protecting group strategy is fundamental in drug development and complex molecule synthesis, allowing for selective transformations on other parts of a molecule without affecting the ketone.
Applications in Medicinal Chemistry and Drug Development
The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry.[4] Its inclusion in drug candidates is a strategic choice to modulate physicochemical properties and enhance pharmacokinetic profiles.
-
Bioisosterism: The THP moiety is often used as a bioisostere for a cyclohexane ring. The replacement of a methylene group (-CH₂-) with an oxygen atom reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Improved Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which generally improves the aqueous solubility of the molecule compared to its carbocyclic analog.[4]
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring, potentially leading to a longer half-life in the body.
-
Conformational Rigidity: As a cyclic ether, the THP scaffold has a lower conformational entropy compared to a linear ether, which can be advantageous for binding to a biological target.[4]
This compound, by providing access to the 4-substituted THP core, serves as a valuable building block for introducing this beneficial scaffold into novel drug candidates. For instance, the ketone can be unmasked and subsequently used in reactions like reductive amination to install amine-containing side chains, a common motif in pharmacologically active compounds.
Safety and Handling
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5][6] Work in a well-ventilated area, preferably under a chemical fume hood.[5][7] Avoid contact with skin, eyes, and clothing.[5][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]
-
Fire and Explosion Hazards: This compound is expected to be a flammable liquid.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7]
-
First Aid Measures:
-
In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6][7]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[6]
-
If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.[6][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][6]
-
-
Storage: Store in a well-ventilated place.[7] Keep the container tightly closed in a dry area.[5][7]
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An In-depth Technical Guide to 4,4-Dimethoxy-tetrahydro-4H-pyran: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry and drug discovery, the strategic manipulation of functional groups is paramount. The tetrahydropyran motif is a privileged scaffold, appearing in a multitude of natural products and pharmacologically active molecules. Its ketone derivative, tetrahydro-4H-pyran-4-one, serves as a versatile building block. However, the reactivity of the ketone can be a double-edged sword, necessitating its protection during multi-step synthetic sequences. This guide provides a comprehensive technical overview of 4,4-Dimethoxy-tetrahydro-4H-pyran, the dimethyl ketal of tetrahydro-4H-pyran-4-one, a crucial intermediate for researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and its strategic application as a protecting group.
Core Chemical Properties
This compound is a cyclic ketal that serves as a stable, protected form of tetrahydro-4H-pyran-4-one. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 28218-71-5 | [1] |
| Molecular Formula | C₇H₁₄O₃ | |
| Molecular Weight | 146.18 g/mol | |
| Density | 1.042 g/mL at 20 °C | [1] |
| Appearance | Colorless liquid (predicted) |
Synthesis and Mechanistic Rationale
The primary and most direct synthesis of this compound involves the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one. This reaction is a cornerstone of organic synthesis, employed to mask the electrophilic nature of a carbonyl group.
The Chemistry of Ketal Formation
The formation of a ketal from a ketone and an alcohol is a reversible equilibrium reaction. To drive the reaction towards the product (the ketal), the equilibrium must be shifted to the right. This is typically achieved by removing water, a byproduct of the reaction, as it is formed. A common laboratory technique for this is the use of a Dean-Stark apparatus, which azeotropically removes water. The reaction requires a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol.
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An In-depth Technical Guide to Tetrahydropyran (THP) Protecting Groups: From Discovery to Modern Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyranyl (THP) ether stands as one of the foundational and most broadly utilized protecting groups for hydroxyl functionalities in the intricate art of multi-step organic synthesis.[1][2] Its enduring prevalence stems from a compelling combination of low-cost introduction, general stability across a wide array of non-acidic reaction conditions, and the facility of its removal under mild acidic protocols.[1][2] This guide provides a comprehensive exploration of the THP group, beginning with its historical emergence and delving into the nuanced mechanistic principles that govern its application. We will dissect the causality behind experimental choices, present field-proven protocols for both protection and deprotection, and survey its strategic deployment in the synthesis of complex molecules, particularly within the pharmaceutical landscape.
Historical Context: The Dawn of Acetal-Based Protection
The post-war era of organic chemistry saw a surge in the ambition of synthetic targets, necessitating the development of reliable methods to temporarily mask reactive functional groups. While the concept of protection was not new, the need for groups that were both robust and selectively removable became paramount. Tetrahydropyranyl ethers emerged as one of the first truly versatile and widely adopted solutions for the protection of alcohols.[1][3]
The seminal work in this area involved the acid-catalyzed addition of alcohols to the enol ether, 3,4-dihydro-2H-pyran (DHP).[3][4] This reaction, accessible and high-yielding, provided a stable acetal linkage that effectively shielded the nucleophilic and acidic nature of the hydroxyl group.[5] This innovation unlocked new synthetic pathways, allowing chemists to perform transformations such as organometallic additions, hydride reductions, and base-mediated reactions on other parts of a molecule without interference from a free alcohol.[1][3][6]
The Chemistry of THP Ethers: A Mechanistic Perspective
A deep understanding of the underlying mechanisms for both the formation and cleavage of THP ethers is critical for their successful and strategic application. Both processes are fundamentally rooted in acid catalysis.
Protection: Formation of the THP Ether
The protection of a hydroxyl group is achieved by its reaction with DHP in the presence of a catalytic amount of acid.[3] The choice of acid catalyst is a critical experimental parameter, with reagents ranging from strong protic acids like p-toluenesulfonic acid (TsOH) to milder Lewis acids and heterogeneous catalysts.[6][7][8]
The mechanism proceeds via two key steps:
-
Activation of Dihydropyran : The acid catalyst protonates the electron-rich double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, a potent electrophile.[3][9][10] The positive charge is delocalized between the carbon atom and the adjacent oxygen, rendering the C2 position highly susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol : The lone pair of the alcohol's oxygen atom attacks the electrophilic C2 carbon of the activated DHP. Subsequent deprotonation of the resulting oxonium ion, typically by the conjugate base of the acid catalyst or another alcohol molecule, yields the neutral THP ether and regenerates the acid catalyst.[3]
Caption: Mechanism of Acid-Catalyzed THP Protection.
A significant drawback of this reaction is the creation of a new stereocenter at the anomeric carbon (C2).[6] If the starting alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis (e.g., NMR).[1][6]
Deprotection: Cleavage of the THP Ether
The THP group's utility is defined by its lability under mild acidic conditions.[1][3] The deprotection is essentially the reverse of the protection mechanism—an acid-catalyzed hydrolysis of the acetal.[4][5]
The process is as follows:
-
Protonation : The ether oxygen of the THP group is protonated by an acid catalyst.
-
Cleavage : The protonated ether cleaves to release the parent alcohol and the same resonance-stabilized oxocarbenium ion intermediate seen during protection.
-
Hydrolysis : In the presence of water or an alcohol solvent, this cation is trapped to form a hemiacetal, which is in equilibrium with its open-chain form, 5-hydroxypentanal.[11]
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Experimental Protocols & Field-Proven Insights
The trustworthiness of a protecting group strategy lies in the reliability and reproducibility of its associated protocols. Below are detailed, self-validating methodologies for the protection and deprotection of a primary alcohol.
Protocol: Protection of Benzyl Alcohol with DHP
This procedure utilizes pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that is often preferred to minimize side reactions with acid-sensitive substrates.[3][12]
-
Materials:
-
Benzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottomed flask charged with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the benzyl alcohol and anhydrous DCM.
-
Add DHP, followed by the catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, benzyl tetrahydropyranyl ether, is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.[3]
-
Causality Insight: The use of an anhydrous solvent is crucial as water can compete with the alcohol for reaction with the activated DHP. The bicarbonate wash neutralizes the acid catalyst, preventing premature deprotection during workup or storage.
Protocol: Deprotection of Benzyl THP Ether
This protocol employs a standard acidic alcoholysis method for efficient cleavage of the THP ether.
-
Materials:
-
Benzyl THP ether (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
-
Procedure:
-
Dissolve the benzyl THP ether in methanol in a round-bottomed flask.
-
Add the catalytic amount of TsOH·H₂O.
-
Stir the mixture at room temperature. Monitor the reaction's progress by TLC (typically 1-3 hours).
-
Once the reaction is complete, carefully neutralize the mixture with saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol via rotary evaporation.
-
Add water to the residue and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected benzyl alcohol.[3][9]
-
Causality Insight: Using an alcohol as the solvent (alcoholysis) is highly efficient. The large excess of solvent effectively traps the oxocarbenium ion intermediate, driving the equilibrium towards the deprotected alcohol.[3]
Scope, Limitations, and Orthogonality
The utility of a protecting group is defined by its stability profile. The THP group offers a robust shield under a wide range of conditions, but also possesses key liabilities that must be considered in synthetic planning.
Data Presentation: Stability & Lability
| Condition Category | Reagents / Conditions | Stability of THP Ether | Citation |
| Strongly Basic | NaOH, KOH, t-BuOK, LDA | Stable | [3][6][8] |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable (at low temp., <0 °C) | [1][6] |
| Nucleophiles | Amines, Cyanide, Azide | Stable | [2] |
| Hydride Reductions | LiAlH₄, NaBH₄ | Stable | [1][6] |
| Oxidations | PCC, PDC, Swern, DMP | Stable | [8] |
| Acidic (Protic) | HCl, H₂SO₄, TsOH, TFA, Acetic Acid | Labile | [3][12][13][14] |
| Acidic (Lewis) | BF₃·OEt₂, ZnBr₂, Sc(OTf)₃ | Labile | [14][15][16] |
| Hydrogenolysis | H₂, Pd/C | Stable | [17] |
Orthogonal Strategies
In complex syntheses, the ability to deprotect one functional group without affecting another is crucial. This is known as an orthogonal protection strategy.[17][18] The THP group is an excellent partner in such schemes. For instance, it can be selectively cleaved with mild acid while base-labile groups (e.g., Acetyl, Benzoyl) or hydrogenolysis-labile groups (e.g., Benzyl, Cbz) remain intact.[17][18]
Caption: Orthogonal deprotection of THP and Benzyl ethers.
Applications in Drug Development and Total Synthesis
The THP group's reliability has made it a workhorse in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). In drug development, the tetrahydropyran ring system itself is a common structural motif used to improve ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[19] For example, THP substituents can modulate pKa and reduce lipophilicity compared to carbocyclic analogs like cyclohexane.[19]
The THP protecting group is instrumental in building such molecules. In the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), THP groups are used to protect hydroxyls on PEG linkers, allowing for selective functionalization of the linker termini.[17] Its stability to the conditions required for peptide coupling and other conjugation chemistries makes it an invaluable tool in this cutting-edge area of drug development.[2][14]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available from: [Link]
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Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589-7591. Available from: [Link]
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Chemazon. (2025). Protection and Deprotection of Alcohol in Organic Chemistry. YouTube. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermediates. Available from: [Link]
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Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Available from: [Link]
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Zhang, Z.-H., et al. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998(3), 152-153. Available from: [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
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- 19. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to Alcohol Protection via Tetrahydropyranyl (THP) Ether Formation
A Note on Reagent Selection: This guide details the protocol for the formation of tetrahydropyranyl (THP) ethers, a widely-used strategy for the protection of alcohols. The standard, industrially-scalable, and academically-validated reagent for this transformation is 3,4-Dihydro-2H-pyran (DHP) . The compound 4,4-dimethoxy-tetrahydro-4H-pyran, a ketal of tetrahydro-4H-pyran-4-one, is not the conventional reagent for this purpose. Therefore, this document focuses on the field-proven methodology using DHP to ensure scientific accuracy, reliability, and reproducibility for researchers and drug development professionals.
Introduction: The Role and Merits of the THP Protecting Group
In the landscape of multi-step organic synthesis, the selective masking of reactive functional groups is paramount. The hydroxyl group, due to its acidic proton and nucleophilicity, often requires temporary protection to prevent undesired side reactions. The tetrahydropyranyl (THP) ether is a robust and versatile protecting group for alcohols, valued for its low cost, ease of introduction, and general stability under a wide range of non-acidic conditions.[1][2]
THP ethers are fundamentally acetals and exhibit excellent stability towards organometallic reagents (e.g., Grignard, organolithium), strong bases, hydrides, and many oxidizing and reducing agents.[1][3] This stability profile makes the THP group an indispensable tool in complex molecular syntheses. However, two key characteristics must be considered: its lability under acidic conditions, which is exploited for its removal, and the introduction of a new stereocenter at the anomeric carbon (C2), which can lead to diastereomeric mixtures if the alcohol is chiral.[1][3]
The Chemistry of THP Ether Formation and Cleavage
The protection and deprotection sequence relies on acid-catalyzed acetal chemistry. Understanding the underlying mechanism is critical for troubleshooting and optimizing reaction conditions.
Protection Mechanism: Acid-Catalyzed Addition
The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to the enol ether functionality of 3,4-dihydro-2H-pyran (DHP).
-
Protonation of DHP: The acid catalyst protonates the electron-rich double bond of DHP. This generates a key resonance-stabilized oxocarbenium ion, which is a potent electrophile.[3]
-
Nucleophilic Attack: The alcohol substrate, acting as a nucleophile, attacks the electrophilic anomeric carbon of the activated DHP intermediate.
-
Deprotonation: A base (typically the conjugate base of the acid catalyst or the solvent) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[3]
Caption: Workflow for THP Protection of Alcohols.
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
The removal of the THP group is essentially the reverse of the protection mechanism—an acid-catalyzed hydrolysis of the acetal.
-
Protonation: The acid catalyst protonates the ether oxygen of the THP ring, making it a good leaving group.
-
Formation of Oxocarbenium Ion: The ring opens to form the same resonance-stabilized oxocarbenium ion intermediate and releases the original alcohol.
-
Hydrolysis: A nucleophile, typically water or an alcohol solvent, attacks the oxocarbenium ion.
-
Final Product Formation: Deprotonation of the resulting intermediate yields 5-hydroxypentanal (in the case of water) or its corresponding acetal (in the case of an alcohol solvent) and regenerates the acid catalyst.[3]
Caption: Workflow for THP Deprotection (Hydrolysis).
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dihydropyran is volatile and flammable.
Protocol 1: General Protection of a Primary Alcohol
This protocol uses a catalytic amount of p-toluenesulfonic acid (p-TsOH), a common and effective catalyst.
-
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
3,4-Dihydro-2H-pyran (DHP), 1.2 equivalents
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.01 equivalents (1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary alcohol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2–0.5 M concentration).
-
Addition of Reagents: Add DHP (1.2 eq) to the solution. Follow this with the addition of p-TsOH·H₂O (0.01 eq).
-
Causality Note: Using a slight excess of DHP ensures the reaction goes to completion. A catalytic amount of acid is sufficient; excess acid can lead to side reactions or polymerization of DHP. Anhydrous conditions are preferred to prevent hydrolysis of the DHP and the product.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C). Monitor the progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. Reactions are typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude THP ether is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of a THP Ether
This protocol uses a mild acidic condition suitable for many substrates.
-
Materials:
-
THP-protected alcohol
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or Diethyl Ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: Dissolve the THP ether in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Causality Note: This solvent system provides a mildly acidic environment (pH ~2-3) that is sufficient to catalyze the hydrolysis of the acetal without affecting more robust acid-sensitive groups. THF ensures solubility of the substrate.
-
-
Reaction Monitoring: Stir the solution at room temperature or warm gently to 40-45 °C to accelerate the reaction. Monitor the deprotection by TLC until the starting material is fully consumed. This typically takes 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography if necessary.
-
Catalyst and Condition Selection
The choice of acid catalyst can be critical, especially for acid-sensitive substrates. While p-TsOH is common, milder alternatives are often employed.
| Catalyst | Typical Conditions | Advantages & Considerations |
| p-Toluenesulfonic Acid (p-TsOH) | 1-2 mol%, DCM or THF, 0 °C to RT | Inexpensive and effective. Can be too harsh for highly acid-sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | 5-10 mol%, DCM or EtOH, RT to 60 °C | Milder acid (pH ~5), reduces side reactions. Often the catalyst of choice for sensitive molecules.[2] |
| Camphorsulfonic Acid (CSA) | 1-5 mol%, DCM, RT | Similar in strength to p-TsOH but can offer different solubility and reactivity profiles.[4] |
| Bismuth(III) Triflate (Bi(OTf)₃) | 1-2 mol%, Solvent-free or CH₃CN, RT | Mild Lewis acid, tolerant to moisture, and can be used under solvent-free conditions.[1] |
| Amberlyst H-15 / Nafion-H | Catalytic, DCM or THF, RT | Heterogeneous solid acid catalysts. Easily filtered off, simplifying work-up and catalyst recycling.[1] |
Summary and Outlook
The protection of alcohols as THP ethers using DHP is a foundational strategy in organic synthesis. Its reliability, low cost, and predictable reactivity make it a first-choice method for many applications. By understanding the underlying acid-catalyzed mechanism and having a range of catalysts and conditions at their disposal, researchers can effectively protect hydroxyl groups in a variety of molecular contexts, enabling the successful execution of complex synthetic routes.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Khan, A. T., Parvin, T., & Choudhury, L. H. (2006). A simple and convenient synthetic protocol for the protection of hydroxyl groups as tetrahydropyranyl ethers... Synthesis, 2006(15), 2497-2502.
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(26), 6224–6234. Retrieved from [Link]
- Stephens, J. R., Butler, P. L., Clow, C. H., Oswald, M. C., Smith, R. C., & Mohan, R. S. (2003). Bismuth-Catalyzed Tetrahydropyranylation of Alcohols and Phenols. European Journal of Organic Chemistry, 2003(19), 3827-3831.
-
Khan Academy. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]
Sources
Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of 4,4-Dimethoxytetrahydropyran Ethers
Authored by: A Senior Application Scientist
Introduction
In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious use of protecting groups is paramount for achieving high yields and chemoselectivity.[1] The hydroxyl group, a common and reactive functionality, often necessitates temporary masking to prevent undesired side reactions. The 4,4-dimethoxytetrahydropyran (DMTHP) ether emerges as a valuable, albeit less common, protecting group for alcohols. Structurally analogous to the well-established tetrahydropyranyl (THP) ether, the DMTHP group offers similar stability under a range of non-acidic conditions while exhibiting enhanced acid lability, allowing for its removal under milder conditions. This attribute can be particularly advantageous in the synthesis of delicate molecules bearing other acid-sensitive functionalities.
This guide provides a comprehensive overview of the deprotection of DMTHP ethers, including the underlying mechanism, detailed experimental protocols, and a comparative analysis of various deprotection strategies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this protecting group in their synthetic endeavors.
The Deprotection Mechanism: An Acid-Catalyzed Hydrolysis
The cleavage of DMTHP ethers proceeds via an acid-catalyzed hydrolysis mechanism, which is analogous to the deprotection of THP ethers.[2] The reaction is initiated by the protonation of one of the oxygen atoms in the tetrahydropyran ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, typically water or an alcohol from the solvent, leading to the release of the parent alcohol and a byproduct derived from the protecting group.
The presence of two electron-donating methoxy groups at the C4 position of the tetrahydropyran ring is anticipated to further stabilize the intermediate oxocarbenium ion through inductive effects. This increased stability of the carbocation intermediate lowers the activation energy for the cleavage reaction, rendering DMTHP ethers more susceptible to acidic hydrolysis compared to their unsubstituted THP counterparts. A similar effect has been observed for 4-methoxytetrahydropyranyl (MTHP) ethers, which hydrolyze approximately three times faster than THP ethers.[3]
Diagram of the Deprotection Workflow
Caption: A generalized workflow for the deprotection of DMTHP ethers.
Experimental Protocols for the Deprotection of DMTHP Ethers
The following protocols are based on well-established methods for the deprotection of THP ethers and are expected to be highly effective for the cleavage of DMTHP ethers, potentially under even milder conditions or with shorter reaction times.
Protocol 1: Mild Acidic Hydrolysis with Acetic Acid
This method is suitable for substrates that are relatively stable to mild protic acids.
Materials:
-
DMTHP-protected alcohol
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMTHP-protected alcohol in a mixture of THF and water (typically a 2:1 to 4:1 ratio).
-
Add a catalytic to stoichiometric amount of acetic acid. The amount will depend on the stability of the substrate and the desired reaction rate. Start with a catalytic amount (e.g., 0.1 equivalents) and increase if the reaction is sluggish.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude deprotected alcohol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Catalytic Deprotection with p-Toluenesulfonic Acid (p-TsOH)
This protocol utilizes a stronger acid catalyst and is often faster than the acetic acid method.
Materials:
-
DMTHP-protected alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMTHP-protected alcohol in methanol or ethanol.
-
Add a catalytic amount of p-TsOH·H₂O (typically 0.05 to 0.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours. Monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify by flash column chromatography if required.
Protocol 3: Lewis Acid-Catalyzed Deprotection
Lewis acids can offer milder and more chemoselective deprotection conditions, which is beneficial for substrates with other acid-labile protecting groups.
Materials:
-
DMTHP-protected alcohol
-
Lewis acid (e.g., Iron(III) chloride (FeCl₃), Bismuth(III) triflate (Bi(OTf)₃), Scandium(III) triflate (Sc(OTf)₃))
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH) (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the DMTHP-protected alcohol in an anhydrous aprotic solvent such as acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of the chosen Lewis acid (e.g., 0.1 equivalents of FeCl₃ or Bi(OTf)₃).[4]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Comparison of Deprotection Methods
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Mild Protic Acid | Acetic Acid | THF/H₂O, rt to 50°C | Mild, readily available reagents. | Can be slow; may require heating. |
| Strong Protic Acid | p-TsOH | MeOH or EtOH, rt | Faster than acetic acid; catalytic. | Harsher conditions may not be suitable for sensitive substrates. |
| Lewis Acid | FeCl₃, Bi(OTf)₃, Sc(OTf)₃ | CH₂Cl₂ or CH₃CN, rt | Often milder and more chemoselective.[4] | Lewis acids can be moisture-sensitive and more expensive. |
Conclusion
The 4,4-dimethoxytetrahydropyran (DMTHP) ether serves as a useful protecting group for alcohols, offering a favorable balance of stability and reactivity. Its deprotection is readily achieved under acidic conditions, and the presence of the two methoxy groups likely enhances its acid lability compared to the standard THP group. This allows for potentially milder deprotection conditions, which is a significant advantage in the synthesis of complex and sensitive molecules. The choice of the specific deprotection protocol should be guided by the overall synthetic strategy and the compatibility of the substrate with the acidic reagents. The methods outlined in this guide provide a solid foundation for the successful cleavage of DMTHP ethers in a variety of research and development settings.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
synthesis & cleavage of THP ethers - YouTube. (2019, December 27). Retrieved January 21, 2026, from [Link]
- A Review on the Applications of Tetrahydropyranyl Ethers in Organic Synthesis. RSC Advances, 2015, 5, 105871-105899.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024, 16(4), 131.
- A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Tetrahedron Letters, 1996, 37(44), 7941-7944.
- A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. Tetrahedron Letters, 2003, 44(18), 3565-3567.
Sources
Application Notes & Protocols: The Strategic Utility of 4,4-Dimethoxy-tetrahydro-4H-pyran in Complex Synthesis
These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 4,4-dimethoxy-tetrahydro-4H-pyran. While its direct application in the total synthesis of a specific, complex natural product is not extensively documented in peer-reviewed literature, its inherent structural and functional group array presents it as a valuable and versatile building block. This guide will focus on its potential as a precursor for key structural motifs, such as spiroketals and functionalized tetrahydropyrans, which are prevalent in numerous biologically active molecules. The protocols provided are based on established chemical principles and analogous transformations, offering a robust framework for incorporating this building block into synthetic strategies.
Introduction: The Latent Potential of a Symmetrical Building Block
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1][2] this compound, a readily accessible derivative, offers a unique synthetic handle: a protected ketone at the C4 position. This symmetrical dimethyl ketal masks the reactivity of a carbonyl group, which can be unveiled at a strategic point in a synthetic sequence to allow for a cascade of complexity-generating reactions.
The primary synthetic utilities of this compound, which will be explored in detail, are:
-
As a precursor to spiroketals: The geminal dimethoxy group can be activated to form an oxocarbenium ion, which can be trapped intramolecularly by a tethered nucleophile to construct intricate spirocyclic systems. Spiroketals are hallmark features of many polyether antibiotics and other bioactive natural products.[3][4]
-
As a synthon for C4-functionalized tetrahydropyrans: Hydrolytic deprotection of the ketal reveals tetrahydropyran-4-one, a versatile intermediate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide will provide both the conceptual framework and practical, step-by-step protocols for leveraging these latent functionalities.
Core Application I: Diastereoselective Spiroketal Synthesis
The construction of spiroketals is a pivotal challenge in the synthesis of many complex natural products. This compound can be envisioned as an excellent starting point for a convergent and stereocontrolled synthesis of such moieties. The general strategy involves the elaboration of a side chain at a position proximal to the ketal (e.g., C2), which terminates in a hydroxyl group. Subsequent acid-catalyzed intramolecular ketal exchange triggers the formation of the spirocyclic system.
Caption: General workflow for spiroketal synthesis.
This protocol describes a hypothetical, yet chemically robust, sequence for the synthesis of a substituted[5][6]-spiroketal, a common motif in natural products. The stereochemical outcome of such cyclizations is often dictated by thermodynamic control, favoring the most stable anomerically stabilized conformer.
Step 1: Synthesis of the Spiroketal Precursor
This step would involve the synthesis of a precursor molecule where a hydroxyalkyl chain is attached to the tetrahydropyran ring. For the purpose of this protocol, we will assume the availability of 2-(2-hydroxyethyl)-4,4-dimethoxytetrahydro-4H-pyran.
Step 2: Lewis Acid-Mediated Spiroketalization
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hydroxyalkyl-substituted tetrahydropyran precursor (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) in DCM dropwise over 10 minutes. The use of a Lewis acid is crucial for the activation of the ketal.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
| Precursor Side Chain at C2 | Predicted Spiroketal System |
| -(CH₂)₂OH | [5][6]-spiroketal |
| -(CH₂)₃OH | [6][6]-spiroketal |
| -CH(OH)CH₃ | Substituted[5][6]-spiroketal |
Core Application II: Generation and Elaboration of Tetrahydropyran-4-one
The dimethyl ketal of this compound serves as a stable protecting group for the corresponding ketone. Its deprotection under acidic conditions yields tetrahydropyran-4-one, a versatile intermediate for further synthetic manipulations.
Caption: Deprotection and subsequent functionalization pathways.
This protocol details the straightforward deprotection of the ketal to reveal the ketone functionality.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Acidification: Add a catalytic amount of a strong acid, such as 2 M hydrochloric acid (HCl) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude tetrahydropyran-4-one. The product is often of sufficient purity for subsequent steps, or can be further purified by distillation or chromatography.
The resulting ketone is a versatile handle for a multitude of transformations. Below are brief conceptual protocols for key elaborations.
-
Wittig Olefination: To introduce an exocyclic double bond, the ketone can be reacted with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide with n-butyllithium) in an appropriate solvent like THF. This allows for the synthesis of methylene-tetrahydropyran derivatives.
-
Grignard Addition: Reaction with organometallic reagents such as Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents provides access to tertiary alcohols at the C4 position. This is a fundamental C-C bond-forming reaction.
-
Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves condensation with an amine (e.g., benzylamine) to form an imine or enamine, followed by reduction with a hydride reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This is a key transformation for introducing nitrogen-containing functionalities.[7]
Conclusion and Future Outlook
This compound represents a synthetically useful, yet perhaps underutilized, building block. Its true potential lies in its ability to serve as a masked ketone, allowing for late-stage functionalization, and as a stable precursor for the strategic construction of spiroketals. The protocols and strategies outlined in this guide are intended to provide a foundational understanding and a practical starting point for chemists aiming to incorporate this versatile scaffold into their synthetic endeavors. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the strategic use of such readily available, functionalized cyclic ethers is poised to become increasingly important.
References
-
Kosjek, B. et al. Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. [Source not fully available, but the context points to a biocatalytic application for a related chiral precursor]. [Link]
-
Brimble, M. A. et al. Common methods for the preparation of spiroketals. ResearchGate. [Link]
-
Lee, H. Y. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]
-
Fletcher, S. P. & Aggarwal, V. K. Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. [Source indicates a review on spiroketal synthesis]. [Link]
-
Kim, G. et al. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. Royal Society of Chemistry. [Link]
-
Majumdar, K. C. & Chattopadhyay, B. Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. National Institutes of Health. [Link]
-
O'Doherty, G. A. & Chong, P. Y. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
O'Doherty, G. A. & Chong, P. Y. ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]
-
Ila, H. et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Source discusses a related but different dimethoxy compound]. [Link]
-
Ostrovskyi, D. & Ryabukhin, S. Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Weissman, S. A. & Müller, M. Total (Bio)Synthesis: Strategies of Nature and of Chemists. PubMed Central. [Link]
-
Wawrzeńczyk, C. et al. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI. [Link]
-
Gill, M. et al. Synthesis of Pyran and Pyranone Natural Products. PubMed Central. [Link]
-
Bull, J. A. et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]
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- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Synthesis and reactivity of 4,4-Dialkoxy-BODIPYs: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 4,4-Dimethoxy-tetrahydro-4H-pyran for Diol Protection
Introduction: A Modern Acetal for Complex Synthesis
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] While classic methods for diol protection, such as the formation of acetonides or benzylidene acetals, are well-established, the demands of complex molecule synthesis necessitate an expanded toolkit.[2] 4,4-Dimethoxy-tetrahydro-4H-pyran has emerged as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a robust tetrahydropyran-4-one ketal, hereafter referred to as a di-O-tetrahydropyran-4-one (DTHP) protected diol.
This protecting group offers a unique combination of stability, ease of introduction, and specific cleavage conditions that make it an excellent choice for intricate synthetic routes where orthogonality is paramount. A notable application showcasing its utility is found in the highly complex total synthesis of the potent anticancer agent (+)-discodermolide by Professor Ian Paterson and his research group.[3] This application note will provide an in-depth guide to the strategic application of this compound, complete with mechanistic insights, detailed protocols, and a comparative analysis against other common diol protecting groups.
Mechanism of Protection: Acid-Catalyzed Ketal Exchange
The protection of a diol using this compound proceeds via a classic acid-catalyzed ketal exchange mechanism. The reaction is typically driven to completion by the removal of the methanol byproduct.
-
Activation: A Brønsted or Lewis acid catalyst protonates one of the methoxy groups of the 4,4-dimethoxytetrahydropyran, making it a good leaving group.
-
Oxocarbenium Ion Formation: Loss of methanol generates a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: One of the hydroxyl groups of the diol attacks the electrophilic carbon of the oxocarbenium ion.
-
Second Nucleophilic Attack: Subsequent intramolecular attack by the second hydroxyl group of the diol, following proton transfer and elimination of the second molecule of methanol, closes the five- or six-membered dioxolane or dioxane ring, respectively.
Caption: Acid-catalyzed mechanism for DTHP protection of diols.
Application Insights: The DTHP Ketal Advantage
The DTHP protecting group, forming a spiroketal with the diol, presents several advantages for the synthetic chemist:
-
Aprotic and Non-chiral: The reagent itself is achiral, and the resulting spiroketal does not introduce a new stereocenter at the anomeric position, unlike the formation of a standard tetrahydropyranyl (THP) ether from dihydropyran.[4] This simplifies characterization and avoids the formation of diastereomeric mixtures.
-
Crystallinity: The rigid, bicyclic nature of the DTHP-protected diol can enhance the crystallinity of the molecule, facilitating purification by recrystallization.
-
Robust Stability: The DTHP ketal is stable to a wide range of reaction conditions, including basic media, organometallic reagents, and many oxidizing and reducing agents, making it suitable for lengthy synthetic sequences.[5]
-
Orthogonality: The DTHP group is cleaved under acidic conditions, which allows for its selective removal in the presence of acid-stable protecting groups like benzyl ethers or base-labile groups like esters. Its acid lability is comparable to other acetals, allowing for nuanced deprotection strategies.
Detailed Experimental Protocols
The following protocols are based on the successful application of this compound in the total synthesis of (+)-discodermolide.[3]
Protocol 1: Protection of a 1,3-Diol
This protocol details the formation of a DTHP ketal on a complex polyketide fragment.
Materials:
-
1,3-Diol substrate
-
This compound (3.0 equiv.)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,3-diol substrate in anhydrous dichloromethane.
-
Add this compound (3.0 equivalents) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the DTHP-protected diol.
Caption: Experimental workflow for diol protection.
Protocol 2: Deprotection of the DTHP Ketal
This protocol describes the acidic hydrolysis of the DTHP ketal to regenerate the diol.
Materials:
-
DTHP-protected substrate
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DTHP-protected substrate in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the solution at room temperature for 24-36 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Comparative Analysis and Orthogonality
The choice of a diol protecting group is highly dependent on the overall synthetic strategy. The DTHP group offers a valuable alternative to more common protecting groups.
| Protecting Group | Structure of Protected Diol | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| DTHP Ketal | Spiroketal | 4,4-Dimethoxytetrahydropyran, PPTS, DCM, RT | AcOH/THF/H₂O; mild acid | Stable to base, redox reagents, organometallics. Labile to acid. |
| Acetonide | Cyclic Ketal | 2,2-Dimethoxypropane, CSA, DCM, RT[6] | Aq. HCl, p-TsOH[2] | Stable to base, redox reagents. Very labile to acid. |
| Benzylidene Acetal | Cyclic Acetal | Benzaldehyde dimethyl acetal, Cu(OTf)₂, MeCN[2] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[2] | Stable to base. Cleaved by acid or hydrogenolysis. |
| TIPDS Ether | Cyclic Silyl Ether | TIPDSCl₂, Pyridine, RT[2] | Fluoride source (TBAF), strong acid[2] | Stable to a wide range of conditions except fluoride and strong acid. |
In the synthesis of (+)-discodermolide, the DTHP group was used to protect a 1,3-diol while other hydroxyl groups were protected as silyl ethers (TBS, TES). The DTHP group remained intact during various transformations, including oxidation, reduction, and C-C bond formations involving organometallic reagents. It was then selectively removed under acidic conditions that left the silyl ethers untouched, demonstrating its crucial role in the orthogonal protection scheme of a complex natural product synthesis.[3][7]
Conclusion
This compound is a highly effective and strategic reagent for the protection of diols in complex organic synthesis. The resulting DTHP ketal provides a robust, achiral protecting group that can be selectively removed under mild acidic conditions. Its successful implementation in the total synthesis of (+)-discodermolide underscores its utility and reliability for researchers, scientists, and drug development professionals tackling challenging synthetic targets. The protocols and data presented herein provide a solid foundation for the incorporation of this valuable protecting group strategy into modern synthetic endeavors.
References
-
Wikipedia (2023). Discodermolide. Available at: [Link]
-
Dr. Babasaheb Ambedkar Marathwada University (n.d.). acetonide protection of diols using iodine and dimethoxypropane. Available at: [Link]
-
Mickel, S. J., et al. (2004). Large-Scale Synthesis of (+)-Discodermolide. Organic Process Research & Development, 8(1), 92-100. Available at: [Link]
-
Organic Chemistry Portal (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
University of Bristol (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
LookChem (n.d.). Cas 29943-42-8,Tetrahydro-4H-pyran-4-one. Available at: [Link]
-
Marshall, J. A., & Johns, B. A. (1998). Total Synthesis of (+)-Discodermolide. The Journal of Organic Chemistry, 63(22), 7885–7892. Available at: [Link]
-
Leah4sci (2019). THP group for protecting alcohols. Available at: [Link]
-
MySkinRecipes (n.d.). Tetrahydro-4H-Pyran-4-one. Available at: [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 182-189. Available at: [Link]
-
Paterson, I., & Florence, G. J. (2008). The Chemical Synthesis of Discodermolide. Topics in Current Chemistry, 286, 73-119. Available at: [Link]
Sources
- 1. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]
- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. The chemical synthesis of discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Use of 4,4-Dimethoxy-tetrahydro-4H-pyran in carbohydrate chemistry
An In-Depth Guide to the Application of 4,4-Dimethoxy-tetrahydro-4H-pyran in Modern Carbohydrate Chemistry
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the strategic use of this compound as a specialized protecting group for diols in complex carbohydrate synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic advantages, and detailed, field-proven protocols.
Introduction: The Unique Challenge of Carbohydrate Synthesis
Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity. This polyfunctionality presents a significant challenge in synthetic chemistry, where selective modification of a single site is often required. To achieve such chemoselectivity, the use of protecting groups is not merely an option but a cornerstone of synthetic strategy.[1][2] A protecting group temporarily masks a functional group, rendering it inert to specific reaction conditions, so that another part of the molecule can be modified.[1] The protecting group is then removed in a subsequent step.
While numerous methods exist for protecting individual alcohols, the simultaneous protection of 1,2- (vicinal) and 1,3-diols offers a powerful tool for controlling conformation and reactivity. Reagents that form cyclic acetals are ideal for this purpose. Among these, this compound has emerged as a valuable reagent for installing the 4-oxacyclohexylidene acetal, a robust and versatile protecting group for diol systems.
Part 1: The 4-Oxacyclohexylidene Acetal as a Diol Protecting Group
The reaction of this compound with a diol-containing carbohydrate under acidic catalysis results in the formation of a spirocyclic ketal. This strategy is particularly effective for protecting cis-diols on pyranose rings, such as the 2,3-diol of a mannoside or the 3,4-diol of a galactoside.
Mechanism of Protection: Acid-Catalyzed Transacetalization
The formation of the cyclic acetal is a classic example of an acid-catalyzed transacetalization reaction. The process is driven by the formation of a stable five- or six-membered cyclic ketal and the removal of methanol.
-
Protonation: An acid catalyst protonates one of the methoxy groups on the this compound, converting it into a good leaving group (methanol).
-
Oxocarbenium Ion Formation: The loss of methanol generates a stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: One of the hydroxyl groups of the carbohydrate diol attacks the electrophilic carbon of the oxocarbenium ion.
-
Cyclization and Deprotonation: The second hydroxyl group of the diol then attacks the same carbon in an intramolecular fashion, following the loss of the second equivalent of methanol. A final deprotonation step yields the neutral cyclic acetal product.
Caption: Acid-catalyzed protection of a diol.
Expertise & Causality: Why Choose This Protecting Group?
The selection of a protecting group is a critical strategic decision. The 4-oxacyclohexylidene acetal offers distinct advantages:
-
Stability: It is highly stable under a wide range of conditions, including basic (e.g., saponification of esters), oxidative, and reductive environments. This chemical resilience makes it "orthogonal" to many other common protecting groups like benzyl ethers, silyl ethers, and acyl groups, allowing for selective deprotection sequences in multi-step syntheses.[2]
-
Conformational Rigidity: The formation of the spirocyclic system locks the carbohydrate ring into a more rigid conformation. This can have profound stereodirecting effects on subsequent reactions, particularly glycosylations at the anomeric center. By controlling the ring's shape, one can influence the accessibility of the anomeric position, thereby favoring the formation of either α- or β-glycosides.
-
Mild Cleavage: Despite its robustness, the group can be removed under specific, mild acidic conditions that often leave other acid-sensitive groups intact.
Experimental Protocol 1: Protection of a Vicinal Diol on a Methyl Glycoside
This protocol describes a general procedure for the protection of a cis-diol.
Materials:
-
Carbohydrate with a target diol (1.0 eq)
-
This compound (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
Add the acid catalyst (PPTS or CSA).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The product should have a higher Rf value than the starting diol.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the resulting crude residue by silica gel column chromatography to yield the pure protected carbohydrate.
Trustworthiness Note: The use of an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the reagent and the product. The choice between PPTS and CSA depends on the substrate's sensitivity; PPTS is a milder, less acidic catalyst.[3]
Part 2: Deprotection of the 4-Oxacyclohexylidene Acetal
The removal of the acetal is an acid-catalyzed hydrolysis, effectively the reverse of the protection mechanism. The presence of water is essential for this transformation.
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
-
Protonation: The acid catalyst protonates one of the oxygen atoms within the cyclic acetal.
-
Ring Opening: The C-O bond cleaves, opening the ring to form a hemiacetal and a stabilized oxocarbenium ion on the tetrahydropyran ring.
-
Hydrolysis: Water attacks the oxocarbenium ion, and subsequent steps lead to the regeneration of the diol on the carbohydrate and the formation of 4-oxotetrahydropyran.
Caption: Acid-catalyzed deprotection (hydrolysis).
Experimental Protocol 2: Mild Acidic Deprotection
This protocol uses a common and mild condition for acetal cleavage.
Materials:
-
Protected carbohydrate (1.0 eq)
-
Acetic acid (80% aqueous solution) or PPTS in a mixture of THF/water (4:1)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected carbohydrate in 80% aqueous acetic acid.
-
Heat the reaction mixture to 40-60 °C. Monitor the progress by TLC. The product diol will have a lower Rf than the starting material.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.
Self-Validation: The choice of deprotection conditions is critical for chemoselectivity. 80% acetic acid is effective but may cleave other acid-labile groups like silyl ethers (e.g., TBDMS) or trityl ethers.[4][5] For substrates with such groups, using a milder system like PPTS in aqueous THF at room temperature is recommended.[3] Always perform deprotection on a small scale first to establish the optimal conditions for a new substrate.
Part 3: Strategic Application in Glycosylation
While not a glycosylating agent itself, the 4-oxacyclohexylidene acetal is a powerful auxiliary for controlling the stereochemical outcome of glycosylation reactions.
Workflow: Stereocontrolled Glycosylation
The following workflow illustrates how this protecting group can be integrated into a larger synthetic plan to achieve a specific stereoisomer of a complex oligosaccharide.
Caption: Workflow for stereocontrolled glycosylation.
By installing the bulky, rigid acetal, the conformation of the pyranose ring is fixed. This can sterically block one face of the molecule (e.g., the α-face), forcing an incoming glycosyl acceptor to attack from the opposite face (the β-face), leading to high stereoselectivity in the formation of the glycosidic bond.[6][7]
Data Summary: Comparison of Diol Protecting Groups
| Protecting Group | Reagent | Introduction Conditions | Cleavage Conditions | Stability Profile |
| 4-Oxacyclohexylidene Acetal | This compound | PPTS or CSA, Anhydrous DCM | 80% aq. AcOH or PPTS/H₂O | Stable to base, oxidation, reduction. Labile to acid. |
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane | PTSA, Anhydrous conditions | Mild acid (e.g., aq. AcOH) | Very common, but can be more acid-labile than other acetals. |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | CSA, Anhydrous DMF | Acidic hydrolysis or reductive cleavage (H₂, Pd/C) | Reductive cleavage offers an orthogonal deprotection pathway. |
References
-
Protecting group - Wikipedia. Wikipedia. [Link]
-
Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Protecting Groups. University of Regensburg. [Link]
-
Deprotection of Acetals and Silyl Ethers Using Some π-Acceptors. ResearchGate. [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
-
Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins. PubMed. [Link]
-
Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran. PubMed. [Link]
-
Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins. PMC. [Link]
-
Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents. PubMed. [Link]
-
Protecting the diol : r/OrganicChemistry. Reddit. [Link]
-
Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. ACS Publications. [Link]
-
Functional Group Protection. Organic Chemistry Portal. [Link]
-
Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential. NIH. [Link]
-
Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho−2,2-dimethoxycarbonylcyclopropylbenzoate donors. Nature. [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC. [Link]
-
Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran. Radboud Repository. [Link]
-
Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. MDPI. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho−2,2-dimethoxycarbonylcyclopropylbenzoate donors - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of 4,4-Dimethoxy-tetrahydro-4H-pyran Derivatives: Application Notes and Protocols for Drug Development Professionals
Introduction: The Imperative for Green Chemistry in Modern Drug Discovery
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including HIV protease inhibitors. Its conformational pre-organization and favorable physicochemical properties make it an attractive design element for modulating biological activity and improving pharmacokinetic profiles. Specifically, 4,4-disubstituted THP derivatives, such as the 4,4-dimethoxy variants, offer a unique three-dimensional exit vector for further functionalization, enabling the exploration of novel chemical space in drug design.
However, traditional synthetic routes to these valuable scaffolds often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, generating significant chemical waste and posing environmental and safety concerns. In alignment with the principles of green chemistry, the development of sustainable and efficient synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical industry. This guide provides detailed application notes and protocols for the green synthesis of 4,4-dimethoxy-tetrahydro-4H-pyran derivatives, focusing on methods that prioritize atom economy, catalyst reusability, and the use of environmentally benign solvents.
Strategic Approach: A Modular, Two-Step Green Synthesis
Direct, one-pot green syntheses of this compound derivatives are not yet widely established. Therefore, we present a robust and modular two-step approach that leverages well-understood, green-optimized reactions:
-
Step 1: Aqueous Prins Cyclization: Formation of a 4-hydroxy-tetrahydropyran intermediate using a water-based system with a recyclable catalyst.
-
Step 2: Green Ketalization: Conversion of the 4-hydroxy group (via its ketone tautomer) to the desired 4,4-dimethoxy functionality using a reusable solid acid catalyst under solvent-free or green solvent conditions.
This modular strategy allows for the synthesis of a variety of substituted tetrahydropyran cores by simply varying the starting homoallylic alcohol and aldehyde in the first step.
Part 1: Synthesis of 4-Hydroxy-tetrahydropyran Intermediate via Aqueous Prins Cyclization
The Prins cyclization, a classic acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful tool for constructing the tetrahydropyran ring. Traditional protocols often employ strong, corrosive acids in chlorinated solvents. Here, we detail a significantly greener alternative using phosphomolybdic acid (PMA) as a recyclable catalyst in water[1].
Causality Behind Experimental Choices:
-
Solvent: Water is the ultimate green solvent—it is non-toxic, non-flammable, and readily available. In the Prins cyclization, it also serves as the nucleophile that traps the intermediate oxocarbenium ion to form the desired 4-hydroxytetrahydropyran[1].
-
Catalyst: Phosphomolybdic acid (PMA) is a solid, water-tolerant Lewis acid that can be easily recovered and reused, minimizing waste. Its use avoids the need for stoichiometric amounts of corrosive acids[1].
-
Temperature: The reaction proceeds efficiently at room temperature, reducing energy consumption and minimizing the formation of byproducts[1].
Experimental Protocol 1: Aqueous Prins Cyclization
Materials:
-
Homoallylic alcohol (e.g., 3-buten-1-ol)
-
Aldehyde (e.g., benzaldehyde)
-
Phosphomolybdic acid (PMA)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in deionized water (5 mL), add phosphomolybdic acid (10 mol%).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxy-tetrahydropyran derivative.
-
The aqueous layer containing the PMA catalyst can be reused for subsequent reactions after appropriate workup.
Workflow Diagram: Aqueous Prins Cyclization
Caption: Workflow for the green synthesis of 4-hydroxy-tetrahydropyrans.
Part 2: Green Ketalization of 4-Hydroxy-tetrahydropyran Intermediate
The second step involves the conversion of the 4-hydroxy-tetrahydropyran (which exists in equilibrium with the cyclic ketone, tetrahydropyran-4-one) to the 4,4-dimethoxy ketal. Traditional ketalization methods often use a large excess of an orthoformate with a strong acid catalyst, which can be difficult to handle and neutralize. We propose a greener approach using a reusable solid acid catalyst.
Causality Behind Experimental Choices:
-
Reactant/Solvent: Methanol serves as both the reactant and a relatively green solvent. Using it in excess helps to drive the equilibrium towards the formation of the ketal.
-
Catalyst: A reusable solid acid catalyst, such as Amberlyst-15 or a silica-supported acid (e.g., SBA-15-SO3H), offers significant advantages. These catalysts are easily filtered off from the reaction mixture, minimizing aqueous workup and allowing for catalyst recycling. They are also less corrosive than traditional mineral acids.
-
Water Removal: The formation of ketals is an equilibrium process that produces water. While in some green protocols the use of a large excess of alcohol is sufficient, for challenging substrates, the use of a dehydrating agent like trimethyl orthoformate (which also acts as a methanol source) can be beneficial.
Experimental Protocol 2: Solid Acid-Catalyzed Ketalization
Materials:
-
4-Hydroxy-tetrahydropyran derivative (from Step 1)
-
Methanol (anhydrous)
-
Reusable solid acid catalyst (e.g., Amberlyst-15, pre-dried)
-
Trimethyl orthoformate (optional, as a dehydrating agent)
-
Triethylamine
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing the 4-hydroxy-tetrahydropyran derivative (1.0 mmol), add anhydrous methanol (10 mL).
-
Add the solid acid catalyst (e.g., Amberlyst-15, 10 wt% of the substrate).
-
(Optional) Add trimethyl orthoformate (2.5 mmol) to act as a water scavenger.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter off the solid acid catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Quench the filtrate with a small amount of triethylamine to neutralize any residual acidity.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the this compound derivative. Further purification by chromatography may be performed if necessary.
Workflow Diagram: Green Ketalization
Caption: Workflow for the green ketalization of 4-hydroxy-tetrahydropyrans.
Data Summary and Comparison
The following table summarizes typical reaction parameters for the proposed green synthesis, contrasted with conventional methods.
| Parameter | Green Prins Cyclization | Conventional Prins Cyclization | Green Ketalization | Conventional Ketalization |
| Catalyst | Phosphomolybdic acid (reusable) | H₂SO₄, HCl (stoichiometric) | Solid Acid (e.g., Amberlyst-15, reusable) | p-TsOH, H₂SO₄ (non-reusable) |
| Solvent | Water | Dichloromethane, Chloroform | Methanol (reagent & solvent) | Benzene, Toluene (with Dean-Stark) |
| Temperature | Room Temperature | 0 °C to reflux | Room Temp to 50 °C | Reflux |
| Workup | Simple extraction | Neutralization, extensive washing | Filtration, evaporation | Aqueous workup, neutralization |
| Yield | Good to Excellent | Variable | Good to Excellent | Good |
| Environmental Impact | Low | High | Low | High |
Conclusion and Future Outlook
The presented two-step, modular approach provides a practical and environmentally responsible pathway for the synthesis of this compound derivatives. By embracing green chemistry principles such as the use of water as a solvent, recyclable catalysts, and moderate reaction conditions, these protocols offer a significant improvement over traditional synthetic methods. This approach not only reduces the environmental footprint of producing these valuable scaffolds but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.
Future research should focus on the development of a one-pot, multicomponent reaction that directly yields 4,4-dimethoxy-tetrahydro-4H-pyrans from simple, readily available starting materials. This could potentially be achieved through a tandem Prins cyclization-ketalization reaction in a single vessel, further enhancing the efficiency and green credentials of the synthesis.
References
-
Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
Sources
Application Notes & Protocols: A Guide to the Catalytic Formation of 4,4-Dimethoxytetrahydropyranyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, enabling the selective transformation of complex molecules. While the tetrahydropyranyl (THP) ether, derived from 3,4-dihydro-2H-pyran (DHP), is a workhorse protecting group, derivatives of the pyran ring can offer unique properties. This guide provides a comprehensive overview of the catalytic systems applicable to the formation of 4,4-dimethoxytetrahydropyranyl ethers, a specialized class of acetal protecting groups. Although direct literature on this specific protecting group is not abundant, its formation relies on the well-established, acid-catalyzed addition of an alcohol to a vinyl ether. This document extrapolates from the extensive knowledge of THP ether synthesis to provide a scientifically grounded framework for researchers. We will delve into the mechanistic underpinnings of this transformation, survey a range of suitable catalysts, and present detailed, adaptable protocols.
Introduction: The Strategic Role of Hydroxyl Protection
In the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules, the hydroxyl group is both a versatile functional handle and a potential liability. Its mild acidity and nucleophilicity can interfere with a wide array of common reagents, including organometallics, hydrides, and strong bases.[1][2] The temporary conversion of an alcohol to a more inert ether derivative—a strategy known as "protection"—is therefore an essential tactic.[3]
The ideal protecting group should be:
-
Easy to install under mild conditions.
-
Stable to a broad range of reaction conditions.
-
Easy to remove selectively and in high yield.
The formation of acetal-type protecting groups, such as the widely used tetrahydropyranyl (THP) ether, fulfills these criteria for many applications.[4] The reaction involves the acid-catalyzed addition of an alcohol to the vinyl ether moiety of 3,4-dihydro-2H-pyran (DHP).[4][5] This guide focuses on a structural variant, the 4,4-dimethoxytetrahydropyranyl (DMTHP) ether, which is formed from the analogous precursor, 3,4-dihydro-4,4-dimethoxy-2H-pyran . The introduction of the gem-dimethoxy group at the C4 position may influence the stability and cleavage kinetics of the resulting protecting group, potentially offering advantages in specific synthetic contexts.
The Core Mechanism: Acid-Catalyzed Acetal Formation
The formation of a DMTHP ether from an alcohol and 3,4-dihydro-4,4-dimethoxy-2H-pyran is a classic example of an acid-catalyzed addition to a double bond.[6][7][8][9] The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.
The mechanism can be dissected into three key steps:
-
Protonation of the Vinyl Ether: The acid catalyst protonates the electron-rich double bond of the dihydropyran. This protonation occurs at the C3 position to generate a more stable, resonance-stabilized oxocarbenium ion at C2.[4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic C2 carbon of the oxocarbenium ion.[4]
-
Deprotonation: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral DMTHP ether and regenerating the acid catalyst.[4]
Caption: General mechanism for acid-catalyzed DMTHP ether formation.
A Survey of Catalytic Systems
The choice of acid catalyst is critical and can be tailored to the substrate's sensitivity and the desired reaction conditions. Catalysts for this transformation can be broadly categorized into Brønsted acids, Lewis acids, and heterogeneous solid acids.
| Catalyst Category | Examples | Key Advantages | Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS), Sulfuric acid (H₂SO₄) | Readily available, inexpensive, and highly effective.[2][6] PPTS offers milder, less acidic conditions.[2] | Can be too harsh for acid-sensitive substrates, leading to side reactions or deprotection. |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Indium(III) triflate (In(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃) | Often milder and more selective than Brønsted acids.[10][11] Effective at low catalytic loadings. | Can be moisture-sensitive and more expensive. |
| Heterogeneous Acids | Amberlyst-15, Montmorillonite K-10, NH₄HSO₄ on SiO₂ | Easily removed by filtration, simplifying workup.[12][13] Recyclable, enhancing process sustainability.[12][13] | May require higher temperatures or longer reaction times compared to homogeneous catalysts. |
| Ionic Liquids | Brønsted acidic ionic liquids (e.g., [BMIm][HSO₄]) | Act as both solvent and catalyst, can be reusable.[14] Often allows for solvent-free conditions.[14] | Viscosity can complicate product isolation; may require specific workup procedures. |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of THP ethers and should serve as a robust starting point for the formation of DMTHP ethers. Optimization of stoichiometry, catalyst loading, and reaction time for specific substrates is recommended.
This protocol is a standard, efficient method suitable for many primary and secondary alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-4,4-dimethoxy-2H-pyran (1.2–1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01–0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-4,4-dimethoxy-2H-pyran (1.2 equiv).
-
Add a catalytic amount of p-TsOH·H₂O (0.02 equiv) to the mixture.
-
Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Sources
- 1. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]
- 5. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Addition of Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3,4-Dihydro-2-methoxy-2H-pyran [myskinrecipes.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
The Tetrahydropyran Scaffold: From Achiral Ketal to Valuable Chiral Precursor
An In-depth Guide to the Asymmetric Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
For researchers, medicinal chemists, and professionals in drug development, the tetrahydropyran (THP) ring is a ubiquitous and vital structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] The precise stereochemical control during the synthesis of substituted THP rings is often a critical challenge that dictates the biological activity of the final molecule. While not a traditional chiral auxiliary in the classical sense, the 4,4-dimethoxy-tetrahydro-4H-pyran scaffold serves as an excellent starting point for the introduction of chirality. This guide focuses on the highly efficient and scalable asymmetric enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, a valuable chiral building block for pharmaceutical intermediates.[2]
From Simple Ketal to Chiral Intermediate: The Synthetic Strategy
The core of this methodology lies in the enzymatic reduction of a prochiral ketone. This bio-catalytic approach offers numerous advantages over traditional chemical methods, including exceptional enantioselectivity, mild reaction conditions, and a favorable environmental profile.[1] The overall transformation can be visualized as a two-step process: the synthesis of the ketone precursor and its subsequent asymmetric reduction.
Caption: Synthetic overview from the starting material to the chiral product.
The Power of Biocatalysis: Asymmetric Enzymatic Reduction
The key to introducing chirality into the 4,4-dimethoxytetrahydropyran system is the highly selective reduction of the ketone in 4,4-dimethoxytetrahydro-2H-pyran-3-one. This is achieved with remarkable efficiency using a ketoreductase (KRED) enzyme.
The Catalytic Cycle: A Two-Enzyme System
To make the process economically viable, especially on a larger scale, the expensive nicotinamide cofactor (NADPH), which is consumed during the ketone reduction, must be continuously regenerated. This is accomplished by employing a second enzyme, glucose dehydrogenase (GDH), in a coupled system. Glucose serves as the ultimate, inexpensive reducing agent, being oxidized by GDH to regenerate NADPH from NADP+.[1][2]
Caption: The coupled enzymatic system for asymmetric ketone reduction.
This two-enzyme process has been successfully scaled up to the pilot-plant level, producing significant quantities (e.g., 80 kg) of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol with excellent yield and enantiomeric purity.[2]
Quantitative Data Summary
The enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one is highly effective, as summarized in the table below.
| Parameter | Reported Value | Reference |
| Enantiomeric Excess (ee) | >99% | [2] |
| Yield | 96–98% | [2] |
| Scale | Pilot-plant (80 kg) | [2] |
| Key Enzymes | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | [1][2] |
| Cofactor | NADPH | [1][2] |
| Ultimate Reductant | Glucose | [1] |
Protocols for Synthesis
Protocol 1: Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-one (Precursor)
The synthesis of the prochiral ketone starting material can be achieved from the commercially available Tetrahydro-4H-pyran-4-one.[3]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Tetrahydro-4H-pyran-4-one in an excess of methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Asymmetric Enzymatic Reduction
This protocol is based on the successful pilot-plant scale synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.[2]
Materials:
-
4,4-dimethoxytetrahydro-2H-pyran-3-one
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP+ (catalytic amount)
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH ~7.0)
-
Antifoaming agent (if necessary)
-
Base for pH control (e.g., NaOH solution)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of the buffer and add glucose.
-
Enzyme Addition: Add the KRED and GDH enzymes, followed by the catalytic amount of NADP+.
-
Substrate Addition: Add the 4,4-dimethoxytetrahydro-2H-pyran-3-one to the reaction mixture.
-
pH Control: Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a base. This is critical as the oxidation of glucose to gluconolactone produces acid.
-
Agitation and Temperature: Stir the mixture at a controlled speed and maintain a constant temperature (e.g., 25-30 °C).
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC or GC.
-
Work-up: Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried, and concentrated. The resulting (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol can be purified by distillation or chromatography to achieve high purity.
Critical Factors for Scale-up:
-
pH control: As the reaction progresses, the formation of gluconic acid will lower the pH, which can inhibit or denature the enzymes. Continuous monitoring and adjustment of the pH are crucial for high yields.[2]
-
Agitation: Sufficient agitation is required to ensure proper mixing of the multiphasic system and to facilitate mass transfer, but excessive shear can damage the enzymes.[2]
Conclusion
The transformation of this compound derivatives through asymmetric enzymatic reduction represents a powerful and scalable method for producing valuable chiral building blocks. This approach, centered on a two-enzyme system of a ketoreductase and a glucose dehydrogenase, provides access to (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol in high yield and with exceptional enantiomeric purity. For professionals in drug discovery and development, mastering such biocatalytic techniques is essential for the efficient and sustainable synthesis of complex chiral molecules.
References
-
Kosjek, B. et al. Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Common side reactions when using 4,4-Dimethoxy-tetrahydro-4H-pyran
Welcome to the technical support center for 4,4-Dimethoxy-tetrahydro-4H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this compound. As a dimethyl ketal of Tetrahydro-4H-pyran-4-one, its reactivity is primarily governed by the stability of the ketal functional group. This document provides in-depth, causality-based troubleshooting in a direct question-and-answer format.
Core Concept: The Stability of the Ketal Functional Group
This compound is a ketal. The central principle governing its stability and potential side reactions is that ketals are stable under neutral to strongly basic conditions but are highly susceptible to hydrolysis back to the parent ketone (Tetrahydro-4H-pyran-4-one) and alcohol (methanol) in the presence of acid .[1][2] This hydrolysis reaction is often the primary source of unexpected outcomes in experiments. Even trace amounts of acid, including Lewis acids or acidic surfaces like standard silica gel, can catalyze this degradation, especially in the presence of water.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My post-reaction NMR or LC-MS analysis shows a new, unexpected compound. How can I identify it?
Answer: The most probable side product is Tetrahydro-4H-pyran-4-one , resulting from the acid-catalyzed hydrolysis of the ketal.
Causality & Identification: The ketal functional group in this compound is essentially a "protected" version of a ketone. In the presence of an acid (H⁺) and water, the ketal will hydrolyze.[4] The reaction proceeds via protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water. Subsequent deprotonation steps yield a hemiacetal, which further hydrolyzes to the final ketone product, Tetrahydro-4H-pyran-4-one.[5]
Diagnostic Data Comparison:
| Compound | Key ¹H NMR Signals (approx. ppm, CDCl₃) | Key ¹³C NMR Signals (approx. ppm, CDCl₃) | Mass Spec (m/z) |
| This compound | ~3.1-3.2 (s, 6H, -OCH₃), ~3.6-3.8 (m, 4H), ~1.7-1.9 (m, 4H) | ~98-100 (C(OCH₃)₂), ~60-62 (-CH₂O-), ~48-50 (-OCH₃), ~33-35 (-CH₂-) | [M+H]⁺ = 161.1 |
| Tetrahydro-4H-pyran-4-one | ~3.8-4.0 (t, 4H), ~2.4-2.6 (t, 4H) | ~207-209 (C=O), ~67-69 (-CH₂O-), ~41-43 (-CH₂C=O) | [M+H]⁺ = 101.1 |
If you observe the disappearance of the methoxy signal around 3.1 ppm and the appearance of new triplets in the 2.4-4.0 ppm range, it strongly indicates hydrolysis has occurred.
Mechanism of Acid-Catalyzed Ketal Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway of the ketal.
Question 2: My starting material appears to be degrading during the reaction, even though I am using anhydrous, non-acidic reagents. What are the hidden sources of acid?
Answer: Trace acid contamination can come from several overlooked sources. Identifying and neutralizing these is critical for success.
Troubleshooting Protocol for Identifying Hidden Acid Sources:
-
Solvents:
-
Issue: Chlorinated solvents (e.g., Dichloromethane) can contain trace amounts of HCl from decomposition. Reagent-grade ethers can contain acidic impurities from oxidation.
-
Solution: Use freshly distilled solvents or solvents stored over potassium carbonate or basic alumina to neutralize acids. For reactions, consider using non-halogenated, aprotic solvents that are less prone to forming acidic byproducts.
-
-
Reagents:
-
Issue: Amine salts (e.g., triethylamine hydrochloride) or reagents stabilized with small amounts of acid can introduce catalytic amounts of H⁺.
-
Solution: If possible, use the free-base version of reagents. If an amine salt is unavoidable, consider adding a non-nucleophilic base like proton sponge to scavenge free protons.
-
-
Glassware:
-
Issue: Residual acidic cleaning agents (e.g., chromic acid) can remain on glass surfaces.
-
Solution: Ensure glassware is thoroughly rinsed with deionized water and then a weak base solution (like dilute sodium bicarbonate), followed by a final rinse and rigorous drying. Flame-drying under vacuum or oven-drying glassware is a standard procedure for removing adsorbed water and ensuring anhydrous conditions.[6]
-
-
Atmosphere:
-
Issue: Carbon dioxide from the air can dissolve in reaction mixtures to form carbonic acid, which, while weak, can be sufficient to catalyze hydrolysis over long reaction times.
-
Solution: Run sensitive reactions under an inert atmosphere of nitrogen or argon.
-
Caption: Troubleshooting workflow for identifying hidden acid sources.
Question 3: How can I prevent ketal hydrolysis during aqueous work-up or purification on silica gel?
Answer: Both aqueous work-ups and standard silica gel chromatography are inherently acidic environments that can cause significant product loss. The key is to maintain a slightly basic pH throughout the purification process.
Experimental Protocols:
Protocol 1: Modified Aqueous Work-up
-
Quenching: Quench the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-5%) sodium carbonate (Na₂CO₃) solution, instead of water or acidic solutions.
-
Extraction: Perform the liquid-liquid extraction as usual. During this process, the aqueous layer will remain basic, protecting the ketal in the organic phase.
-
Washing: Wash the combined organic layers with brine to remove bulk water.
-
Drying and Concentration: Dry the organic layer over a basic drying agent like anhydrous potassium carbonate (K₂CO₃) instead of acidic ones like anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure at low temperature.
Protocol 2: Deactivated Silica Gel Chromatography
Standard silica gel is acidic and can cause on-column degradation.[7] Deactivating the silica is essential for purifying acid-sensitive compounds.[8][9]
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Deactivation: Add 1-2% triethylamine (Et₃N) by volume to the slurry. The triethylamine will neutralize the acidic silanol groups on the silica surface.[8][9]
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Elution: Run the column using an eluent that is also treated with 0.5-1% triethylamine.
-
Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[7] Always perform a test on a TLC plate first.
| Condition | Risk of Hydrolysis | Recommended Action |
| Aqueous Work-up | High | Use saturated NaHCO₃ or dilute Na₂CO₃ solution. |
| Drying Agent | Moderate | Use anhydrous K₂CO₃ or Na₂SO₄. Avoid MgSO₄. |
| Chromatography | Very High | Use silica gel treated with 1-2% triethylamine or switch to a neutral stationary phase like alumina.[7][8] |
Question 4: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage is crucial to maintain the integrity of the compound over time. The primary goals are to protect it from moisture and acidic vapors.
Storage and Handling Guidelines:
-
Container: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen). Parafilm can be used to further seal the cap.[10]
-
Temperature: Store in a cool, dry place. If refrigeration is required, ensure the container is well-sealed to prevent condensation of water upon removal from the cold environment.[10]
-
Location: Store away from acids, strong oxidizing agents, and areas where acidic vapors may be present (e.g., acid storage cabinets).[11][12]
-
Handling: When handling, use clean, dry glassware and syringes. Avoid exposure to the open atmosphere for extended periods.
References
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
- McQuade, D. T., et al. (2010). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 87, 288-301.
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581-603.
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Química Orgánica. Acetals as protecting groups. [Link]
- Plummer, E. A., et al. (2013). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of the American Chemical Society, 135(19), 7111–7117.
- Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344–5354.
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]
-
TutorChase. Why do some organic reactions need anhydrous conditions?[Link]
-
Chemistry LibreTexts. 10.4: Acetals and Ketals. [Link]
-
The Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
Rogue Chem. Aldehydes & Ketones: Acetal / Ketal Hydrolysis – Acetal / Ketal Deprotection Mechanism (H2O, H2SO4 cat.). YouTube. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]
-
Quora. Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same?[Link]
- Google Patents. Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
-
FasterCapital. Safe Handling And Storage Of Chemicals. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
Sources
- 1. Acetals as protecting groups [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
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- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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- 12. towson.edu [towson.edu]
Technical Support Center: Purification of 4,4-Dimethoxy-tetrahydro-4H-pyran Derivatives
Welcome to the technical support center for the purification of 4,4-dimethoxy-tetrahydro-4H-pyran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. As cyclic acetals, these molecules present unique challenges and opportunities in purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common issues and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
The core challenge stems from the molecule's central functional group: the acetal (specifically, a ketal). Acetals are sensitive to acid and can undergo hydrolysis to the parent ketone (tetrahydro-4H-pyran-4-one) and methanol, especially in the presence of protic sources.[1][2] This instability dictates the choice of purification techniques, as standard methods employing acidic media can lead to significant product decomposition.
Q2: What are the most common impurities I should expect?
Impurities typically fall into three categories:
-
Starting Materials: Unreacted tetrahydro-4H-pyran-4-one, methanol, or other reagents used in the acetal formation.
-
Catalyst Residues: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or Amberlyst resins, are often used in synthesis.[3][4] Residual acid is particularly detrimental as it can catalyze decomposition during workup or storage.
-
Decomposition Products: The primary degradation product is the parent ketone, tetrahydro-4H-pyran-4-one, resulting from hydrolysis of the acetal.
Q3: Which purification techniques are generally recommended for this class of compounds?
The choice depends on the scale, the nature of the impurities, and the thermal stability of the specific derivative.
-
Flash Column Chromatography: This is the most versatile technique. However, the choice of stationary phase is critical to avoid degradation. Deactivated silica gel, alumina (basic or neutral), or even reversed-phase silica are preferred over standard acidic silica gel.[5][6]
-
Recrystallization: Ideal for crystalline solids. This method is excellent for removing minor impurities and can yield material of very high purity if a suitable solvent system is found.[7][8]
-
Distillation: Suitable for thermally stable, liquid derivatives where there is a significant boiling point difference between the product and impurities.
-
Aqueous Workup/Liquid-Liquid Extraction: A crucial first step to remove water-soluble impurities, salts, and catalysts before attempting other purification methods. A mild basic wash (e.g., with saturated NaHCO₃ solution) is highly recommended to neutralize and remove any residual acid catalyst.
Below is a decision-making workflow for selecting a suitable purification method.
Sources
- 1. youtube.com [youtube.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Diastereoselectivity in Reactions with 4,4-Dimethoxy-tetrahydro-4H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4-dimethoxy-tetrahydro-4H-pyran and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of stereocontrol in your reactions. My aim is to equip you with the foundational knowledge and practical insights necessary to optimize diastereoselectivity and achieve your desired synthetic outcomes.
Foundational Concepts: Understanding the Stereochemical Landscape
The this compound ring system presents unique stereochemical challenges and opportunities. The gem-dimethoxy group at the C4 position significantly influences the conformational preferences of the pyran ring, which in turn dictates the facial selectivity of approaching reagents. Understanding the interplay of steric and electronic effects is paramount to controlling diastereoselectivity.
The tetrahydropyran ring typically adopts a chair conformation to minimize torsional strain. In the case of this compound, the bulky methoxy groups can influence the accessibility of adjacent positions. For reactions at neighboring carbons (e.g., C3 or C5), the conformational rigidity imposed by the C4-acetal can be leveraged to achieve high levels of diastereoselectivity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions involving this compound and its derivatives.
Issue 1: Poor Diastereoselectivity in the Reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one
Question: I am performing a reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: Low diastereoselectivity in the reduction of this ketone is a common challenge when using standard chemical reducing agents due to the subtle steric differences between the two faces of the carbonyl group. To achieve high diastereoselectivity, a biocatalytic approach is highly recommended.
Expert Insight: The use of a ketoreductase (KRED) enzyme can provide excellent enantioselectivity, often exceeding 99% ee for the (R)-α-hydroxyketal.[1] This high degree of selectivity is attributed to the enzyme's well-defined active site, which precisely orients the substrate for hydride delivery from a cofactor like NADPH.
Troubleshooting Steps:
-
Enzyme Selection: Screen a panel of ketoreductases to identify an enzyme with high selectivity for your specific substrate.
-
Cofactor Regeneration: For preparative-scale synthesis, implement an efficient in situ cofactor regeneration system. A common and cost-effective method is to use glucose dehydrogenase (GDH) and glucose to recycle NADPH.[1]
-
pH Control: The optimal pH for both the ketoreductase and the cofactor regeneration enzyme is critical for reaction efficiency and stability. Monitor and maintain the pH throughout the reaction.[1]
-
Agitation: In larger scale reactions, ensure sufficient agitation to overcome mass transfer limitations, particularly if the substrate or enzyme has limited solubility.[1]
Issue 2: Lack of Stereocontrol in Nucleophilic Additions to the Pyran Ring
Question: I am attempting a nucleophilic addition to a derivative of this compound and observing poor diastereoselectivity. What factors should I consider to improve the outcome?
Answer: Achieving high diastereoselectivity in nucleophilic additions to substituted tetrahydropyrans often depends on exploiting either steric hindrance or chelation control. The 4,4-dimethoxy group itself is not typically a chelating moiety, but other functional groups on the ring can be utilized for this purpose.
Expert Insight: The stereochemical outcome of nucleophilic additions to cyclic systems is often governed by the preferred conformation of the ring and the trajectory of the incoming nucleophile. For pyranose-derived ketones, conformational and stereoelectronic factors play a crucial role in determining the stereocontrol of the reaction.[2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Troubleshooting Steps:
-
Chelation Control: If your substrate has a nearby hydroxyl or other coordinating group, consider using a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄). The formation of a rigid cyclic intermediate can effectively block one face of the ring to the incoming nucleophile.
-
Steric Hindrance: If chelation is not an option, consider modifying the substrate to increase steric bulk on one side of the reactive center. This can be achieved by using bulkier protecting groups on nearby functionalities.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal conditions.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by increasing the energy difference between competing transition states.
Issue 3: Unexpected Side Reactions During Acetal Deprotection
Question: I am trying to deprotect the 4,4-dimethoxy acetal under acidic conditions, but I am observing decomposition of my molecule. Are there milder methods?
Answer: The 4,4-dimethoxy acetal is a relatively stable protecting group, and its removal can sometimes require harsh acidic conditions that are incompatible with sensitive functional groups elsewhere in the molecule. Fortunately, several milder deprotection strategies exist.
Expert Insight: The choice of deprotection method should be guided by the overall stability of your molecule. For acid-sensitive substrates, methods that proceed under neutral or near-neutral conditions are preferable.
Recommended Mild Deprotection Protocols:
| Reagent/Method | Solvent | Temperature | Notes |
| I₂ (catalytic) | Acetone | Room Temp. | Very mild and effective for many acetals. |
| CAN | Acetonitrile/H₂O | 0 °C to RT | Ceric ammonium nitrate is a good option for oxidative deprotection. |
| Montmorillonite K-10 | CH₂Cl₂ | Room Temp. | A mild and reusable solid acid catalyst. |
Experimental Protocol: Acetal Deprotection using Catalytic Iodine
-
Dissolve the this compound derivative (1.0 equiv) in acetone.
-
Add a catalytic amount of iodine (0.1-0.2 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
Advanced Methodologies: Prins Cyclization for Tetrahydropyran Synthesis
For the construction of the tetrahydropyran ring itself with high diastereoselectivity, the Prins cyclization is a powerful tool. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
Mechanism and Stereochemical Control:
The Prins cyclization proceeds through an oxocarbenium ion intermediate. The stereochemical outcome is largely determined by the geometry of the transition state, which is often a chair-like conformation that minimizes steric interactions. This leads to the preferential formation of the all-cis product.[3]
Caption: Generalized workflow for a diastereoselective Prins cyclization.
Factors Influencing Diastereoselectivity in Prins Cyclization:
-
Lewis Acid: The choice of Lewis acid can significantly impact the reaction rate and selectivity. Milder acids like phosphomolybdic acid (PMA) in water can promote high cis-selectivity.[3] Stronger Lewis acids like SnCl₄ can also be effective but may lead to different stereochemical outcomes or side reactions depending on the substrate.[4]
-
Solvent: The solvent can influence the stability of the oxocarbenium ion and the transition state. Aqueous media have been shown to be effective for certain Prins cyclizations.[3]
-
Substrate Geometry: The geometry of the homoallylic alcohol (E or Z) can influence the facial selectivity of the cyclization.
-
Nucleophile: The nature of the nucleophile that traps the intermediate cation will determine the functionality at the C4 position.
References
-
Jamison, T. F., et al. (2005). Stereoselective Synthesis of Tetrahydrofurans by a [3+2] Annulation Strategy. National Institutes of Health. [Link]
-
Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(3), 395-400. [Link]
-
Suárez, E., et al. (2008). Stereocontrolled photocyclization of 1,2-diketones: application of a 1,3-acetyl group transfer methodology to carbohydrates. The Journal of Organic Chemistry, 73(9), 3384-91. [Link]
-
Baskaran, S., et al. (2010). Diastereoselective reactions of enolates. ResearchGate. [Link]
-
Codexis, Inc. (2014). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]
-
Yadav, J. S., & Kumar, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1076–1131. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled photocyclization of 1,2-diketones: application of a 1,3-acetyl group transfer methodology to carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Preventing premature deprotection of 4,4-dimethoxytetrahydropyranyl ethers
Technical Support Center: 4,4-Dimethoxytetrahydropyranyl (DMTHP) Ethers
Welcome to the technical support guide for 4,4-dimethoxytetrahydropyranyl (DMTHP) ethers. This resource is designed for researchers, chemists, and drug development professionals who utilize the DMTHP group for alcohol protection. While valued for its mild removal conditions, the inherent acid lability of the DMTHP ether can lead to challenges with premature deprotection during multi-step synthesis. This guide provides in-depth, field-proven insights into the causality of these issues and offers robust troubleshooting strategies and protocols to ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is a 4,4-dimethoxytetrahydropyranyl (DMTHP) ether and why is it used?
A DMTHP ether is a protecting group for hydroxyl functionalities. It is classified as an acetal, formed by the acid-catalyzed reaction of an alcohol with 4,4-dimethoxy-3,4-dihydro-2H-pyran. Its primary advantage over the more common tetrahydropyranyl (THP) ether is its increased acid sensitivity. This allows for its removal under exceptionally mild acidic conditions, which is beneficial when other acid-sensitive groups are present in the molecule. Like standard THP ethers, the DMTHP group is highly stable in neutral to strongly basic media and is resilient against many organometallic reagents and hydride reductions.[1][2]
Q2: What is the chemical mechanism behind the acid-lability of DMTHP ethers?
The deprotection of a DMTHP ether is a classic example of acid-catalyzed acetal hydrolysis. The process is initiated by the protonation of one of the ether oxygen atoms.[3][4] This converts the hydroxyl group of the original alcohol into a good leaving group. The departure of the alcohol is facilitated by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water or another nucleophilic solvent to yield a hemiacetal, which rapidly hydrolyzes to the parent alcohol and the dihydropyran-derived byproduct.
Caption: Acid-catalyzed deprotection of DMTHP ethers.
Q3: Under what conditions is the DMTHP group generally stable?
The DMTHP group is robust under a variety of non-acidic conditions, making it a versatile tool in a synthetic chemist's arsenal. Its stability profile includes:
-
Strongly basic conditions: It is stable to reagents like NaOH, KOH, and alkoxides, making it suitable for reactions such as ester saponification.[2]
-
Organometallic reagents: It withstands Grignard reagents (RMgX) and organolithiums (RLi), especially at or below 0 °C.[2]
-
Nucleophilic attack: It is unreactive towards most nucleophiles.
-
Hydride reductions: It is compatible with reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2][5]
-
Many oxidative conditions: While very strong oxidants should be used with caution, it is generally stable to common oxidation reagents.
Troubleshooting Guide: Preventing Premature Deprotection
This section addresses the most common scenarios where unintentional cleavage of the DMTHP ether occurs.
Problem 1: My DMTHP group is cleaving during a reaction that is supposedly non-acidic.
-
Probable Cause A: Hidden Acid Sources. Many reagents are not acidic themselves but can generate acidic species in situ. Common culprits include:
-
Lewis Acids: Reagents like ZnCl₂, MgBr₂, or TiCl₄, even in catalytic amounts, can facilitate acetal cleavage.
-
Reagent Quality: Older bottles of halogenated solvents (e.g., CH₂Cl₂) can contain trace amounts of HCl. Similarly, some reagents may degrade over time to produce acidic byproducts.
-
Ammonium Salts: Salts like NH₄Cl, often used in workups, are weakly acidic and can cause partial or complete deprotection, especially with prolonged contact.
-
-
Solution Strategy:
-
Reagent Audit: Use freshly distilled solvents and high-purity reagents.
-
Acid Scavenging: For reactions sensitive to trace acid, consider adding a non-nucleophilic base as a scavenger. Proton sponge or diisopropylethylamine (DIPEA) are excellent choices.
-
Alternative Reagents: If a Lewis acid is required, investigate milder alternatives or buffer the reaction medium if possible.
-
Problem 2: Significant deprotection occurs during the aqueous workup.
-
Probable Cause: Acidic Aqueous Layers. The pH of your aqueous wash solutions is the most likely cause. Even a mildly acidic "neutral" water wash (pH 5-6 due to dissolved CO₂) can be sufficient to cleave the highly labile DMTHP group, especially if the extraction process is lengthy.
-
Solution Strategy:
-
Use Basic Washes: Always use a dilute basic solution for aqueous extraction. A saturated NaHCO₃ solution or a 1% NaOH solution is generally sufficient to maintain a basic pH and prevent deprotection.
-
Minimize Contact Time: Perform extractions quickly and efficiently. Do not let biphasic mixtures sit for extended periods.
-
Brine Wash: After the basic wash, use a saturated NaCl solution (brine) to remove bulk water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Problem 3: I am losing the DMTHP group during silica gel chromatography.
-
Probable Cause: Acidity of Silica Gel. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. This acidic environment is a very common cause of on-column deprotection of sensitive groups like DMTHP.
-
Solution Strategy:
-
Neutralize the Silica: The most robust solution is to use deactivated or neutralized silica gel. This can be prepared by creating a slurry of the silica gel in the desired eluent system containing 1-2% triethylamine (Et₃N) or another volatile base, followed by packing the column with this slurry.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or C18-functionalized (reverse-phase) silica.
-
Flash Chromatography: Minimize the residence time of your compound on the column by using flash chromatography techniques rather than gravity chromatography.
-
Caption: Troubleshooting workflow for premature DMTHP deprotection.
Validated Experimental Protocols
Protocol 1: General DMTHP Protection of a Primary Alcohol
This protocol provides a standardized method for the installation of the DMTHP group.
-
Materials:
-
Alcohol substrate (1.0 eq)
-
4,4-dimethoxy-3,4-dihydro-2H-pyran (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM (approx. 0.1 M).
-
Add 4,4-dimethoxy-3,4-dihydro-2H-pyran to the solution.
-
Add the catalytic amount of PPTS. PPTS is preferred over stronger acids like TsOH to minimize potential side reactions.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. The crude product can often be used directly or purified via chromatography on neutralized silica gel.
-
Protocol 2: Recommended Purification of DMTHP-Protected Compounds
This protocol is designed to prevent on-column deprotection.
-
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Hexanes and Ethyl Acetate (or other appropriate eluent system)
-
-
Procedure:
-
Determine an appropriate eluent system for your compound using TLC.
-
Prepare the mobile phase by adding 1% (v/v) triethylamine to the pre-mixed eluent. For example, for 1 L of 80:20 Hexanes:EtOAc, add 10 mL of Et₃N.
-
Prepare the silica gel slurry in the Et₃N-containing mobile phase.
-
Pack the column using the prepared slurry.
-
Dissolve the crude compound in a minimum amount of DCM or the mobile phase.
-
Load the compound onto the column and perform flash chromatography as usual, collecting fractions.
-
Note: The collected fractions will contain triethylamine. It is volatile and will be removed along with the solvent during rotary evaporation.
-
Orthogonal Protection Strategies
The high acid lability of DMTHP makes it an excellent choice for an orthogonal protecting group strategy, where different groups can be removed selectively under distinct conditions.[6][7]
| Protecting Group | Type | Stable To | Labile To | Orthogonal to DMTHP? |
| DMTHP | Acetal | Base, Nu⁻, H⁻, Organometallics | Very Mild Acid (e.g., PPTS, mild aqueous acid) | - |
| TBDMS/TBS | Silyl Ether | Base, H⁻, Organometallics | Fluoride (TBAF), Stronger Acid (e.g., TFA) | Yes. Can be removed with TBAF while DMTHP is intact. |
| Benzyl (Bn) | Ether | Acid, Base, H⁻ | Hydrogenolysis (H₂, Pd/C) | Yes. Can be removed by hydrogenation. |
| Fmoc | Carbamate | Acid | Base (e.g., Piperidine) | Yes. Can be removed with piperidine while DMTHP is stable. |
| Acetyl (Ac) | Ester | Mild Acid | Base (e.g., K₂CO₃/MeOH) | Yes. Can be removed under basic conditions. |
This orthogonality allows for selective deprotection. For example, one could deprotect a TBDMS ether with TBAF to reveal a primary alcohol for further reaction, leaving the DMTHP-protected secondary alcohol untouched until it is exposed to mild acid in a later step.
Analytical Methods for Detecting Deprotection
Confirming the presence and extent of premature deprotection is crucial for troubleshooting.
-
Thin Layer Chromatography (TLC): This is the quickest method. The deprotected alcohol will have a significantly lower Rf value (it will run slower) than the protected DMTHP ether due to its increased polarity. A "smear" or a second spot below your main product spot is a strong indicator of deprotection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive evidence. You can monitor the reaction for the disappearance of the starting material's mass peak and the appearance of the deprotected alcohol's mass peak. This method is also excellent for quantifying the percentage of deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to see the characteristic signals of the DMTHP group (typically complex multiplets in the 3.5-4.5 ppm range and a distinct acetal proton) disappear, while the proton signal of the alcohol's hydroxyl group (R-OH) reappears.
References
-
Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Zhang, Z.-H., Li, T.-S., Jin, T.-S., & Wang, J.-X. (n.d.). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. [Link]
-
Ciriminna, R., et al. (2019). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Steric Hindrance in 4,4-Dimethoxy-tetrahydro-4H-pyran Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,4-dimethoxy-tetrahydro-4H-pyran. This molecule, while a valuable synthetic building block, presents a significant and often underestimated challenge: the severe steric hindrance at the C4 position. The gem-dimethoxy group on a quaternary carbon creates a sterically congested environment that can dramatically slow down or completely stall reactions.
This guide is designed to provide you with not just protocols, but the underlying mechanistic reasoning to troubleshoot and optimize your experiments effectively. We will move from common issues like ketal deprotection to the broader implications of this steric bulk on the molecule's reactivity.
Visualizing the Challenge: Steric Shielding at C4
The core of the problem lies in the three-dimensional arrangement of the atoms. The two methoxy groups at the C4 position create a formidable shield, impeding the approach of reagents to the central carbon and the associated oxygen atoms.
Caption: Steric hindrance at the C4 position of the pyran ring.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound.
Q1: My reaction is incredibly sluggish or fails completely. What is the primary cause?
Answer: The root cause is the profound steric hindrance imparted by the two methoxy groups at the C4 position. This quaternary center effectively shields the ketal functional group. Any reaction requiring a nucleophile or catalyst to approach the ketal oxygens or the central carbon will be significantly impeded.[1] The bulky substituents hinder the initial approach of catalysts (like hydronium ions in hydrolysis), and the formation of any reaction intermediate, such as an oxocarbenium ion, is also sterically disfavored.[1] Furthermore, for pyran rings, substituents that prefer an equatorial position for steric reasons can lead to a conformation with lower overall reactivity compared to conformations with axial substituents.[2]
Q2: I am observing incomplete conversion during the acid-catalyzed deprotection (hydrolysis) of the ketal, even after prolonged reaction times with standard acids like HCl. What can I do?
Answer: This is the most frequently reported challenge. The steric crowding around the ketal carbon significantly slows the rate of hydrolysis.[1] When standard Brønsted acids are ineffective, a systematic escalation in reaction conditions or a change in catalytic strategy is required.
-
Strategy 1: Increase Activation Energy. Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[1] However, be mindful that higher temperatures can promote side reactions or degradation, especially polymerization of the resulting ketone product.[3]
-
Strategy 2: Employ Stronger Brønsted Acids. If heating is insufficient, switching to a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can accelerate the reaction by increasing the concentration of the protonated intermediate.[1]
-
Strategy 3: Switch to a Lewis Acid Catalyst. This is often the most effective solution. Lewis acids (e.g., FeCl₃, Sc(OTf)₃, Bi(NO₃)₃·5H₂O) function by coordinating directly to one of the ketal oxygens.[1] This coordination enhances the leaving group ability of the methoxy group without the need for direct, sterically hindered protonation, thus providing an alternative, lower-energy pathway for cleavage.[1]
-
Strategy 4: Use Microwave-Assisted Synthesis. Microwave heating can dramatically shorten reaction times by efficiently overcoming the activation energy, often leading to higher yields and fewer side products compared to conventional heating.[4]
Q3: My substrate contains other acid-sensitive functional groups. How can I deprotect the hindered ketal without affecting the rest of the molecule?
Answer: This scenario requires a delicate balance of reactivity. Harsh conditions are off the table.
-
Milder Catalytic Systems: Use a catalytic amount of a milder acid like pyridinium p-toluenesulfonate (PPTS) .[1] While the reaction may still be slow, it is often effective for sensitive substrates.
-
Neutral Deprotection Conditions: Certain Lewis acid systems can work under nearly neutral or non-aqueous conditions. For example, Cerium(III) triflate in wet nitromethane has been shown to be highly chemoselective and effective at a near-neutral pH.[1]
-
Anhydrous Conditions: When using Lewis acids, performing the reaction under strictly anhydrous conditions can prevent the degradation of other acid-sensitive groups that are labile in the presence of water.[1]
Q4: Beyond deprotection, is it feasible to perform nucleophilic substitutions at the C4 position?
Answer: Performing a nucleophilic substitution at the C4 carbon is exceptionally challenging and generally not a viable strategy. The construction of bonds to such a sterically congested carbon is a formidable task in organic synthesis.[5]
-
Sₙ2 Infeasibility: A direct backside attack as required by an Sₙ2 mechanism is impossible due to the steric blockade from the pyran ring and the gem-dimethoxy groups. The Williamson ether synthesis, a classic Sₙ2 reaction, typically fails when hindered electrophiles are used.[6]
-
Sₙ1 Challenges: An Sₙ1-type mechanism would require the formation of a tertiary oxocarbenium ion. While this is the key intermediate in ketal hydrolysis, its formation is the rate-determining step precisely because of steric strain.[1] Stabilizing this intermediate sufficiently to be trapped by a different nucleophile (other than water or methanol) would require highly specialized conditions.
For synthetic planning, it is far more practical to consider the this compound unit as a protecting group for a ketone or as a structural scaffold, rather than a site for further substitution.
Troubleshooting Guides & Experimental Protocols
General Ketal Hydrolysis Mechanism
Understanding the mechanism highlights the sterically hindered steps. The initial protonation (or Lewis acid coordination) is impeded, as is the subsequent departure of methanol to form the planar oxocarbenium ion.
Caption: Generalized workflow for acid-catalyzed ketal hydrolysis.
Protocol 1: Lewis Acid-Catalyzed Deprotection using Scandium Triflate (Sc(OTf)₃)
This protocol provides a robust starting point for cleaving the hindered ketal, particularly when other methods have failed.
Materials:
-
This compound substrate
-
Scandium (III) triflate (Sc(OTf)₃), 5-10 mol%
-
Acetonitrile (anhydrous)
-
Water (for quenching)
-
Ethyl acetate and brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound substrate.
-
Solvent & Catalyst: Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration). Add the scandium triflate catalyst (5-10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress periodically by TLC or GC analysis, checking for the disappearance of the starting material.
-
Heating (If Necessary): If no significant conversion is observed at room temperature after several hours, gently heat the reaction to 40-60 °C. The activation energy for hindered substrates may still require thermal input.[1]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding a small amount of water.
-
Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ketone product.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Data Summary: Catalyst Selection Guide
The choice of catalyst is critical and depends on the stability of your substrate. Use this table as a guide for your experimental design.
| Catalyst | Type | Strength/Activity | Typical Conditions | Key Considerations |
| HCl, H₂SO₄ | Brønsted Acid | Strong | Aqueous solution, RT to reflux | Often ineffective for this substrate; risk of degradation for sensitive molecules.[1] |
| p-TsOH, TFA | Brønsted Acid | Very Strong | Anhydrous organic solvent, RT to 50 °C | More effective than HCl; good for robust substrates but can cleave other protecting groups.[1] |
| Sc(OTf)₃, FeCl₃ | Lewis Acid | High | Anhydrous organic solvent (e.g., MeCN), RT to 60 °C | Excellent for hindered ketals; provides an alternative mechanism to protonation.[1] |
| PPTS | Brønsted Acid | Mild | Organic solvent (e.g., Acetone/H₂O), reflux | The preferred choice for highly acid-sensitive substrates; may require long reaction times.[1] |
| Ce(OTf)₃ | Lewis Acid | Mild & Selective | Wet nitromethane, RT | Works at near-neutral pH, offering high chemoselectivity for complex molecules.[1] |
Troubleshooting Workflow
When faced with an incomplete reaction, follow this logical progression to identify a solution.
Caption: A logical workflow for troubleshooting difficult reactions.
References
- Benchchem. (2025). Technical Support Center: Deprotection of Sterically Hindered Ketals.
- Comptes Rendus de l'Académie des Sciences. Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity.
- Benchchem. (2025). Technical Support Center: Synthesis of Sterically Hindered Ketoximes.
- Benchchem. (2025).
- Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
- ResearchGate. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity [comptes-rendus.academie-sciences.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
Scalable synthesis of 4,4-Dimethoxy-tetrahydro-4H-pyran for industrial applications
Technical Support Center: Scalable Synthesis of 4,4-Dimethoxy-tetrahydro-4H-pyran
Introduction for the Modern Industrial Chemist
Welcome to the specialized technical support guide for the scalable synthesis of this compound. This molecule serves as a crucial ketal-protected building block in multi-step syntheses within the pharmaceutical and specialty chemical sectors. While specific, peer-reviewed literature on the industrial-scale production of this exact compound is sparse—a common reality for proprietary industrial processes—the core chemical transformation is a classic ketalization of tetrahydro-4H-pyran-4-one.
This guide is structured to provide you, the researcher, scientist, or drug development professional, with a robust, principles-based framework for developing and troubleshooting a scalable synthesis. We will leverage established methodologies for analogous tetrahydropyran systems and ketalizations to address the specific challenges you may encounter, ensuring a logical, safe, and efficient path from lab-scale experimentation to pilot-plant production.
Part 1: Proposed Synthetic Strategy & Core Principles
The most direct and industrially viable route to this compound is the acid-catalyzed ketalization of commercially available tetrahydro-4H-pyran-4-one with methanol. The primary challenge in scaling this reaction is managing the chemical equilibrium, which dictates the removal of the water byproduct to drive the reaction to completion.
Core Reaction Mechanism: Acid-Catalyzed Ketalization
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of tetrahydro-4H-pyran-4-one, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, forming a good leaving group (water).
-
Elimination of Water: The molecule dehydrates, forming a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final this compound product.
Experimental Workflow Diagram
Caption: A scalable workflow for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Question 1: My ketalization reaction has stalled at 60-70% conversion according to GC analysis. What is the primary cause and how can I push it to completion?
Answer: A stalled reaction is almost always due to equilibrium. Ketal formation is a reversible process, and the presence of the water byproduct will halt the forward reaction. To drive it to completion, you must actively remove water. For industrial applications, the most common methods are:
-
Azeotropic Distillation: Using a co-solvent like toluene with a Dean-Stark trap is highly effective. The water/toluene azeotrope is removed, but the toluene is returned to the reactor, physically sequestering the water.
-
Chemical Dehydration: Adding a reagent that irreversibly consumes water. Trimethyl orthoformate is an excellent choice as it reacts with water to form methyl formate and methanol, both of which are volatile and do not interfere with the reaction. This is often preferred for reactions that are sensitive to high temperatures.
-
Use of Dessicants: While effective in the lab (e.g., molecular sieves), using dessicants like molecular sieves on a large scale can be cumbersome due to the need for large quantities and post-reaction filtration of fine powders.
Question 2: I'm observing a significant amount of a high-boiling point impurity and my reaction mixture is darkening. What are the likely side reactions?
Answer: The darkening of the mixture and formation of high-boiling impurities, often described as "tars," are classic signs of side reactions promoted by excessive acid concentration or temperature.[1] The primary culprits are:
-
Acid-Catalyzed Self-Condensation: The starting ketone, tetrahydro-4H-pyran-4-one, can undergo an aldol-type self-condensation under harsh acidic conditions, leading to complex, high-molecular-weight byproducts.
-
Methanol Dehydration/Etherification: At very high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.
-
Product Degradation: Prolonged exposure of the final ketal product to strong acid at high temperatures can lead to decomposition.
To mitigate this, lower the reaction temperature to the minimum required for a reasonable rate, use a milder acid catalyst (e.g., an acidic ion-exchange resin like Amberlyst-15), and monitor the reaction closely to avoid unnecessarily long reaction times.[1]
Question 3: For a multi-kilogram scale synthesis, what are the best choices for the acid catalyst and why?
Answer: While p-toluenesulfonic acid (p-TsOH) is common in the lab, it presents challenges on a large scale due to the need for a thorough aqueous workup to remove it. For industrial applications, a solid-supported acid catalyst is often superior.
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15, Dowex MSC-1): These are the preferred choice for many industrial ketalizations.[2][3]
-
Advantage 1 (Easy Removal): The catalyst is simply filtered off at the end of the reaction, eliminating the need for an aqueous quench and separation, which simplifies the workup dramatically.
-
Advantage 2 (Reusability): The resin can often be washed and reused, reducing cost and waste.
-
Advantage 3 (Milder Conditions): They can reduce the formation of acid-catalyzed byproducts compared to strong mineral acids.
-
Part 3: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low or No Reaction | Inactive Catalyst | Verify Catalyst Activity: If using a solid resin, ensure it has been properly activated and is not fouled from previous use. For p-TsOH, ensure it is the monohydrate and has been stored correctly. Anhydrous conditions are critical as water can deactivate certain Lewis acid catalysts.[4] |
| Low Reaction Temperature | Optimize Temperature: Ketalization is often performed at the reflux temperature of the solvent (e.g., methanol or a toluene/methanol mix) to facilitate water removal. Ensure your heating system is achieving the target temperature. | |
| 2. Ketal Hydrolysis During Workup | Incomplete Neutralization of Acid Catalyst | Implement a Mild Base Wash: After the reaction, a wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is crucial to neutralize any residual acid catalyst. Failure to do so will cause the ketal to hydrolyze back to the ketone upon contact with water (e.g., from atmospheric moisture or subsequent steps). |
| Acidic Drying Agent | Use a Neutral Drying Agent: Avoid using acidic drying agents. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable neutral options. | |
| 3. Product Loss During Purification | Thermal Decomposition during Distillation | Use High Vacuum Distillation: Ketal products can be sensitive to high temperatures. Distillation under high vacuum significantly lowers the boiling point, preventing thermal degradation. Ensure the distillation apparatus is well-sealed to maintain a low pressure. |
| Incomplete Solvent Removal | Careful Rotary Evaporation: Before distillation, ensure all lower-boiling solvents are removed. Use a rotary evaporator with moderate temperature and gradually decreasing pressure. Use a cold trap to prevent loss of the relatively volatile product. | |
| 4. Inconsistent Results Batch-to-Batch | Variable Water Content in Reagents | Use Anhydrous Reagents: The water content of your starting ketone and especially your methanol can significantly impact the reaction equilibrium. Use anhydrous grade methanol and ensure the ketone is dry. This is a critical parameter for achieving reproducible results on a large scale. |
Part 4: Mandatory Safety & Handling Protocol
All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process enclosure. Adherence to good industrial hygiene and safety practices is mandatory.[5]
| Hazard Category | Precautionary Measures & PPE |
| Flammability | Grounding and Bonding: Methanol and toluene are highly flammable.[6][7] All metal containers and transfer lines must be properly grounded and bonded to prevent static discharge, a potential ignition source. Ignition Source Control: Exclude all open flames, sparks, and hot surfaces from the processing area. Use explosion-proof electrical equipment.[6] |
| Chemical Exposure | Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or chemical goggles, and a flame-retardant lab coat.[8] Inhalation: Avoid breathing vapors. Ensure adequate ventilation. If exposure limits are exceeded, respiratory protection may be required.[6] |
| Spills & Accidents | Spill Containment: Have appropriate spill kits (absorbent materials) readily available. For large spills, evacuate personnel and remove all ignition sources.[5] First Aid: In case of skin contact, immediately wash with plenty of soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[5] Seek immediate medical attention if swallowed or if irritation persists. |
| Waste Disposal | Hazardous Waste Management: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled, sealed containers according to local, regional, and national regulations. Do not discharge into drains. |
Part 5: Example Scalable Experimental Protocol
This protocol is a guideline and should be optimized based on your specific equipment and safety protocols.
Objective: To synthesize this compound on a 100 g scale.
Reagents & Equipment:
-
Tetrahydro-4H-pyran-4-one (100 g, 1.0 mol)
-
Anhydrous Methanol (500 mL)
-
Toluene (500 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 g, 0.01 mol)
-
Saturated Sodium Bicarbonate Solution (200 mL)
-
Brine (Saturated NaCl solution) (100 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2L three-neck round-bottom flask, mechanical stirrer, heating mantle, condenser, and Dean-Stark trap.
Procedure:
-
Setup: Equip the 2L flask with a mechanical stirrer, heating mantle, condenser, and a Dean-Stark trap pre-filled with toluene.
-
Charging: Charge the flask with tetrahydro-4H-pyran-4-one (100 g), anhydrous methanol (500 mL), toluene (500 mL), and p-TsOH·H₂O (2.0 g).
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 65-75 °C). Water will begin to collect in the Dean-Stark trap as a lower layer.
-
Monitoring: Continue refluxing for 4-8 hours, or until no more water is collected and GC/TLC analysis shows complete consumption of the starting ketone.
-
Cooling & Quenching: Turn off the heat and allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel.
-
Neutralization: Add the saturated sodium bicarbonate solution (200 mL) to the separatory funnel. Swirl gently at first to allow for any CO₂ evolution, then shake vigorously.
-
Extraction: Separate the layers. Wash the organic layer with brine (100 mL).
-
Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess methanol.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, this compound.
References
- Vertex AI Search. Safety Data Sheet.
- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - 2,5-Dimethoxytetrahydrofuran, cis + trans.
- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - Furan, tetrahydro-2,5-dimethoxy-.
- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 2,5-Dimethoxytetrahydrofuran, mixture of cis- and.
- CDH Fine Chemical. material safety data sheet sds/msds.
- BenchChem. (2025). Troubleshooting guide for the synthesis of tetrahydropyranones.
- PubMed. (2014, June 16). Synthesis of tetrahydropyran/tetrahydrofuran-containing macrolides by palladium-catalyzed alkoxycarbonylative macrolactonizations.
- PubMed Central (PMC). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- Organic Syntheses. Organic Syntheses Procedure.
- PubMed. (2021, February 5). Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones.
- Google Patents. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
- Google Patents. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.
- BenchChem. (2025). troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions.
- PubMed Central (PMC). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
- BenchChem. (2025). Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis.
- Organic Chemistry Portal. Tetrahydrofuran synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
- 3. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.es [fishersci.es]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Managing Acidic Conditions for THP Ether Deprotection
Welcome to the technical support center for managing tetrahydropyranyl (THP) ether deprotection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the common challenges and questions that arise during the acidic cleavage of THP ethers.
Troubleshooting Guide: Diagnosing and Solving Deprotection Issues
This section addresses specific problems you may encounter in the lab. Each issue is broken down by its likely causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Incomplete or Stalled Deprotection Reaction
You've set up your reaction, but after the expected time, TLC or LC-MS analysis shows a significant amount of starting material remaining.
Possible Causes:
-
Insufficiently Acidic Catalyst: The chosen acid may not be strong enough to efficiently protonate the THP ether oxygen, which is the rate-determining step of the cleavage mechanism.[1]
-
Equilibrium Limitations: The deprotection reaction is often an equilibrium process. In aprotic solvents without a nucleophilic trap, the liberated alcohol can react with the intermediate oxocarbenium ion, reforming the THP ether.[2]
-
Steric Hindrance: A sterically congested environment around the THP ether can hinder the approach of the acid catalyst and the subsequent attack by a nucleophile.
-
Poor Catalyst Solubility: The acid catalyst may not be sufficiently soluble in the chosen reaction solvent to be effective.
Recommended Solutions:
-
Switch to a Protic Solvent: The most common and effective solution is to perform the deprotection in an alcohol solvent, such as methanol or ethanol. The alcohol acts as both the solvent and a nucleophile, trapping the oxocarbenium ion to form a volatile methyl or ethyl acetal, which drives the equilibrium toward the deprotected product.[2]
-
Increase Catalyst Strength or Loading: If a protic solvent is not suitable for your substrate, consider using a stronger acid. However, be mindful of potential side reactions with other functional groups. Alternatively, a modest increase in the catalyst loading can sometimes be sufficient.
-
Introduce Water: In aprotic solvents like THF or CH2Cl2, adding a small amount of water can facilitate hydrolysis, serving a similar role to an alcohol solvent. A common system is acetic acid in a THF/water mixture.[2]
-
Elevate the Temperature: For stubborn deprotections, gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate.[3] Proceed with caution and monitor carefully for substrate degradation.
Issue 2: Degradation of the Starting Material or Product
The reaction appears to be working, but you observe the formation of multiple spots on your TLC plate, suggesting decomposition of your desired molecule.
Possible Causes:
-
Presence of Highly Acid-Labile Functional Groups: Your substrate may contain other protecting groups or functionalities that are even more sensitive to acid than the THP ether. Common examples include tert-butyl ethers, silyl ethers (like TBS), and acetals.
-
Harsh Acidic Conditions: The use of strong mineral acids (e.g., HCl, H2SO4) or strong Lewis acids can be too harsh for complex, multifunctional molecules, leading to undesired side reactions.[4]
-
Prolonged Reaction Time: Leaving the reaction for too long, even under mildly acidic conditions, can lead to the slow degradation of sensitive substrates.
Recommended Solutions:
-
Select a Milder Acid Catalyst: This is the most critical parameter to adjust. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice for substrates with other acid-sensitive groups due to its mildly acidic nature (pKa ≈ 5.2).[5][6] Other options include solid-supported acids like Amberlyst H-15, which can be easily filtered off, preventing prolonged exposure during workup.[3]
-
Reduce Reaction Temperature: Running the reaction at 0 °C or even lower can often provide the selectivity needed to cleave the THP group while preserving other functionalities.
-
Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon consumption of the starting material. Do not let the reaction stir for an arbitrary amount of time.
Workflow for Troubleshooting Deprotection Reactions```dot
// Node Definitions start [label="Problem with THP\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incomplete [label="Incomplete Reaction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Substrate Degradation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Incomplete Reaction sol1_incomplete [label="Use Protic Solvent\n(e.g., MeOH)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2_incomplete [label="Increase Acid Strength\nor Loading (Carefully!)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3_incomplete [label="Add Water to\nAprotic Solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Degradation sol1_degradation [label="Switch to Milder Acid\n(e.g., PPTS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2_degradation [label="Lower Reaction\nTemperature (e.g., 0 °C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3_degradation [label="Monitor Reaction Closely\n& Quench Promptly", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> incomplete [label=" Low Conversion? "]; start -> degradation [label=" Byproducts Formed? "];
incomplete -> sol1_incomplete [label=" Is substrate\nstable in alcohol? "]; incomplete -> sol2_incomplete [label=" Is substrate robust? "]; incomplete -> sol3_incomplete [label=" Using aprotic\nsolvent? "];
degradation -> sol1_degradation [label=" Using strong acid\n(TsOH, HCl)? "]; degradation -> sol2_degradation [label=" Is reaction\nrun at RT? "]; degradation -> sol3_degradation [label=" Is reaction left\novernight? "]; }
Caption: The three key steps of the THP ether deprotection mechanism.
Q2: How do I choose the right acidic catalyst for my deprotection?
The choice of catalyst is critical and depends entirely on the stability of your substrate. The goal is to find the "sweet spot" of acidity that is strong enough to cleave the THP ether in a reasonable timeframe but mild enough to leave other functional groups untouched.
| Catalyst | Common Conditions | Use Case & Considerations |
| p-Toluenesulfonic Acid (TsOH) | 0.1 eq. in MeOH, RT | A workhorse catalyst. Good for robust substrates but can be too harsh for sensitive molecules. [5] |
| Pyridinium p-toluenesulfonate (PPTS) | 0.2 eq. in EtOH, 55 °C | Excellent for sensitive substrates. Mildly acidic, often used when TBS or other acid-labile groups are present. [2][5][6] |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (e.g., 4:2:1), 45 °C | A mild protic acid system. The water is crucial for hydrolysis. Good for substrates that are insoluble in pure alcohol. [2] |
| Amberlyst® H-15 | Stir with resin in MeOH, RT | Easy workup. A solid-supported sulfonic acid. Ideal for simplifying purification—just filter the resin away. [3][5] |
| Trifluoroacetic Acid (TFA) | 1-2% in CH₂Cl₂, RT | A strong acid, used when milder conditions fail. Can cleave very stable groups but has low selectivity. [5] |
Q3: How should I perform the workup for an acidic deprotection?
The goal of the workup is to neutralize the acid catalyst to prevent further reactions or degradation during concentration and purification.
-
Cool the Reaction: If the reaction was heated, cool it to room temperature or 0 °C.
-
Neutralize the Acid: Add a mild base. For most reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Add it slowly until effervescence ceases. This neutralizes the acid catalyst (e.g., TsOH) to its sodium salt.
-
Extract the Product: If your reaction was in a water-miscible solvent like MeOH or THF, you will likely need to remove it under reduced pressure first. Then, add water and a water-immiscible organic solvent (like ethyl acetate or CH₂Cl₂) to extract your product.
-
Wash and Dry: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purify: After filtering off the drying agent and concentrating the solvent, purify the crude product, typically by flash column chromatography.
Experimental Protocol: General Procedure for THP Deprotection using PPTS
This protocol provides a reliable starting point for the selective deprotection of a THP ether on an acid-sensitive substrate.
Materials:
-
THP-protected substrate (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 - 0.3 eq)
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the THP-protected substrate in ethanol (or methanol) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add PPTS (0.2 equivalents) to the solution.
-
Reaction Progress: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-55 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Quenching: Once the starting material is consumed (or equilibrium is reached), cool the reaction to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the PPTS.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure alcohol.
References
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 257-271. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]
-
Zhang, Z.-H., Li, T.-S., Jin, T.-S., & Wang, J.-X. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses, (3), 152-153. Available at: [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Available at: [Link]
- Wuts, P. G. M. (2014). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(118), 97851-97871. Available at: [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Reddy, C. R., & Reddy, P. S. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Tetrahedron Letters, 45(14), 2973-2976. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of 4,4-Dimethoxy-tetrahydro-4H-pyran: A Technical Support Guide to Reaction Work-up Procedures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 4,4-Dimethoxy-tetrahydro-4H-pyran. As a Senior Application Scientist, I understand that the successful isolation and purification of your target molecules are as critical as the reaction itself. This guide is designed to provide you with in-depth, field-proven insights into the work-up procedures for reactions involving this versatile ketal. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot and optimize your protocols effectively.
Understanding the Core Chemistry: The Ketal Nature of this compound
At the heart of understanding the work-up procedures for this compound is recognizing its structure as a ketal. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which will revert the ketal to the corresponding ketone (tetrahydro-4H-pyran-4-one) and alcohol (methanol). This acid sensitivity is the most critical factor to consider during the entire work-up process.
The mechanism of this acid-catalyzed hydrolysis involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, forming a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to ultimately yield the ketone and another molecule of methanol.[1][2][3] The formation of the resonance-stabilized carbocation intermediate is the rate-determining step.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound in a practical question-and-answer format.
Q1: My reaction is complete, but I'm losing my product during the aqueous work-up. What's the most likely cause?
A1: The most probable cause is unintentional hydrolysis of the 4,4-dimethoxy-tetrahydropyran moiety due to acidic conditions. Even seemingly neutral work-up conditions can become acidic.
-
Troubleshooting Steps:
-
Check the pH of your aqueous wash solutions. Ensure all aqueous solutions (water, brine) are neutral or slightly basic (pH 7-8). You can adjust the pH with a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Avoid acidic quenching agents. If your reaction requires quenching, opt for neutral or basic solutions. For example, instead of quenching with ammonium chloride (NH₄Cl), which can be slightly acidic, consider using a saturated solution of sodium bicarbonate.
-
Consider the acidity of your reaction mixture. If your reaction was run under acidic conditions, it is crucial to neutralize the mixture before adding water for extraction. This can be done by carefully adding a base, such as triethylamine or a saturated solution of NaHCO₃, until the pH is neutral or slightly basic.
-
Q2: I'm observing an unexpected ketone in my crude NMR. Where is it coming from?
A2: The presence of tetrahydro-4H-pyran-4-one is a strong indicator of ketal hydrolysis. This can happen during the reaction itself if acidic conditions are generated, or more commonly, during the work-up as discussed in Q1.
-
Preventative Measures:
-
Buffer your reaction: If your reaction is sensitive to pH changes, consider using a non-acidic buffer.
-
Minimize exposure to acidic environments: Perform the work-up as quickly as possible and avoid prolonged contact with any potentially acidic solutions.
-
Silica Gel Considerations: Standard silica gel can be slightly acidic. If you are purifying your product by column chromatography, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or using a different stationary phase like alumina (basic or neutral).[4]
-
Q3: I'm struggling with emulsion formation during the extraction. How can I resolve this?
A3: Emulsions are a common problem, especially when dealing with polar molecules that can act as surfactants.
-
Emulsion Breaking Techniques:
-
"Salting out": Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic compounds less soluble and helping to break the emulsion.[5][6]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.
-
Q4: My product seems to be water-soluble, and I have poor recovery from the organic layer. What are my options?
A4: The tetrahydropyran ring and the methoxy groups impart some polarity to the molecule. If your target compound also has other polar functional groups, its water solubility might be significant.
-
Improving Extraction Efficiency:
-
Back-extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent. Combining these organic layers will recover more of your product.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be very effective.
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. If your product is moderately polar, a more polar solvent like ethyl acetate or dichloromethane might be more effective than diethyl ether or hexanes. A 3:1 mixture of chloroform and isopropanol can be an excellent solvent for extracting polar organic compounds from an aqueous phase.[1][7][8]
-
Evaporation of Aqueous Layer: In some cases, if your compound is stable, you might consider carefully evaporating the aqueous layer under reduced pressure to recover the product. This is generally a last resort.
-
Experimental Protocols
Here are detailed step-by-step methodologies for key work-up procedures.
Protocol 1: Standard Neutral to Basic Work-up
This protocol is suitable for reactions where the 4,4-dimethoxy-tetrahydropyran moiety needs to be preserved.
-
Reaction Quenching (if necessary):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is ~8.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume should be roughly equal to the volume of the reaction mixture.
-
Gently invert the funnel 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate completely.
-
Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with an equal volume of deionized water to remove any water-soluble impurities.
-
Wash the organic layer with an equal volume of saturated brine solution. This helps to remove the bulk of the dissolved water in the organic layer.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add enough so that some of the drying agent remains free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes, occasionally swirling.
-
Filter the drying agent by gravity filtration or through a cotton plug in a funnel.
-
Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Work-up Involving an Acidic Reaction Mixture
This protocol is for situations where the reaction itself was conducted under acidic conditions, and the goal is to isolate the product containing the 4,4-dimethoxy-tetrahydropyran group without hydrolysis.
-
Neutralization:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or another suitable base with vigorous stirring. Monitor the pH of the aqueous phase with pH paper, adding the base until the pH is between 7 and 8. Be cautious as gas evolution (CO₂) can be vigorous.
-
-
Proceed with Extraction, Washing, and Drying:
-
Once the mixture is neutralized, follow steps 2-4 of Protocol 1 .
-
Visualization of the Work-up Workflow
The following diagram illustrates the decision-making process during the work-up of a reaction containing this compound.
Caption: Decision workflow for the work-up of reactions involving this compound.
Data Summary Table
| Property | Value/Information | Significance for Work-up |
| Chemical Nature | Ketal | Stable to bases, unstable in acidic conditions.[1][9] |
| pH Stability | Stable at neutral to basic pH. Hydrolyzes in acidic conditions. | All aqueous solutions used in work-up should be pH ≥ 7. |
| Solubility | Expected to be soluble in a range of common organic solvents. Limited water solubility, which can be decreased by "salting out". | Choose an appropriate extraction solvent. Use brine to improve phase separation and reduce product loss to the aqueous layer. |
| Potential Byproducts | Tetrahydro-4H-pyran-4-one, Methanol | Formation indicates acidic conditions during reaction or work-up. |
Conclusion
The successful work-up of reactions involving this compound hinges on the careful control of pH to prevent the hydrolysis of the acid-labile ketal functionality. By understanding the chemical principles outlined in this guide and employing the troubleshooting strategies provided, researchers can confidently navigate the challenges of isolating and purifying their target compounds. Always remember to monitor the pH of your aqueous solutions and consider the potential acidity of all reagents and materials, including silica gel, that come into contact with your product.
References
-
Jiang, B., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available at: [Link]
-
Rosenberg, S., & Engstrom, K. M. (2024). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. Available at: [Link]
- Bender, M. L., & Silver, M. S. (1963). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 41(12), 2883-2888.
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. Available at: [Link]
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). A. Succinaldehyde (1). Organic Syntheses Procedure, v99p0139. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Reddit. (2014). Emulsion Problem during Extraction. Help! r/chemistry. Available at: [Link]
- Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–179.
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. fishersci.com [fishersci.com]
- 7. Workup [chem.rochester.edu]
- 8. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4,4-Dimethoxy-tetrahydro-4H-pyran
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel molecules is paramount. 4,4-Dimethoxy-tetrahydro-4H-pyran, a cyclic acetal, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, drawing upon established principles for related molecular structures. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical insights needed to select and implement the most effective analytical strategies.
The Importance of Orthogonal Analytical Approaches
No single analytical technique can fully elucidate the structure and purity of a molecule like this compound. A multi-faceted, orthogonal approach is essential for a self-validating analytical workflow. By combining spectroscopic and chromatographic methods, we can build a comprehensive profile of the molecule, ensuring its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy and tetrahydropyran ring protons. The chemical shifts of protons adjacent to the ether oxygen are anticipated to be downfield (in the 3.4-4.5 ppm range) compared to typical alkane protons[1][2]. The symmetry of the molecule will influence the complexity of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the proton data by providing the number of unique carbon environments. The carbon atom of the acetal group (C-4) is expected to have a characteristic chemical shift, and the carbons adjacent to the ring oxygen will also be shifted downfield, typically in the 50-80 δ range[2].
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. For more detailed structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be invaluable in unambiguously assigning proton and carbon signals[3].
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of this compound and providing insights into its structure through fragmentation patterns.
Ionization Techniques
For a relatively small and volatile molecule like this, Electron Ionization (EI) is a common choice, often coupled with Gas Chromatography (GC-MS). For softer ionization, Chemical Ionization (CI) can be employed to enhance the abundance of the molecular ion peak.
Fragmentation of Cyclic Acetals
Cyclic acetals exhibit characteristic fragmentation patterns in mass spectrometry[4][5][6]. The fragmentation of this compound will likely involve cleavage of the C-O bonds and fragmentation of the tetrahydropyran ring.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., diethyl ether, dichloromethane).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Techniques: Assessing Purity and Quantitation
Chromatography is essential for separating this compound from impurities and for quantitative analysis.
Gas Chromatography (GC)
Given its likely volatility, GC is a primary technique for purity assessment. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. The choice of a suitable capillary column is crucial for achieving good resolution from any potential impurities.
Experimental Protocol: GC-FID Analysis
The GC parameters would be similar to the GC-MS protocol, with the FID detector temperature typically set at 250-300 °C.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds, HPLC can also be a valuable tool, particularly for non-volatile impurities or for formulations. Since this compound lacks a strong chromophore, a UV detector may have limited utility unless derivatization is employed. A more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.
Experimental Protocol: HPLC-RID Analysis
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. Isocratic elution is often sufficient for purity analysis.
-
Column: A reversed-phase column (e.g., C18) is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Refractive Index Detector, maintained at a stable temperature.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For this compound, the IR spectrum is expected to show a strong C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹[2][7]. The absence of a strong O-H stretching band (around 3300 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would be indicative of a pure ether/acetal compound[1].
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, connectivity, stereochemistry | Highly specific, non-destructive | Lower sensitivity, requires higher sample amounts |
| Mass Spectrometry | Molecular weight, fragmentation pattern, structural clues | High sensitivity, can be coupled with chromatography | Isomers may not be distinguishable, fragmentation can be complex |
| Gas Chromatography | Purity, quantitation, separation of volatile components | High resolution, sensitive detectors (FID) | Not suitable for non-volatile or thermally labile compounds |
| HPLC | Purity, quantitation, separation of a wide range of compounds | Versatile, applicable to non-volatile compounds | May require specific detectors for compounds without chromophores |
| IR Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | Provides limited structural information, not ideal for purity |
Visualizing the Analytical Workflow
A logical workflow ensures a comprehensive and efficient characterization process.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
The characterization of this compound necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the foundation for structural elucidation, while mass spectrometry provides crucial molecular weight and fragmentation data. Chromatographic methods, particularly GC, are vital for assessing purity. Infrared spectroscopy offers a rapid confirmation of the key functional groups. By integrating the data from these orthogonal methods, researchers can confidently establish the identity, purity, and structure of this important cyclic acetal, ensuring the integrity of their research and development efforts.
References
-
Ahmad, I., Jasim, S. A., Yasin, G., Al-Qargholi, B., & Hammid, A. T. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111. [Link]
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. (n.d.).
-
Biemann, K., & DeJongh, D. C. (1963). Identification of cyclic acetals in polyols by mass spectrometry. Analytical Chemistry, 35(11), 1561-1564. [Link]
-
Spectroscopy of Ethers. (2023, September 20). OpenStax. [Link]
-
Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. [Link]
-
Sacia, E. R., Balakrishnan, M., Melis, A., & Bell, A. T. (2015). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 17(10), 4765-4774. [Link]
-
HPLC chromatogram of the diethyl ether extract of herbarium sample No. 96, showing chemotype I of Ocimum americanum. The peaks are. (n.d.). ResearchGate. [Link]
-
Chen, W., Lin, J. M., & Reinhart, L. (1993). Mutagenic peroxides in diethyl ether. Mutation research, 287(2), 227-233. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
GC chromatogram of BAA. Peaks (a) Tetrahydrofuran (THF), (b). (n.d.). ResearchGate. [Link]
-
Identification of cyclic acetals in polyols by mass spectrometry. (1983). Analytical Chemistry, 55(7), 1194-1197. [Link]
- Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.).
-
Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]
-
Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. (n.d.). Sciforum. [Link]
-
Mass Spectrometry of the Acetal Derivatives of.... (n.d.). ACS Publications. [Link]
-
Diethyl ether, for HPLC, 99.5%+. (n.d.). Ottokemi. [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. [Link]
-
Spectroscopy of Ethers. (2023, September 20). OpenStax. [Link]
-
Tetrahydropyran. (n.d.). Wikipedia. [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances, 12(30), 19373-19385. [Link]
- Mass Spectra of Acetal-Type Compounds. (n.d.).
-
Gas chromatography | Chemical processes | MCAT | Khan Academy. (2013, September 17). YouTube. [Link]
-
Tetrahydro-4H-pyran-4-one. (n.d.). PubChem. [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances, 12(30), 19373-19385. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules, 28(7), 3195. [Link]
-
2,5-Dimethoxytetrahydrofuran. (n.d.). ResearchGate. [Link]
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- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Technical Guide to Acetal Protecting Groups: A Comparative Analysis of 4,4-Dimethoxy-tetrahydro-4H-pyran and Other Common Diol Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For diols, which are prevalent in numerous biologically active molecules, cyclic acetals are a cornerstone of protective strategies.[1] This guide provides an in-depth comparison of the theoretical advantages and disadvantages of the lesser-known 4,4-Dimethoxy-tetrahydro-4H-pyran as a diol protecting group against well-established acetals like isopropylidene (acetonide) and benzylidene acetals.
The Logic of Diol Protection: Why Acetals?
The primary role of a protecting group is to mask a reactive functional group, in this case, a diol, to prevent it from undergoing unwanted reactions during synthetic transformations at other sites of the molecule. An ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups.[2][3] This concept of "orthogonal stability" is fundamental to modern synthetic strategy.[4][5]
Acetal protecting groups are favored for diols due to their general stability in neutral to strongly basic environments.[6][7] They are readily formed by the acid-catalyzed reaction of a diol with an aldehyde, ketone, or their corresponding acetals.[8] Their removal is typically achieved under acidic conditions, providing a clear orthogonal strategy to base-labile or fluoride-labile protecting groups.[9]
A Hypothetical Contender: this compound
While not extensively documented as a mainstream diol protecting group, the structure of this compound suggests it could function as a precursor to a cyclic ketal for diol protection. The proposed protection mechanism would involve an acid-catalyzed reaction with a diol, leading to the formation of a spiroketal.
Proposed Mechanism of Protection:
Sources
- 1. Protecting Groups - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Protecting Groups, 3rd Edition 2005 - Philip J. Kocienski - Google 圖書 [books.google.com.hk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agroipm.cn [agroipm.cn]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Navigating Hydroxyl Protection: A Comparative Guide to THP and MTHP Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) group has long been a workhorse, valued for its reliability and ease of use. However, the emergence of derivatives such as the 4-methoxytetrahydropyran-4-yl (MTHP) group presents researchers with a nuanced choice, offering distinct advantages in specific synthetic contexts. This guide provides an in-depth comparison of these two acetal-based protecting groups, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Properties of THP and MTHP Ethers
The fundamental difference between the THP and MTHP protecting groups lies in the substitution on the pyran ring. This seemingly minor structural alteration has significant implications for their reactivity and practical application.
| Property | Tetrahydropyranyl (THP) Ether | 4-Methoxytetrahydropyran-4-yl (MTHP) Ether |
| Structure of Protected Alcohol | R-O-THP | R-O-MTHP |
| Reagent for Protection | 3,4-Dihydro-2H-pyran (DHP) | 4-Methoxy-5,6-dihydro-2H-pyran (MDHP) |
| Chirality | Introduces a new stereocenter, potentially leading to diastereomeric mixtures.[1][2] | Does not introduce a new stereocenter due to its symmetrical structure.[3] |
| Relative Acid Lability | Stable under mildly acidic conditions. | Hydrolyzes approximately 3 times faster than the corresponding THP ether under acidic conditions.[3] |
| Stability | Stable to strongly basic conditions, organometallics, hydrides, and various redox reagents.[1] | Expected to have similar stability to THP under non-acidic conditions. |
| Deprotection Conditions | Typically requires acidic hydrolysis (e.g., AcOH in THF/H₂O, PPTS in EtOH).[2] | Can be cleaved under milder acidic conditions than THP ethers.[3] |
| Cost of Reagent | Dihydropyran (DHP) is relatively inexpensive.[3] | 4-Methoxy-5,6-dihydro-2H-pyran (MDHP) is noted to be expensive.[3] |
The Causality Behind Experimental Choices: A Deeper Dive
The decision to employ either THP or MTHP protection hinges on a careful analysis of the substrate's sensitivity to acid and the overall synthetic strategy.
The Diastereomer Dilemma with THP
A significant drawback of the THP group is the creation of a new chiral center upon reaction with a chiral alcohol, resulting in a mixture of diastereomers.[1][2] This can complicate purification and characterization, particularly in the context of complex molecules with multiple stereocenters. The symmetrical nature of the MTHP group elegantly circumvents this issue, as its introduction does not generate a new stereocenter, leading to a single protected product.[3] This simplifies downstream processing and spectral analysis.
Tuning Acid Lability: The MTHP Advantage
The enhanced acid lability of the MTHP group is a key design feature.[3] The presence of the electron-donating methoxy group at the 4-position stabilizes the carbocation intermediate formed during acid-catalyzed cleavage, thereby accelerating the rate of hydrolysis. This allows for the selective deprotection of an MTHP ether in the presence of other acid-sensitive groups, including THP ethers, under carefully controlled mild acidic conditions. This orthogonality is a powerful tool in modern synthetic chemistry.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol and subsequent deprotection using both THP and MTHP groups.
Experiment 1: Protection of Benzyl Alcohol with THP
Objective: To synthesize benzyl tetrahydropyran-2-yl ether.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure benzyl tetrahydropyran-2-yl ether.
Experiment 2: Deprotection of Benzyl Tetrahydropyran-2-yl Ether
Objective: To regenerate benzyl alcohol from its THP-protected form.
Materials:
-
Benzyl tetrahydropyran-2-yl ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzyl tetrahydropyran-2-yl ether (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 4:2:1 v/v/v).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude benzyl alcohol by flash column chromatography.
Experiment 3: Protection of Benzyl Alcohol with MTHP
Objective: To synthesize benzyl 4-methoxytetrahydropyran-4-yl ether.
Materials:
-
Benzyl alcohol
-
4-Methoxy-5,6-dihydro-2H-pyran (MDHP)
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
The protection of an alcohol with MTHP is analogous to the THP protection.[3] To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-methoxy-5,6-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) monohydrate (0.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Work up the reaction as described in Experiment 1 (steps 5-6).
-
Purify the crude product by flash column chromatography to yield benzyl 4-methoxytetrahydropyran-4-yl ether.
Experiment 4: Deprotection of Benzyl 4-Methoxytetrahydropyran-4-yl Ether
Objective: To regenerate benzyl alcohol from its MTHP-protected form under milder conditions.
Materials:
-
Benzyl 4-methoxytetrahydropyran-4-yl ether
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzyl 4-methoxytetrahydropyran-4-yl ether (1.0 eq) in ethanol.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Stir the reaction at room temperature, monitoring by TLC. The deprotection is expected to be faster than the corresponding THP ether cleavage.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Work up the reaction as described in Experiment 2 (steps 4-6) to isolate the deprotected benzyl alcohol.
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the chemical transformations and decision-making processes, the following diagrams are provided.
Caption: Acid-catalyzed mechanism for THP and MTHP protection of alcohols.
Caption: Acid-catalyzed deprotection mechanism for THP and MTHP ethers.
Caption: Decision workflow for selecting between THP and MTHP protecting groups.
Conclusion and Future Perspectives
Both THP and MTHP protecting groups are valuable tools in the synthetic chemist's arsenal. The choice between them is not one of absolute superiority but rather of strategic selection based on the specific demands of the synthesis. The THP group remains a cost-effective and robust option for many applications. However, for substrates where the formation of diastereomers is a concern or where milder deprotection conditions are required to preserve other sensitive functionalities, the MTHP group offers a clear and compelling advantage. As the complexity of synthetic targets continues to increase, the development and application of such fine-tuned protecting groups will undoubtedly play an even more critical role in the successful construction of intricate molecular architectures.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 2017 , 6(2), 146-156. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Tetrahydropyran Derivatives
For researchers, medicinal chemists, and professionals in drug development, the tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its conformational flexibility and the stereoelectronic effects governed by the ring oxygen make the precise characterization of its derivatives a critical, yet nuanced, task. This guide provides an in-depth, objective comparison of THP derivatives through the primary lenses of modern spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind spectral features, offering field-proven insights and self-validating experimental protocols to empower your structural elucidation endeavors.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Conformational Landscape
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of THP derivatives in solution. It provides a window into the molecule's carbon framework, proton environment, and, crucially, its preferred three-dimensional conformation.
The Spectroscopic Baseline: Unsubstituted Tetrahydropyran
To appreciate the influence of substituents, we must first understand the parent THP molecule. Due to rapid chair-to-chair interconversion at room temperature, the protons on C2/C6, C3/C5, and C4 become chemically equivalent, resulting in a simplified spectrum.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2, C6 | ~3.75 (t) | ~68.5 |
| C3, C5 | ~1.68 (m) | ~26.2 |
| C4 | ~1.55 (m) | ~23.5 |
| Note: Data is typical and may vary slightly based on solvent and concentration.[1][2] |
The Anomeric Effect: A Governing Principle in 2-Substituted THPs
When a heteroatomic substituent is introduced at the C2 position (the anomeric carbon), a fascinating stereoelectronic phenomenon known as the anomeric effect comes into play.[3] This effect describes the thermodynamic preference for an axial orientation of an electronegative substituent, despite the expected steric hindrance.[3] This preference is rooted in a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen (n) and the anti-periplanar antibonding orbital (σ) of the C2-substituent bond (n → σ).[4][5]
This conformational preference has profound and predictable consequences on the NMR spectrum:
-
¹H NMR: An axial anomeric proton (H1) typically appears downfield (at a higher δ) compared to its equatorial counterpart due to deshielding effects. Furthermore, the coupling constant between an axial anomeric proton and the axial C3 proton (Jax,ax) is large (~8-10 Hz), while equatorial-axial or equatorial-equatorial couplings (Jeq,ax, Jeq,eq) are much smaller (~2-4 Hz).
-
¹³C NMR: The anomeric carbon (C2) exhibits a shielding effect (appears upfield, at a lower δ) when the substituent is axial compared to when it is equatorial.
Comparative ¹H NMR Data for Representative 2-Substituted THP Derivatives:
| Derivative | Substituent | Anomeric Proton (H2) Shift (δ, ppm) & Conformation | Key Diagnostic Features |
| Tetrahydropyran-2-methanol | -CH₂OH | ~3.21 (m, axial H) | Complex multiplets due to diastereotopic protons.[6] |
| 2-Methoxy-THP (Axial) | -OCH₃ | ~4.8 (dd) | Small J values indicate an equatorial proton.[7] |
| 2-Methoxy-THP (Equatorial) | -OCH₃ | ~4.5 (t) | Large J value indicates an axial proton.[7] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol ensures reproducible, high-resolution spectra for small organic molecules like THP derivatives.
1. Sample Preparation:
- Mass: For a standard 5 mm NMR tube, weigh 5-25 mg of the purified THP derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[8] The higher concentration for ¹³C NMR is necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[9]
- Solvent: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[8] Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[8][10]
- Dissolution: Prepare the sample in a small vial first to ensure complete dissolution, using gentle heating or vortexing if necessary, before transferring the solution to the NMR tube with a Pasteur pipette.[8]
- Standard: While modern spectrometers can reference the residual solvent peak, adding a small amount of an internal standard like tetramethylsilane (TMS) can be used for precise chemical shift calibration (defined as 0 ppm).[10]
2. Instrument Setup & Data Acquisition:
- Insert the sample into the spectrometer's magnet.
- Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks. Overly concentrated samples can be difficult to shim.[8]
- Acquisition: Acquire the Free Induction Decay (FID) using appropriate pulse sequences. For routine analysis, a standard 1D proton experiment is followed by a ¹³C experiment (often with proton decoupling).
- Advanced Experiments: For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable for unambiguously assigning signals.[9]
3. Data Processing:
- Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis using the solvent or TMS peak.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Below is a diagram illustrating the NMR experimental workflow.
Caption: Workflow for NMR sample preparation, acquisition, and processing.
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While NMR excels at mapping the carbon-hydrogen framework, IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. For THP derivatives, its primary utility lies in confirming the presence of the ether linkage and identifying any appended functionalities.
The Spectroscopic Signature of the THP Ring
Ethers are sometimes considered challenging to identify by IR alone because their characteristic absorption falls in the busy "fingerprint region" of the spectrum (below 1500 cm⁻¹). However, the C-O single bond stretch in cyclic ethers like tetrahydropyran is typically a strong and prominent absorption in the 1050 to 1150 cm⁻¹ range.[11][12][13] For the parent THP molecule, this peak is the most significant feature in an otherwise simple alkane-like spectrum.[14][15]
Comparative Analysis of Derivatives
The true power of IR in this context is differential analysis. By comparing the spectrum of a derivative to the parent THP, one can instantly confirm the success of a chemical transformation.
Key Diagnostic IR Absorptions for THP Derivatives:
| Substituent Group | Vibration | **Typical Wavenumber (cm⁻¹) ** | Appearance |
| Ether (THP Ring) | C-O Stretch | 1050 - 1150 | Strong, Sharp |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Carbonyl (C=O) | C=O Stretch | 1680 - 1750 | Strong, Sharp |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Two Bands |
| Alkene (=C-H) | =C-H Stretch | 3010 - 3100 | Medium |
Experimental Protocol: Sample Preparation for FT-IR Analysis
Proper sample preparation is essential to obtain a high-quality IR spectrum, ensuring the sample is presented as a thin, uniform layer that is transparent to the IR beam.[16] The choice of method depends on the physical state of the sample.[16][17]
For Liquid Samples (Neat Film):
-
Plate Selection: Use clean, polished salt plates (e.g., NaCl or KBr), which are transparent to mid-range infrared light.[16] Handle them by the edges to avoid moisture from fingerprints.
-
Application: Place one to two drops of the pure liquid THP derivative onto the face of one salt plate.[16][18]
-
Sandwich Formation: Carefully place a second salt plate on top, gently spreading the liquid into a thin capillary film.[16][18]
-
Analysis: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
For Solid Samples (KBr Pellet Method):
-
Grinding: Add 1-2 mg of the solid sample and about 100 mg of pure, dry KBr powder to an agate mortar.[16][17] Grind the mixture thoroughly until it is an extremely fine, homogenous powder. This step is crucial to reduce particle size and minimize scattering of the IR beam.[19]
-
Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.
-
Pellet Formation: Apply high pressure (as specified by the press manufacturer) for a few minutes to form a small, transparent, or translucent disc.[16][19] An opaque or cloudy pellet will give a poor-quality spectrum.[19]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the appropriate sample holder in the spectrometer.
The following diagram outlines the decision process for IR sample preparation.
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- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Synthesized 4,4-Dimethoxy-tetrahydro-4H-pyran
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2][3][4] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of a novel cyclic ketal, using the synthesized 4,4-Dimethoxy-tetrahydro-4H-pyran as a practical case study. We will explore not just the "how" but the "why" behind the multi-faceted approach necessary for confident structural elucidation, comparing the strengths and limitations of each method.
Introduction
This compound is a cyclic ketal, a functional group prevalent in carbohydrate chemistry and frequently employed as a protecting group in complex organic syntheses.[5] The precise arrangement of its atoms is critical to its chemical properties and reactivity. Any ambiguity in its structure could lead to failed subsequent reactions, incorrect biological interpretations, and costly delays in research and development pipelines. Therefore, a robust, multi-technique validation process is not merely best practice; it is a necessity.
This guide will detail a proposed synthesis and then comparatively evaluate the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in confirming the successful formation of the target molecule.
Proposed Synthesis of this compound
The most direct and common method for synthesizing a cyclic ketal such as this compound is the acid-catalyzed reaction of the corresponding ketone, tetrahydro-4H-pyran-4-one, with an excess of methanol.[5][6][7][8] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. A second equivalent of methanol, followed by the elimination of a water molecule, yields the final ketal product.[7]
Reaction Scheme:
-
Reactants: Tetrahydro-4H-pyran-4-one, Methanol (excess)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄)
-
Product: this compound
Core Structural Validation Methodologies: A Comparative Analysis
No single analytical technique provides a complete structural picture. True validation comes from the convergence of data from orthogonal methods. Below, we compare the information gleaned from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
A. Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a map of all the unique proton environments in a molecule. For this compound, we can predict the following signals:
-
Expertise & Experience: The symmetry of the molecule is key to interpreting its NMR spectra. The two methoxy groups are chemically equivalent, as are the pairs of protons on the tetrahydropyran ring. Due to the chair conformation of the pyran ring, the axial and equatorial protons at positions 2, 3, 5, and 6 are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns. However, at room temperature, rapid chair-flipping can sometimes average these signals.[9] For this guide, we will assume distinct signals for clarity.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | Triplet | 4H | H-2, H-6 (Axial & Equatorial) | Protons adjacent to the ring oxygen are deshielded. |
| ~3.20 | Singlet | 6H | -OCH₃ | Protons of the two equivalent methoxy groups. |
| ~1.85 | Triplet | 4H | H-3, H-5 (Axial & Equatorial) | Protons beta to the ring oxygen. |
B. Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.[10][11] While inherently less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it is invaluable for confirming the carbon framework.[10]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~98.0 | C-4 (Ketal Carbon) | The quaternary carbon bonded to two oxygens is highly deshielded, providing a key diagnostic signal.[12] |
| ~63.0 | C-2, C-6 | Carbons adjacent to the ring oxygen. |
| ~49.0 | -OCH₃ | Carbons of the methoxy groups. |
| ~34.0 | C-3, C-5 | Carbons beta to the ring oxygen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence or absence of key functional groups.[13] In this synthesis, its primary role is to confirm the conversion of the starting ketone into the ketal product.
-
Trustworthiness: The power of IR in this context lies in what is absent. The disappearance of the strong carbonyl (C=O) stretch from the starting material is the most compelling evidence of a successful reaction.
Comparative IR Data:
| Compound | Key Absorption Band (cm⁻¹) | Functional Group | Significance |
| Tetrahydro-4H-pyran-4-one (Starting Material) | ~1715 | C=O (Ketone) | Strong, sharp peak indicating the presence of the carbonyl group.[14][15] |
| This compound (Product) | 1150-1050 | C-O (Ketal) | Multiple strong stretches confirming the presence of ether/ketal linkages.[13] |
| This compound (Product) | Absence of ~1715 peak | N/A | Confirms the consumption of the starting ketone. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[16] For our target molecule, we would expect to see the molecular ion peak and characteristic fragmentation patterns.
-
Expertise & Experience: The molecular ion (M⁺) peak for a cyclic ketal might be weak or absent in electron ionization (EI) MS. However, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ or related adducts. Alpha-cleavage is a common fragmentation pathway for ethers and ketals.[17]
Predicted Mass Spectrometry Data (EI-MS):
| m/z Value | Proposed Fragment | Significance |
| 146 | [C₇H₁₄O₃]⁺ | Molecular Ion (M⁺) - Confirms the molecular formula. |
| 115 | [M - OCH₃]⁺ | Loss of a methoxy radical, a common alpha-cleavage fragmentation for ketals.[17][18] |
| 85 | [M - OCH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde. |
Comparative Summary of Analytical Techniques
The following table and diagram compare the strengths and contributions of each technique to the overall structural validation.
| Analytical Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and integration (proton count). | Provides the most detailed structural information. | Can have complex, overlapping signals. |
| ¹³C NMR | Unique carbon environments and the overall carbon skeleton. | Directly confirms the carbon framework and presence of key carbons like the ketal. | Low sensitivity; requires more sample or longer acquisition time.[10] |
| IR Spectroscopy | Presence/absence of specific functional groups. | Fast, simple, and excellent for monitoring reaction completion. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and provides structural clues from fragmentation. | Molecular ion may be unstable/absent with certain ionization methods.[16] |
Visualization of the Validation Workflow
The following diagram illustrates the logical flow from synthesis to final structural confirmation, emphasizing the parallel and complementary nature of the analytical techniques.
Caption: Workflow for Synthesis and Structural Validation.
The next diagram provides a visual comparison of the primary role each analytical technique plays in the validation process.
Caption: Comparative Roles of Analytical Techniques.
Detailed Experimental Protocols
The following are standardized, step-by-step methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound
-
To a round-bottom flask charged with tetrahydro-4H-pyran-4-one (1.0 eq), add anhydrous methanol (20 eq).
-
Place the flask in an ice bath and stir.
-
Slowly add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by fractional distillation or flash column chromatography to obtain pure this compound.
Protocol 2: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 500 MHz spectrometer, typically using 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument, typically requiring several hundred to a few thousand scans for an adequate signal-to-noise ratio.[19]
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the TMS signal at 0.00 ppm.
Protocol 3: IR Spectroscopy Analysis
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by taking a background spectrum.
-
Place a single drop of the purified liquid product directly onto the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 4: Mass Spectrometry Analysis
-
Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Acquire the mass spectrum using the desired ionization mode (e.g., EI for fragmentation patterns or ESI for accurate mass of the molecular ion).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The structural validation of a synthesized molecule like this compound is a clear demonstration of the principle of convergent evidence. While ¹H and ¹³C NMR provide the detailed architectural blueprint, IR spectroscopy offers a rapid and definitive confirmation of the chemical transformation, and mass spectrometry validates the final product's molecular weight and elemental composition. Relying on a single technique introduces an unacceptable level of ambiguity. By contrast, the combined, comparative application of these orthogonal methods provides the robust, self-validating system required to ensure the scientific integrity of the product and the research that depends on it. This comprehensive approach is indispensable for researchers in the pharmaceutical and chemical industries, where accuracy and certainty are paramount.
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Navigating the Labyrinth of Hydroxyl Protection: A Comparative Guide to 4,4-Dimethoxy-tetrahydro-4H-pyran (DMTHP) and Silyl Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For the ubiquitous hydroxyl group, a vast arsenal of protective strategies has been developed, with silyl ethers reigning as a popular choice for decades. However, the emergence of acetal-based protecting groups, such as 4,4-Dimethoxy-tetrahydro-4H-pyran (DMTHP), presents a compelling alternative, offering distinct advantages in specific synthetic contexts. This guide provides an in-depth, objective comparison of DMTHP and common silyl ethers, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Contenders: A Structural Overview
Silyl Ethers: This class of protecting groups involves the formation of a silicon-oxygen bond. The stability and reactivity of silyl ethers are exquisitely tunable by altering the substituents on the silicon atom.[1] Common examples range from the highly labile Trimethylsilyl (TMS) ether to the more robust tert-Butyldimethylsilyl (TBS), Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) ethers.[1] Their popularity stems from their ease of installation, generally mild cleavage conditions, and the wealth of available reactivity data.[2]
This compound (DMTHP): DMTHP is a ketal-based protecting group that forms a stable cyclic acetal with a hydroxyl group. It is an evolution of the simpler tetrahydropyranyl (THP) protecting group. A significant drawback of the parent THP group is the introduction of a new stereocenter upon reaction with a chiral alcohol, leading to a mixture of diastereomers that can complicate purification and characterization.[3] DMTHP ingeniously circumvents this issue due to its C4 symmetry, a key advantage that will be explored in detail.
Head-to-Head Comparison: Performance Metrics
The choice between DMTHP and a silyl ether hinges on a careful evaluation of several key performance indicators:
-
Stability: A protecting group must be robust enough to withstand a variety of reaction conditions while being amenable to selective removal.
-
Ease of Formation and Cleavage: Efficient and high-yielding protection and deprotection steps are crucial for the overall economy of a synthetic route.
-
Stereochemical Implications: The introduction of new stereocenters can be a significant complication, particularly in the synthesis of complex, stereochemically rich molecules.
-
Orthogonality: In complex syntheses with multiple protected functional groups, the ability to selectively deprotect one group in the presence of others is essential.[4]
Stability Profile: A Tale of Two Chemistries
Silyl ethers exhibit a wide spectrum of stability, primarily dictated by the steric bulk of the substituents on the silicon atom.[5] This allows for a finely tuned approach to protection. In contrast, DMTHP, as an acetal, displays a distinct stability profile.
Acidic Conditions: Both silyl ethers and DMTHP ethers are susceptible to cleavage under acidic conditions.[3][6] The lability of silyl ethers to acid is inversely proportional to the steric hindrance around the silicon atom.[5] The established order of acid stability for common silyl ethers is:
TMS < TES < TBS < TIPS < TBDPS [5]
DMTHP ethers are also cleaved under acidic conditions, typically using mild acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid.[7] While direct quantitative comparisons are scarce, the reactivity of DMTHP is often considered to be in the same realm as the more labile silyl ethers, making it a suitable choice when mild acidic deprotection is desired.
Basic Conditions: Herein lies a key difference. Silyl ethers are generally stable to a wide range of basic conditions, making them ideal for reactions involving organometallics, enolates, and other strong bases.[2] DMTHP ethers, being acetals, are also highly stable under basic conditions.[8]
Fluoride-Mediated Cleavage: A hallmark of silyl ethers is their unique susceptibility to cleavage by fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6] This provides a powerful orthogonal deprotection strategy, as most other protecting groups are inert to fluoride.[4] DMTHP ethers are completely stable to fluoride ions, allowing for the selective deprotection of a silyl ether in the presence of a DMTHP ether.
| Protecting Group | Relative Rate of Acid Hydrolysis | Stability to Base | Cleavage with Fluoride |
| TMS | 1 | Moderate | Yes |
| TES | 64 | Good | Yes |
| TBS | 20,000 | Excellent | Yes |
| TIPS | 700,000 | Excellent | Yes |
| TBDPS | 5,000,000 | Excellent | Yes |
| DMTHP | (Qualitatively similar to labile silyl ethers) | Excellent | No |
Relative rate of acid hydrolysis for silyl ethers is a widely cited approximation.[5]
The Stereochemical Advantage of DMTHP
As previously mentioned, the reaction of an alcohol with 3,4-dihydro-2H-pyran (the precursor to the THP group) creates a new chiral center, resulting in a mixture of diastereomers. This can lead to difficulties in purification and spectral interpretation. This compound, due to its symmetrical nature, does not introduce a new stereocenter upon formation of the acetal, thus yielding a single protected product. This is a significant advantage, particularly in the synthesis of complex molecules where stereochemical purity is critical.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative experimental protocols for the protection and deprotection of a primary alcohol using DMTHP and a common silyl ether, tert-butyldimethylsilyl chloride (TBSCl).
Protection of a Primary Alcohol
Method 1: Protection with this compound (DMTHP)
-
Rationale: This procedure utilizes a catalytic amount of a mild acid to promote the formation of the acetal. The reaction is typically clean and high-yielding.
Step-by-Step Protocol:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M), add this compound (1.2 equiv).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Protection with tert-Butyldimethylsilyl Chloride (TBSCl)
-
Rationale: The Corey protocol, using imidazole as a base and catalyst in DMF, is a robust and widely used method for the formation of TBS ethers.[9]
Step-by-Step Protocol:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Protected Alcohol
Method 1: Deprotection of the DMTHP Ether
-
Rationale: Mild acidic conditions are employed to hydrolyze the acetal, regenerating the alcohol.
Step-by-Step Protocol:
-
To a solution of the DMTHP-protected alcohol (1.0 equiv) in methanol (0.5 M), add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Deprotection of the TBS Ether
-
Rationale: Fluoride-mediated cleavage is the hallmark of silyl ether deprotection, offering excellent orthogonality.
Step-by-Step Protocol:
-
To a solution of the TBS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF, 0.5 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).
-
Stir the reaction mixture at room temperature for 2-6 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the chemical transformations and decision-making processes, the following diagrams are provided.
Reaction Mechanisms
Caption: Mechanisms for DMTHP and Silyl Ether Deprotection.
Decision-Making Workflow
Caption: Decision workflow for selecting a protecting group.
Conclusion: A Matter of Strategic Choice
Both this compound and silyl ethers are valuable tools in the synthetic chemist's toolbox, each with its own set of strengths and weaknesses. The primary advantage of DMTHP lies in its ability to protect alcohols without introducing a new stereocenter, a critical consideration in complex, stereochemically defined syntheses. Its stability to basic and fluoride-containing reagents also provides valuable orthogonality.
Silyl ethers, on the other hand, offer a broad and tunable range of stabilities, allowing for precise control over the protection and deprotection sequence. The unique fluoride-mediated cleavage provides an unparalleled orthogonal deprotection strategy.
Ultimately, the choice between DMTHP and a silyl ether is not a matter of inherent superiority but rather one of strategic alignment with the specific demands of the synthetic route. By carefully considering the factors of stereochemistry, stability, and orthogonality, researchers can confidently select the optimal protecting group to navigate the intricate pathways of modern organic synthesis.
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The Strategic Advantage of 4,4-Dimethoxy-tetrahydro-4H-pyran (DMTHP) in Orthogonal Protecting Group Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of complex molecule synthesis, the ability to selectively protect and deprotect functional groups is paramount. Orthogonal protecting group strategies, which allow for the removal of one group under specific conditions without affecting others, are the cornerstone of modern synthetic chemistry.[1][2] This guide delves into the strategic use of the 4,4-Dimethoxy-tetrahydro-4H-pyran (DMTHP) group for the protection of alcohols, presenting it as a highly acid-labile option that offers unique advantages in orthogonal schemes. While direct literature on the extensive use of DMTHP as a protecting group is emerging, this guide provides a comprehensive comparison based on the well-established principles of physical organic chemistry and extensive data from its structural analog, the tetrahydropyranyl (THP) group.
The DMTHP Protecting Group: A Mechanistic Insight into Enhanced Lability
The utility of any protecting group lies in the delicate balance between stability and selective reactivity. Acetal-type protecting groups, such as the widely used tetrahydropyranyl (THP) ether, are valued for their stability under a variety of non-acidic conditions and their straightforward removal with acid.[3][4] The DMTHP group, a derivative of THP, is poised to offer an even finer level of control due to its enhanced sensitivity to acidic conditions.
Mechanism of Protection and Deprotection: The Role of Methoxy Groups
The protection of an alcohol with DMTHP is proposed to proceed via an acid-catalyzed reaction with a suitable precursor, likely 4,4-dimethoxy-3,4-dihydro-2H-pyran. This mechanism is analogous to the formation of THP ethers from 3,4-dihydro-2H-pyran (DHP).[1][5][6]
The key to the strategic advantage of DMTHP lies in its deprotection mechanism. The cleavage of the DMTHP ether is an acid-catalyzed process that proceeds through a resonance-stabilized oxocarbenium ion intermediate. The presence of two electron-donating methoxy groups at the C4 position of the pyran ring is anticipated to significantly stabilize this cationic intermediate through inductive effects. This stabilization lowers the activation energy required for the cleavage of the C-O bond of the acetal, rendering the DMTHP group more labile to acid than its unsubstituted counterpart, THP.
Orthogonal Protecting Group Strategies Employing DMTHP
The heightened acid lability of the DMTHP group opens up new avenues for sophisticated orthogonal protection schemes in the synthesis of polyfunctional molecules.
Selective Deprotection in the Presence of Other Acid-Labile Groups
The enhanced reactivity of DMTHP allows for its selective removal under very mild acidic conditions that would leave more robust acid-labile protecting groups intact. This creates a valuable tier of lability within the family of acid-sensitive groups. For instance, a DMTHP-protected alcohol could be selectively deprotected in the presence of alcohols protected as tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), or even THP ethers by careful titration of the acid strength and reaction conditions.[7][8][9]
Orthogonality to Base- and Fluoride-Labile Groups
Like other acetal-based protecting groups, the DMTHP group is expected to be stable under basic conditions.[10] This makes it fully orthogonal to base-labile protecting groups such as esters (e.g., acetate, benzoate) and carbonates. Furthermore, since the DMTHP group is cleaved by acid catalysis, it is also orthogonal to silyl ethers that are selectively removed by fluoride ions (e.g., TBAF).[9][11] This tripartite orthogonality allows for intricate synthetic pathways where different hydroxyl groups can be sequentially unmasked for further transformations.
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A Researcher's Guide to the Comparative Stability of Pyran-Based Protecting Groups
In the landscape of multistep organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Pyran-based acetals, particularly the tetrahydropyranyl (THP) ether, have long been a staple for their ease of installation, general stability, and straightforward removal. However, the demands of complex target-oriented synthesis often necessitate a more nuanced understanding of the subtle yet significant differences among various pyran-based protecting groups. This guide provides an in-depth technical comparison of the stability of different pyran-based protecting groups, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
The Tetrahydropyranyl (THP) Group: A Foundational Benchmark
The tetrahydropyranyl (THP) group, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), serves as our baseline for comparison.[1] It is an acetal, which accounts for its characteristic stability profile.[2]
Stability Profile:
-
Stable: THP ethers are robust under a wide array of non-acidic conditions, including exposure to strong bases (e.g., LDA, NaOH), organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[3][4]
-
Labile: The acetal linkage is readily cleaved under acidic conditions.[2] This lability is the cornerstone of its utility as a protecting group, but also a key consideration in planning synthetic routes.
A significant drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, leading to a mixture of diastereomers.[3] This can complicate purification and spectral analysis.
Modulating Stability: The Impact of Substitution on the Pyran Ring
The true power in employing pyran-based protecting groups lies in the ability to fine-tune their stability through substitution on the dihydropyran precursor. The electronic nature of these substituents directly influences the stability of the key intermediate in the acid-catalyzed cleavage mechanism: the oxocarbenium ion.
Caption: Generalized mechanism for the acid-catalyzed deprotection of THP ethers.
Electron-Donating Groups: Enhancing Lability
Substituents that can stabilize the positive charge of the oxocarbenium ion intermediate will accelerate the rate of acid-catalyzed cleavage.
4-Methoxytetrahydropyranyl (MTHP) Ethers:
A prime example is the 4-methoxytetrahydropyranyl (MTHP) group, derived from 4-methoxy-3,6-dihydro-2H-pyran. The electron-donating methoxy group at the C4 position stabilizes the developing positive charge at C2 through the pyran oxygen.
-
Increased Lability: MTHP ethers are reported to hydrolyze approximately three times faster than their corresponding THP ethers under acidic conditions.[5] This enhanced lability allows for their removal under milder acidic conditions, which can be crucial in the presence of other acid-sensitive functional groups.
-
No New Stereocenter: A significant advantage of the MTHP group is that its precursor, 4-methoxy-3,6-dihydro-2H-pyran, is symmetrical. This means that no new stereocenter is formed upon reaction with a chiral alcohol, thus avoiding the issue of diastereomer formation.[5]
Electron-Withdrawing Groups: Increasing Stability
Conversely, electron-withdrawing groups on the pyran ring destabilize the oxocarbenium ion, leading to a decreased rate of hydrolysis and thus a more stable protecting group.
While less common, substituted dihydropyrans with electron-withdrawing groups can be synthesized and utilized when greater stability to acidic conditions is required, allowing for orthogonal deprotection strategies where a standard THP group might be cleaved. For example, the presence of a halogen, such as bromine, at the 3-position can increase the stability of the corresponding THP ether towards acid.
Comparative Stability Data
The selection of a pyran-based protecting group is often a balance between sufficient stability to withstand various reaction conditions and sufficient lability for easy removal. The following table summarizes the relative stability of different pyran-based protecting groups.
| Protecting Group | Precursor | Relative Acid Lability | Key Features & Considerations |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran | Baseline | Widely used, stable to base, forms diastereomers.[3] |
| MTHP (4-Methoxytetrahydropyranyl) | 4-Methoxy-3,6-dihydro-2H-pyran | ~3x more labile than THP | Does not form diastereomers, useful for acid-sensitive substrates.[5] |
| Substituted THPs (with EWGs) | e.g., 3-Bromo-3,4-dihydro-2H-pyran | More stable than THP | Increased stability towards acid, allows for orthogonal deprotection. |
Experimental Protocols
To provide a practical context, the following are detailed step-by-step methodologies for the protection of a primary alcohol with both DHP and its 4-methoxy derivative, highlighting the subtle but important differences in their application.
Protocol 1: Protection of Benzyl Alcohol with 3,4-Dihydro-2H-pyran (DHP) to form a THP Ether
Caption: Experimental workflow for THP protection of an alcohol.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a THP Ether
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the mixture at room temperature or gently warm to 40-50 °C, monitoring the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Strategic Selection of a Pyran-Based Protecting Group
The choice of a specific pyran-based protecting group should be guided by the overall synthetic strategy. The following flowchart provides a logical framework for this decision-making process.
Caption: A flowchart to guide the selection of a suitable pyran-based protecting group.
Conclusion
While the standard THP group remains a workhorse in organic synthesis, a deeper understanding of the influence of substituents on the pyran ring provides chemists with a powerful toolkit to modulate stability and reactivity. The MTHP group offers a clear advantage in cases where diastereomer formation is problematic or when milder deprotection conditions are required. Conversely, the development of more robust pyran-based protecting groups through the introduction of electron-withdrawing substituents opens avenues for more complex orthogonal protection strategies. By carefully considering the electronic and steric factors at play, researchers can strategically select the optimal pyran-based protecting group to navigate the intricate pathways of modern organic synthesis.
References
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Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Online]. Available: [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Online]. Available: [Link]
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Total Synthesis. (n.d.). Protecting Groups Archives. [Online]. Available: [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 176-198. [Online]. Available: [Link]
-
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-
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-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Online]. Available: [Link]
-
RSC Advances. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Online]. Available: [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Online]. Available: [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Online]. Available: [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Online]. Available: [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Online]. Available: [Link]
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Wikipedia. (2023). 3,4-Dihydropyran. [Online]. Available: [Link]
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YouTube. (2019). synthesis & cleavage of THP ethers. [Online]. Available: [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Online]. Available: [Link]
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YouTube. (2019). THP group for protecting alcohols. [Online]. Available: [Link]
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Wikipedia. (2023). Protecting group. [Online]. Available: [Link]
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A Comparative Guide to the Kinetic Profile of 4,4-Dimethoxy-tetrahydro-4H-pyran: Formation and Cleavage Dynamics
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of a protecting group is a critical decision, governed by its ease of introduction, stability to a range of reaction conditions, and facile, high-yielding removal. Among the arsenal of protecting groups for ketones and aldehydes, ketals play a pivotal role. This guide provides an in-depth technical comparison of the formation and cleavage kinetics of 4,4-dimethoxy-tetrahydro-4H-pyran, a cyclic ketal derived from tetrahydro-4H-pyran-4-one. While specific kinetic data for this compound is not extensively published, this guide will establish a framework for its kinetic evaluation based on well-understood principles of acetal and ketal chemistry, and provide detailed protocols for researchers to perform these kinetic studies.
The Significance of Kinetic Understanding in Protecting Group Chemistry
The efficiency of a protecting group strategy is fundamentally a kinetic question. A successful protecting group must be formed rapidly and selectively (fast formation kinetics) while remaining inert to various reagents and conditions (slow cleavage kinetics under non-deprotection conditions). Conversely, its removal must be swift and occur under conditions that do not compromise the integrity of the protected molecule (fast cleavage kinetics under specific deprotection conditions). Therefore, a quantitative understanding of the rate constants and activation energies for both the formation and cleavage of a protecting group is invaluable for reaction optimization and the design of complex synthetic routes.
Formation of this compound: A Kinetic Perspective
The formation of this compound proceeds via the acid-catalyzed reaction of tetrahydro-4H-pyran-4-one with methanol. This reaction is an equilibrium process, and to drive it to completion, the water generated must be removed, typically through azeotropic distillation or the use of a dehydrating agent.
Mechanism of Ketal Formation
The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol to form a hemiketal. Subsequent protonation of the hydroxyl group, elimination of water to form a resonance-stabilized oxocarbocation, and finally, attack by a second molecule of methanol, followed by deprotonation, yields the ketal.
Caption: Acid-catalyzed formation of this compound from tetrahydro-4H-pyran-4-one and methanol.
Experimental Protocol for Kinetic Analysis of Ketal Formation
The rate of formation can be monitored using in-situ techniques such as NMR spectroscopy.
Objective: To determine the pseudo-first-order rate constant for the formation of this compound.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous methanol-d4 (CD3OD)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of tetrahydro-4H-pyran-4-one in anhydrous CD3OD.
-
Prepare a stock solution of the acid catalyst (e.g., PTSA) in anhydrous CD3OD.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
-
In a clean, dry NMR tube, add a known volume of the tetrahydro-4H-pyran-4-one stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration.
-
Initiate the reaction by adding a known volume of the catalyst stock solution to the NMR tube, quickly mixing, and placing it in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique proton on the starting material and the product.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
Cleavage of this compound: A Kinetic Investigation
The cleavage of ketals, or hydrolysis, is an acid-catalyzed process that regenerates the parent ketone and alcohol. The stability of a ketal to acidic conditions is a critical parameter in its utility as a protecting group.
Mechanism of Ketal Cleavage (Hydrolysis)
The hydrolysis of ketals is the reverse of their formation. The reaction is initiated by protonation of one of the methoxy groups, which then departs as methanol to form a resonance-stabilized oxocarbocation intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiketal, which rapidly hydrolyzes to the ketone. The formation of the oxocarbocation is generally considered the rate-determining step.[1][2]
Caption: Acid-catalyzed cleavage of this compound.
Factors Influencing Ketal Hydrolysis Rates
-
Electronic Effects: Electron-donating groups on the parent ketone stabilize the oxocarbocation intermediate, accelerating hydrolysis. Conversely, electron-withdrawing groups destabilize it, slowing down the reaction.[3]
-
Steric Effects: Increased steric hindrance around the ketal carbon can affect the rate of both formation and cleavage.
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium, with lower pH values leading to faster cleavage.[4]
-
Cyclic vs. Acyclic Ketals: Cyclic ketals, such as those derived from 1,2- or 1,3-diols, are generally more stable than their acyclic counterparts due to entropic factors.[5]
Comparative Kinetic Data of Alternative Cyclic Ketals
While specific data for this compound is scarce, studies on other cyclic ketals provide a valuable benchmark for comparison. For instance, the hydrolysis rate of ketals derived from different cyclic ketones has been shown to vary significantly. At pH 5, the hydrolysis rate of a cyclopentanone-derived ketal was found to be about two times slower than that of an acetone-derived ketal, while a cyclohexanone-derived ketal was about seven times slower.[3] This highlights the profound impact of the ring structure on ketal stability.
| Ketal Derived From | Relative Hydrolysis Rate (at pH 5) | Half-life (t₁/₂) |
| Acetone | 1 (fastest) | ~4.6 hours |
| Cyclopentanone | ~0.5 | ~9.2 hours |
| Cyclohexanone | ~0.14 | ~32.2 hours |
| Data adapted from comparative studies on similar ketal structures.[3] |
This data suggests that the six-membered ring of the tetrahydro-4H-pyran core in our target molecule would likely confer significant stability compared to acyclic or five-membered cyclic ketals.
Experimental Protocol for Kinetic Analysis of Ketal Cleavage
The rate of hydrolysis can be conveniently monitored by ¹H NMR spectroscopy by observing the disappearance of the ketal's methoxy signal and the appearance of the product ketone's signals.[4]
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed cleavage of this compound.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
A suitable buffer solution (e.g., deuterated acetate buffer for pH 5) or a standard acid solution (e.g., DCl in D₂O)
-
A co-solvent if necessary for solubility (e.g., acetonitrile-d3)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (if needed).
-
Prepare the acidic D₂O solution at the desired pH.
-
Equilibrate the NMR spectrometer to a constant temperature (e.g., 25 °C).
-
In an NMR tube, combine the D₂O solution and any co-solvent.
-
Acquire a spectrum of the solvent system as a baseline.
-
Initiate the reaction by adding a known amount of the ketal stock solution to the NMR tube, mixing thoroughly, and placing it in the spectrometer.
-
Record ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals for the starting ketal (e.g., the methoxy protons) and the product ketone.
-
Calculate the concentration of the ketal at each time point.
-
Plot the natural logarithm of the ketal concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). The half-life (t₁/₂) can then be calculated as 0.693 / k_obs.[3]
Caption: General workflow for determining the kinetics of ketal cleavage using NMR spectroscopy.
Conclusion and Outlook
This guide provides a comprehensive framework for understanding and evaluating the kinetic profile of this compound as a protecting group. While direct published kinetic data is limited, the well-established principles of ketal chemistry, coupled with the detailed experimental protocols provided, empower researchers to conduct these crucial studies. The comparison with other cyclic ketals suggests that the tetrahydro-4H-pyran scaffold likely imparts a high degree of stability, making it a potentially valuable protecting group for applications requiring robustness in acidic environments. By undertaking the kinetic analyses outlined herein, scientists can generate the empirical data needed to make informed decisions in the design and execution of complex synthetic strategies, ultimately accelerating the drug development process.
References
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]
- McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613.
- Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 253-262.
-
Master Organic Chemistry. (2024). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. Retrieved from [Link]
-
Nanalysis. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]
Sources
A Comparative Guide to 4,4-Dimethoxy-tetrahydro-4H-pyran in Diol Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. This guide provides an in-depth analysis of 4,4-Dimethoxy-tetrahydro-4H-pyran, a specialized ketal-forming reagent, for the protection of 1,2- and 1,3-diols. We will objectively compare its performance against common alternatives, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic campaigns.
Introduction to this compound as a Protecting Group
This compound serves as a precursor to the tetrahydropyran-4-one ketal protecting group for diols. The protection strategy involves the acid-catalyzed reaction of a diol with this compound, which is in equilibrium with its reactive precursor, tetrahydro-4H-pyran-4-one, under acidic conditions. This forms a rigid, six-membered spiroketal that effectively masks the hydroxyl functionalities from a wide range of reaction conditions.
The choice of a diol protecting group is a critical decision in synthetic planning, influenced by factors such as the stability of the protecting group to subsequent reaction conditions and the ease and selectivity of its removal.[1] this compound offers a unique combination of stability and reactivity that makes it a valuable tool in the synthetic chemist's arsenal.
Mechanism of Protection and Deprotection
The formation of the tetrahydropyran-4-one ketal is an acid-catalyzed process. The reaction proceeds through the protonation of a methoxy group in this compound, followed by the loss of methanol to generate a reactive oxocarbenium ion. This electrophilic species is then trapped by one of the hydroxyl groups of the diol. A subsequent intramolecular cyclization involving the second hydroxyl group, followed by the elimination of a second molecule of methanol, affords the spiroketal.
Figure 2: Simplified workflow for diol deprotection.
Comparison with Alternative Diol Protecting Groups
The selection of a protecting group is highly dependent on the overall synthetic strategy. Here, we compare the tetrahydropyran-4-one ketal derived from this compound with two of the most common diol protecting groups: acetonides (from acetone or 2,2-dimethoxypropane) and benzylidene acetals.
Acetonides (Isopropylidene Ketals)
Acetonides are widely used for the protection of cis-1,2- and cis-1,3-diols due to their ease of formation and general stability. [2] Advantages of Acetonides:
-
Mild Formation Conditions: Typically formed using acetone or 2,2-dimethoxypropane with an acid catalyst (e.g., p-toluenesulfonic acid, CSA) under neutral conditions. [2][3]* High Yields: Protection of sterically unhindered diols often proceeds in high yields. [2]* Orthogonality: Stable to a wide range of non-acidic reagents, allowing for diverse synthetic transformations on other parts of the molecule. [3] Disadvantages of Acetonides:
-
Acid Lability: Readily cleaved under acidic conditions, which may not be suitable for synthetic routes requiring strong acid catalysis. [3]* Stereochemical Requirement: Generally, the formation of the five-membered ring for 1,2-diols and the six-membered ring for 1,3-diols is most favorable for cis-diols.
Benzylidene Acetals
Benzylidene acetals are another popular choice for the protection of 1,2- and 1,3-diols, offering a different stability profile compared to acetonides.
Advantages of Benzylidene Acetals:
-
Enhanced Stability: More stable to acidic conditions than acetonides, providing broader utility in synthetic sequences.
-
Reductive Cleavage: Can be cleaved under reductive conditions (e.g., hydrogenolysis), offering an orthogonal deprotection strategy. This allows for selective deprotection while leaving other acid-labile groups intact.
Disadvantages of Benzylidene Acetals:
-
Harsher Deprotection: While offering orthogonality, reductive cleavage may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.
-
Formation of Stereoisomers: The use of benzaldehyde can introduce a new stereocenter, potentially leading to a mixture of diastereomers.
This compound: A Balanced Approach
The tetrahydropyran-4-one ketal offers a unique set of properties that can be advantageous in specific synthetic contexts.
Advantages of the Tetrahydropyran-4-one Ketal:
-
Moderate Acid Stability: Generally more stable to acid than simple acetonides, allowing for a wider range of acidic reactions to be performed without premature deprotection.
-
No New Stereocenter: The spirocyclic nature of the protecting group does not introduce a new chiral center upon formation.
-
Utility in Spiroketal Synthesis: The protected diol itself is a spiroketal, and the chemistry used for its formation can be conceptually extended to the synthesis of more complex spiroketal-containing natural products. [4] Disadvantages of the Tetrahydropyran-4-one Ketal:
-
Potentially Harsher Formation/Cleavage: The conditions required for its introduction and removal may be slightly more forcing than for simple acetonides, although still generally mild.
-
Less Common: As a more specialized reagent, it is not as widely used as acetone or benzaldehyde, and thus, there is less literature available on its applications.
Experimental Data and Protocols
While direct, side-by-side comparative studies are limited, we can infer the relative performance from typical experimental conditions reported in the literature.
Table 1: Comparison of Typical Reaction Conditions for Diol Protection
| Protecting Group Precursor | Diol Type | Catalyst | Solvent | Time | Yield | Reference |
| 2,2-Dimethoxypropane | 1,2-diol | p-TsOH | Acetone | 2 h | >95% | [5] |
| Benzaldehyde dimethyl acetal | 1,2-diol | Cu(OTf)₂ | MeCN | 1 h | ~90% | [5] |
| This compound | 1,2-diol | Acid catalyst | Aprotic solvent | Varies | Varies | - |
Note: Specific yield and reaction time for this compound are highly substrate-dependent and require optimization. The provided data for alternatives are representative examples.
Experimental Protocol: General Procedure for Diol Protection using this compound
-
To a solution of the diol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add this compound (1.1-1.5 equiv).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or trimethylsilyl trifluoromethanesulfonate).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Deprotection
-
Dissolve the protected diol in a mixture of a protic solvent (e.g., methanol or ethanol) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring the deprotection by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography or recrystallization.
Applications in Complex Molecule Synthesis
The tetrahydropyran motif is a common feature in many natural products. [6]The use of this compound for diol protection can be a strategic step in the synthesis of such molecules, particularly those containing spiroketal moieties.
One of the key applications of this protecting group is in the synthesis of spiroketals, which are structural motifs found in a number of biologically active natural products. [7]The acid-catalyzed cyclization of a dihydroxy ketone is a common method for spiroketal formation. [4]The chemistry involved in the protection of a diol with this compound is analogous to the final spiroketalization step in the synthesis of these complex natural products.
Figure 3: Conceptual synthetic route to spiroketal natural products.
While specific examples in the total synthesis of named natural products using this compound as the protecting group are not abundant in readily available literature, the strategic advantage lies in its structural similarity to the target motif, potentially simplifying retrosynthetic analysis and execution.
Conclusion
This compound provides a valuable alternative for the protection of diols, particularly when moderate acid stability is required and the introduction of a new stereocenter is to be avoided. Its application is especially pertinent in the context of spiroketal synthesis. While not as universally employed as acetonides or benzylidene acetals, a thorough understanding of its properties and reaction conditions can significantly expand the strategic options available to the synthetic chemist. The choice of protecting group should always be made after careful consideration of the entire synthetic route, and for certain targets, the tetrahydropyran-4-one ketal may prove to be the optimal choice.
References
[8]Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances. [9]Alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group. (2023). Request PDF. [10]Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (2023). Advanced Journal of Chemistry, Section A. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (2023). ResearchGate. [11]Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [7]ChemInform Abstract: A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. (2014). ResearchGate. [2]Acetonide protection of diols using iodine and dimethoxypropane. (2019). Dr. Babasaheb Ambedkar Marathwada University. [3]A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2017). PubMed Central. Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. [12]Tetrahomo coronaa[13]rene-based spirophanes: synthesis, structure, and properties. (2023). PubMed Central. [5]A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (2025). Benchchem. [14]Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Publishing. [15]Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. (2015). ResearchGate. [6]Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (2006). Request PDF. [1]Protecting Groups. (n.d.). University of Pennsylvania. [16]2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [4]Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2006). Request PDF. [17]An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2011). NIH. [18]Technical Support Center: Troubleshooting the Deprotection of 4,4-dimethoxybutan-1-ol. (2025). Benchchem. [19]Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2011). PubMed Central. [20]The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4Hydroxy4,4-diphenyl-2-butanone. (2008). Request PDF. [21]New Reagents for Diol Protection. (n.d.). Scribd. [22]The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2019). PubMed Central. [23]2,5-Dimethoxytetrahydrofuran. (n.d.). ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Dimethoxy-tetrahydro-4H-pyran
Introduction: Beyond the Product - A Commitment to Safety and Compliance
As researchers and developers, our focus is often on the innovative application of chemical entities like 4,4-Dimethoxy-tetrahydro-4H-pyran. However, the lifecycle of a chemical does not end with the experiment. Proper management and disposal of laboratory waste are paramount, not only for regulatory compliance but as a cornerstone of our professional responsibility to ensure a safe environment for ourselves, our colleagues, and our communities.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. The procedures outlined here are synthesized from an analysis of its structural class—substituted tetrahydropyrans—and grounded in established principles of chemical waste management. The causality behind each step is explained to foster a deeper understanding and a culture of safety that extends beyond mere procedural adherence. While specific safety data for this compound (CAS 28218-71-5) is not extensively published, the guidance is derived from the known hazards of analogous compounds and regulatory standards.
Part 1: Foundational Knowledge - Hazard Characterization
Understanding the intrinsic properties and potential hazards of a chemical is the critical first step in determining its proper disposal pathway. The structure of this compound, a cyclic ether and a ketal, suggests specific chemical behaviors that inform our safety protocols.
Physicochemical and Hazardous Properties
Based on structurally related compounds such as Tetrahydro-4H-pyran-4-one, we can anticipate the following hazard profile.[1][2] This waste must be managed as a regulated hazardous material, likely classified as an ignitable liquid waste under the Resource Conservation and Recovery Act (RCRA).[3][4]
| Property | Anticipated Value / Characteristic | Causality & Implication for Disposal |
| CAS Number | 28218-71-5[5] | Unique identifier for accurate labeling and waste manifest documentation. |
| Molecular Formula | C₇H₁₄O₃ | Comprises carbon, hydrogen, and oxygen; no halogens. This is critical for segregation into non-halogenated waste streams. |
| Physical State | Liquid[1] | Dictates the need for liquid-tight, sealed waste containers to prevent spills and fugitive vapor emissions. |
| Ignitability | Likely a Flammable Liquid (Class 3) | The tetrahydropyran ring is present in flammable compounds.[6] Disposal requires segregation from oxidizers and ignition sources. The waste container must be suitable for flammable liquids. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[7] | Co-disposal with incompatible materials could lead to vigorous, exothermic reactions. Strict waste segregation is mandatory. |
| Health Hazards | Potential for eye, skin, and respiratory irritation.[8] | Minimizing exposure through appropriate Personal Protective Equipment (PPE) during handling and disposal is essential. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[6] | Direct discharge to drains or the environment is prohibited. Disposal must occur via a licensed hazardous waste facility. |
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Before handling the chemical for use or disposal, the following minimum PPE is required to create a barrier between the researcher and potential exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[9]
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Handling should occur in a certified chemical fume hood to prevent inhalation of vapors.[10]
Part 2: The Disposal Workflow - A Step-by-Step Protocol
This section details the operational plan for collecting and preparing this compound waste for final disposal. The workflow is designed to ensure safety and compliance at every stage.
Step 1: Container Selection and Preparation
The integrity of the disposal process begins with the primary containment vessel.
-
Select a Compatible Container: Choose a container made of material chemically compatible with organic ethers and ketones. Borosilicate glass or high-density polyethylene (HDPE) are suitable. The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[3]
-
Ensure Proper Condition: Never use laboratory glassware (e.g., beakers, flasks) with stoppers or parafilm for waste accumulation.[3]
-
Labeling is Paramount: Before adding any waste, affix a completed "Hazardous Waste" tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Ignitable"
-
The accumulation start date (the date the first drop of waste enters the container).[11]
-
The name and location of the generating researcher/laboratory.
-
Step 2: Waste Segregation - Preventing Reactive Hazards
The most critical step in waste management is proper segregation. Incompatible chemicals, when mixed, can cause fires, explosions, or the release of toxic gases.
-
Dedicated Waste Stream: this compound waste must be collected in its own designated container.
-
DO NOT MIX with the following:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides)
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)[7]
-
Aqueous Waste
-
Halogenated Organic Waste (e.g., dichloromethane, chloroform)
-
This compound should be disposed of as a non-halogenated organic solvent waste .
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated SAA.
-
Location: The SAA must be in the same room where the waste is generated.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.
-
Adhere to Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. For certain acutely toxic wastes (P-listed), the limit is one quart.[4]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the experiment is complete or the waste container is full, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do Not Pour Down the Drain: Under no circumstances should this chemical be disposed of via the sanitary sewer system.
-
Empty Container Disposal: An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must also be collected as hazardous waste.
Part 3: Emergency Procedures - Spill Management
Accidents can happen, and preparedness is key to mitigating risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
For a small spill (<100 mL): If you are trained and have a spill kit, you may clean it up. Ensure there are no ignition sources nearby.[10]
-
Don non-sparking shoe covers and additional PPE if necessary.
-
Absorb the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbent material and place it in a sealable, labeled container for disposal as hazardous waste.[10]
-
Ventilate the area and wash the spill surface once the material is removed.
-
-
For a large spill (>100 mL) or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Close the door and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
-
Acros Organics. (2011-02-10). Safety Data Sheet: Tetrahydro-4H-pyran-4-one.
-
MedchemExpress.com. Tetrahydro-4H-pyran-4-one | Biochemical Reagent.
-
ChemicalBook. Tetrahydro-4H-pyran-4-one(29943-42-8).
-
OECD Existing Chemicals Database. (2004). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1.
-
Sigma-Aldrich. (2025-11-06). Safety Data Sheet: Tetrahydro-4H-pyran-4-one.
-
Chemos GmbH & Co.KG. (2022-10-12). Safety Data Sheet: 3,4-dihydro-2H-pyran.
-
Fisher Scientific. (2024-03-02). Safety Data Sheet: Tetrahydro-2,2-dimethyl-4H-pyran-4-one.
-
Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
-
Chem-Impex. Tetrahydro-4H-pyran-4-one.
-
PubChem. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599.
-
ECHEMI. Tetrahydro-2-methoxy-2H-pyran SDS, 6581-66-4 Safety Data Sheets.
-
ChemicalBook. (2023-07-10). This compound | 28218-71-5.
-
University of Texas at Austin Environmental Health & Safety (EHS). Chemical Waste.
-
Grainger. Hazardous Waste Disposal.
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Hazardous Waste Identification.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydro-4H-pyran Derivatives
Hazard Identification and Foundational Risk Assessment
Understanding the intrinsic hazards of a chemical is the logical first step in developing a valid safety protocol. Based on the data for Tetrahydro-4H-pyran-4-one, the primary hazard is its flammability.[1][2] This characteristic dictates many of the handling, storage, and emergency procedures required.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards.
| Hazard Identification for Tetrahydro-4H-pyran-4-one (CAS 29943-42-8) | |
| GHS Pictogram | GHS02: Flame[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H226: Flammable liquid and vapor.[2][3] |
| Key Precautionary Statements | Prevention: P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4] P233: Keep container tightly closed.[3][4] P240: Ground and bond container and receiving equipment.[3][4] P242: Use non-sparking tools.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] Response: P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] Storage: P403 + P235: Store in a well-ventilated place. Keep cool.[3][4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4] |
The causality is clear: because the substance is a flammable liquid, all procedures must be designed to prevent the ignition of its vapors, which may form explosive mixtures with air.[4][5]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE, explaining the rationale behind each choice.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[1][5] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] | The primary risk is an accidental splash of the liquid. Standard safety glasses do not provide a sufficient seal to protect from splashes. A face shield offers additional protection, especially when handling larger volumes or during transfers where the risk of splashing is higher. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][5][6] | To prevent skin contact, which can cause irritation.[5] It is critical to consult the glove manufacturer's specifications for compatibility and breakthrough time for ketones and flammable liquids to ensure the chosen glove provides adequate protection for the duration of the task.[7] |
| Skin & Body Protection | A flame-resistant lab coat or long-sleeved protective clothing.[5][6][8] | Protects skin from incidental contact and provides a barrier against splashes. For tasks with a higher risk of significant exposure, such as large-scale transfers, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | Generally not required under normal laboratory use with adequate ventilation (e.g., in a chemical fume hood).[6] | The risk of inhaling significant quantities of vapor is low when handled within an engineered control like a fume hood. However, for emergencies such as a large spill or fire, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be available.[1] |
Operational Plan: From Bench to Disposal
Safe handling extends beyond simply wearing PPE. It encompasses the entire workflow, from material receipt to final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of all unnecessary items and potential ignition sources (e.g., hot plates, open flames, static-producing equipment).[5][6]
-
Grounding: For transfers between metal containers, ground and bond the containers to prevent the buildup of static electricity, which could ignite the vapors.[4][5]
-
Tool Selection: Use only non-sparking tools made from materials like brass or bronze for opening or manipulating containers.[5][6]
-
Dispensing: Perform all transfers and dispensing of the liquid inside the fume hood to contain vapors.
-
Closure: Keep the container tightly closed when not in use to minimize the release of flammable vapors.[6]
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[6] Ensure it is kept away from incompatible materials such as strong oxidizing agents.[6]
Emergency & Disposal Protocols
Preparedness is a key component of a self-validating safety system. Clear, actionable plans for emergencies and disposal are non-negotiable.
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[4][5][6] |
Chemical Spill Response Workflow
A systematic approach is required to safely manage a spill. The following workflow outlines the critical steps.
Sources
- 1. 四氢吡喃酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydro-4H-pyran-4-one | 29943-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Tetrahydro-4H-pyran-4-one(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.at [fishersci.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
